molecular formula C9H9ClO2 B1364326 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde CAS No. 81322-67-0

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Cat. No.: B1364326
CAS No.: 81322-67-0
M. Wt: 184.62 g/mol
InChI Key: NXNLQPJNVDGFOE-UHFFFAOYSA-N
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Description

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde ( 81322-67-0) is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This benzaldehyde derivative is characterized by a formyl group, chloro and hydroxy substituents, and two methyl groups on its benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research . The compound is associated with significant patent activity, indicating its utility in the development of proprietary chemical processes and novel compounds . Researchers utilize this chemical as a key building block for the synthesis of more complex molecules. It must be handled in accordance with its GHS hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate precautionary measures should be taken, including avoiding breathing dust/fume/gas and flushing eyes with water in case of exposure . For product stability, it is recommended to store the material sealed in a dry environment at 2-8°C . This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNLQPJNVDGFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391566
Record name 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81322-67-0
Record name 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde (CAS No. 81322-67-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde with potential applications in synthetic chemistry and drug discovery. This document consolidates essential information regarding its chemical identity, properties, synthesis, spectroscopic characterization, and safety protocols. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals working with this compound.

Chemical Identity and Properties

This compound is a polysubstituted benzaldehyde derivative. The strategic placement of a chloro, a hydroxyl, and two methyl groups on the benzene ring imparts specific chemical reactivity and physical properties to the molecule. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 81322-67-0[1][2][3]
Molecular Formula C₉H₉ClO₂[1][2][3][4]
Molecular Weight 184.62 g/mol [3]
IUPAC Name This compound[4]
Synonyms 5-Chloro-2-hydroxy-4-methyl-benzaldehyde, 3-Chloro-2,4-dimethyl-6-hydroxybenzaldehyde[4]
Appearance Solid (predicted)
Melting Point 89-90 °C (predicted)
Boiling Point 272.5±35.0 °C (predicted)
Density 1.281±0.06 g/cm³ (predicted)

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Reactivity

The reactivity of this molecule is governed by its functional groups: the aldehyde, the hydroxyl group, and the activated aromatic ring.

  • Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., aldol, Knoevenagel) and the formation of imines and other C-N bonds.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. Its presence, ortho to a methyl group and meta to the aldehyde, influences the electronic properties of the ring.

  • Aromatic Ring: The aromatic ring is activated by the hydroxyl and methyl groups and can be susceptible to further electrophilic aromatic substitution, although the existing substitution pattern will direct incoming electrophiles to the remaining unsubstituted position.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Table 2: Predicted Spectroscopic Data

TechniqueDataSource
¹H-NMR Predicted shifts would show a singlet for the aromatic proton, two singlets for the methyl groups, a singlet for the aldehyde proton, and a broad singlet for the hydroxyl proton.General Chemical Knowledge
¹³C-NMR Predicted shifts would include signals for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the aldehyde.General Chemical Knowledge
IR Spectroscopy Expected characteristic peaks would include a broad O-H stretch (around 3200-3600 cm⁻¹), a C=O stretch for the aldehyde (around 1650-1700 cm⁻¹), and C-H stretches for the aromatic and methyl groups.General Chemical Knowledge
Mass Spectrometry The molecular ion peak [M]⁺ would be expected at m/z 184, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).[5]

Potential Applications in Research and Development

Substituted benzaldehydes are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and material science sectors. While specific applications for this compound are not extensively documented in the available literature, its structural motifs suggest several potential areas of utility:

  • Medicinal Chemistry: The substituted phenol moiety is a common feature in many biologically active compounds. This molecule could serve as a precursor for the synthesis of novel compounds with potential antimicrobial, antioxidant, or enzyme inhibitory activities. The presence of the chlorine atom can enhance lipophilicity and potentially improve the pharmacological profile of derivative compounds.

  • Organic Synthesis: As a functionalized aldehyde, it can be a key intermediate in the construction of more complex molecules, such as heterocyclic compounds, polymers, and other fine chemicals. The combination of the aldehyde and hydroxyl groups allows for sequential or one-pot reactions to build molecular complexity.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralHarmful if swallowed
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/Eye IrritationCauses serious eye irritation
Skin SensitizationMay cause an allergic skin reaction
Specific target organ toxicity — Single exposureMay cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. Its well-defined structure and multiple functional groups offer a versatile platform for the development of new molecules in various fields of chemical research. This guide provides a foundational understanding of its properties and handling, serving as a valuable resource for scientists and researchers. Further investigation into its synthesis and applications is warranted to fully explore its potential.

References

An In-depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. This document details the compound's chemical identity, offers a plausible synthetic pathway based on established organic chemistry principles, outlines methods for its structural characterization, and explores its potential utility in drug discovery and as a chemical intermediate. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and pharmacology.

Introduction

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). Their inherent reactivity, stemming from the electrophilic carbonyl group and the electronically diverse nature of the substituted benzene ring, makes them indispensable in modern drug discovery and development. This compound (Figure 1) is a unique member of this class, featuring a chlorine atom, a hydroxyl group, and two methyl groups on the benzaldehyde scaffold. This distinct substitution pattern is anticipated to confer specific chemical and biological properties, making it a molecule of interest for further investigation.

Figure 1. Chemical Structure of this compound

G compound compound G cluster_0 Step 1: Formylation cluster_1 Step 2: Chlorination A 2,4-Dimethylphenol B Intermediate Hydroxybenzaldehyde A->B Reimer-Tiemann or Duff Reaction C This compound B->C Chlorinating Agent (e.g., SO2Cl2) G cluster_0 Potential Applications A This compound B Antimicrobial Agents A->B C Anticancer Agents A->C D Chemical Intermediates A->D

An In-depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: Synthesis, Structure, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a substituted phenolic aldehyde of interest to researchers and professionals in drug discovery and organic synthesis. This document delves into the molecule's structure, proposes a robust synthetic pathway, offers a detailed spectroscopic analysis, and discusses its potential applications.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility stems from the reactivity of the aldehyde functional group, which can participate in a variety of chemical transformations, and the influence of the substituents on the benzene ring, which can modulate the molecule's physical, chemical, and biological properties.[2][3] The specific substitution pattern of this compound, featuring a chlorine atom, a hydroxyl group, and two methyl groups, presents a unique combination of electronic and steric features that make it a valuable synthon for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with five different groups. Understanding the interplay of these substituents is key to predicting its reactivity and behavior.

PropertyValueSource
Molecular FormulaC₉H₉ClO₂[4]
Molecular Weight184.62 g/mol [4]
IUPAC NameThis compound[4]
SMILESCc1cc(c(c(c1Cl)C)C=O)O[4]
InChIInChI=1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3[4]

The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The two methyl groups are also activating, further enhancing the electron density of the ring. The chlorine atom, while deactivating due to its electronegativity, is an ortho, para-director. The aldehyde group is a deactivating group. The combination of these substituents makes the regioselectivity of further reactions on the aromatic ring a subject of careful consideration.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 2,4-dimethylphenol. This pathway involves an initial chlorination followed by a regioselective formylation.

Synthesis_Workflow Start 2,4-Dimethylphenol Intermediate 3-Chloro-2,4-dimethylphenol Start->Intermediate Chlorination (e.g., Sulfuryl Chloride) Product This compound Intermediate->Product Ortho-Formylation (e.g., Paraformaldehyde, MgCl2, Et3N)

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Chlorination of 2,4-Dimethylphenol

The first step is the selective chlorination of 2,4-dimethylphenol. The hydroxyl and methyl groups are ortho, para-directing. To achieve chlorination at the 3-position (ortho to the hydroxyl group and meta to both methyl groups), a careful choice of chlorinating agent and reaction conditions is necessary. Direct chlorination with chlorine gas can lead to a mixture of products.[5] A more controlled approach would be the use of sulfuryl chloride (SO₂Cl₂), which is known to be an effective chlorinating agent for phenols.

Experimental Protocol: Chlorination of 2,4-Dimethylphenol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl) is charged with 2,4-dimethylphenol (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: The flask is cooled in an ice bath to 0 °C. Sulfuryl chloride (1.0-1.1 eq) dissolved in the same solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 3-chloro-2,4-dimethylphenol, can be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions: 2,4-Dimethylphenol is toxic and corrosive.[4][6] Sulfuryl chloride is highly corrosive, reacts violently with water, and is fatal if inhaled.[7][8][9][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 2: Ortho-Formylation of 3-Chloro-2,4-dimethylphenol

The second step involves the introduction of an aldehyde group at the 6-position, which is ortho to the hydroxyl group. Several classical methods for the formylation of phenols exist, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[5][11][12][13] However, for high regioselectivity and milder reaction conditions, the magnesium-mediated ortho-formylation using paraformaldehyde is a superior choice.[14][15][16][17] This method has been shown to be highly effective for the exclusive ortho-formylation of a wide range of phenols.[15]

Experimental Protocol: Ortho-Formylation

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) or acetonitrile is added, followed by the dropwise addition of triethylamine (2.0 eq). The mixture is stirred for 10 minutes. 3-Chloro-2,4-dimethylphenol (1.0 eq) is then added.

  • Reaction Progression: The reaction mixture is heated to reflux (typically 65-80 °C) for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of 1 M hydrochloric acid. The mixture is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.

Safety Precautions: Paraformaldehyde is flammable, harmful if swallowed or inhaled, and a suspected carcinogen.[18][19][20][21][22] Triethylamine is flammable and corrosive. Handle all chemicals in a fume hood with appropriate PPE.

Spectroscopic Analysis (Predicted)

As no specific experimental spectra for this compound are readily available in the literature, the following analysis is based on established principles of NMR, IR, and mass spectrometry for similarly substituted aromatic compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key structural information.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.8 - 10.2Singlet1HThe aldehyde proton is highly deshielded and appears as a characteristic singlet.[3]
Phenolic (-OH)5.0 - 6.0 (broad)Singlet1HThe chemical shift of the phenolic proton can vary and is often broad; it is exchangeable with D₂O.
Aromatic (Ar-H)6.8 - 7.5Singlet1HThe single aromatic proton will appear as a singlet in the aromatic region.
Methyl (-CH₃)2.2 - 2.5Singlet3HThe two methyl groups are in different chemical environments and are expected to appear as two distinct singlets.
Methyl (-CH₃)2.1 - 2.4Singlet3H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (-CHO)190 - 195The carbonyl carbon of the aldehyde is significantly deshielded.[23][24][25]
C-OH155 - 160The carbon attached to the hydroxyl group is deshielded.
C-Cl125 - 130The carbon bearing the chlorine atom will be influenced by its electronegativity.
Quaternary Aromatic Carbons120 - 140The remaining quaternary carbons in the aromatic ring.
Aromatic C-H115 - 130The single methine carbon in the aromatic ring.
Methyl (-CH₃)15 - 25The two methyl carbons will appear in the aliphatic region as distinct signals.
IR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3600 (broad)O-H stretchPhenolic -OH
2850 - 3000C-H stretchAromatic and methyl C-H
2700 - 2850C-H stretchAldehydic C-H
1650 - 1680 (strong)C=O stretchAldehydic C=O[26]
1550 - 1600C=C stretchAromatic ring
1200 - 1300C-O stretchPhenolic C-O
750 - 850C-Cl stretchAryl chloride
Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 184, with an M+2 peak at m/z 186 with approximately one-third the intensity, characteristic of the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for halogenated phenols include the loss of a chlorine radical (M-Cl) and the loss of a formyl radical (M-CHO).[27][28] Other fragments corresponding to the loss of methyl groups or carbon monoxide may also be observed.[2][29]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Phenolic aldehydes are known to exhibit a range of activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.

This compound serves as a valuable starting material for the synthesis of more complex molecules, such as:

  • Schiff bases: The aldehyde functionality can be readily condensed with primary amines to form Schiff bases, which are known to possess a wide spectrum of biological activities.

  • Chalcones: Aldol condensation with acetophenones can yield chalcones, a class of compounds with significant therapeutic potential.

  • Heterocyclic compounds: The molecule can be used as a precursor for the synthesis of various oxygen and nitrogen-containing heterocyclic systems, which are common scaffolds in medicinal chemistry.

The unique substitution pattern of this compound makes it an attractive building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a substituted phenolic aldehyde with significant potential as a synthetic intermediate. This guide has outlined its key physicochemical properties, proposed a logical and efficient two-step synthesis from readily available starting materials, and provided a detailed predictive analysis of its spectroscopic characteristics. The detailed experimental protocols and safety considerations offer a practical framework for its laboratory preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a valuable substituted salicylaldehyde derivative with applications in the synthesis of pharmaceuticals and other biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and expert insights into process optimization. We will primarily focus on the formylation of 2-chloro-3,5-dimethylphenol, evaluating the Vilsmeier-Haack and Duff reactions as principal synthetic routes.

Introduction and Strategic Overview

The synthesis of substituted salicylaldehydes is a cornerstone of modern organic chemistry, providing key intermediates for a wide array of complex molecules.[1] The target molecule, this compound, possesses a specific substitution pattern that requires careful consideration of regioselectivity in the formylation step. The primary synthetic challenge lies in the introduction of a formyl group onto the aromatic ring of the precursor, 2-chloro-3,5-dimethylphenol, at the position ortho to the hydroxyl group. This guide will explore established formylation methodologies, providing a comparative analysis to enable researchers to select the most suitable approach for their specific needs.

Retrosynthetic Analysis and Starting Material Selection

A logical retrosynthetic disconnection of this compound points to 2-chloro-3,5-dimethylphenol as the ideal starting material. This precursor contains the requisite chloro and dimethyl substitutions, simplifying the synthesis to a single formylation step.

G Target This compound Precursor 2-Chloro-3,5-dimethylphenol Target->Precursor Formylation

Caption: Retrosynthetic analysis of the target molecule.

Key Synthesis Pathways: A Comparative Analysis

The introduction of a formyl group onto a phenol ring can be achieved through several named reactions. For the synthesis of this compound, the Vilsmeier-Haack and Duff reactions are particularly relevant.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including phenols.[2] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]

Mechanism and Rationale:

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich phenol then attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis yields the desired aldehyde. The reaction conditions are generally mild, but can be sensitive to the specific substrate and reagents used.[3]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Phenol 2-Chloro-3,5-dimethylphenol Iminium_Intermediate Aryl Iminium Intermediate Phenol->Iminium_Intermediate Nucleophilic Attack Iminium_Intermediate_2 Aryl Iminium Intermediate Aldehyde This compound Iminium_Intermediate_2->Aldehyde Hydrolysis Water H2O Water->Aldehyde

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Advantages:

  • Good yields for many substituted phenols.[4]

  • Relatively mild reaction conditions.[3]

Disadvantages:

  • The reaction can be sluggish for some substrates.[5]

  • Regioselectivity can be an issue with certain substitution patterns, potentially leading to a mixture of ortho and para isomers.[6]

Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[7][8]

Mechanism and Rationale:

The reaction mechanism involves the generation of an iminium ion electrophile from the protonated HMTA.[8] The phenol then undergoes electrophilic aromatic substitution, preferentially at the ortho position due to stabilization of the intermediate by the hydroxyl group.[7] An intramolecular redox reaction followed by hydrolysis yields the final aldehyde product.[8]

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Iminium Ion Electrophile HMTA->Iminium_Ion Protonation & Ring Opening Acid Acid (e.g., Acetic Acid) Acid->Iminium_Ion Phenol 2-Chloro-3,5-dimethylphenol Benzylamine_Intermediate Benzylamine Intermediate Phenol->Benzylamine_Intermediate Nucleophilic Attack Benzylamine_Intermediate_2 Benzylamine Intermediate Aldehyde This compound Benzylamine_Intermediate_2->Aldehyde Intramolecular Redox & Hydrolysis Water H2O (Acidic workup) Water->Aldehyde

Caption: Simplified workflow of the Duff reaction.

Advantages:

  • Good regioselectivity for ortho-formylation of phenols.[8]

  • The use of readily available and relatively inexpensive reagents.

Disadvantages:

  • Yields can be moderate and sometimes low.[7][9]

  • The reaction often requires heating to elevated temperatures.[7]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: Vilsmeier-Haack Formylation

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Chloro-3,5-dimethylphenol≥98%LGC Standards[10]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Phosphoryl chloride (POCl₃)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated sodium bicarbonate solutionACS GradeVWR
Anhydrous magnesium sulfate (MgSO₄)ACS GradeVWR
Hydrochloric acid (HCl)Concentrated (37%)VWR

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Phenol: Dissolve 2-chloro-3,5-dimethylphenol (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the phenol solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Duff Reaction

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Chloro-3,5-dimethylphenol≥98%LGC Standards[10]
Hexamethylenetetramine (HMTA)≥99%Sigma-Aldrich
Glacial acetic acidACS GradeFisher Scientific
Hydrochloric acid (HCl)Concentrated (37%)VWR

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3,5-dimethylphenol (1 equivalent) and hexamethylenetetramine (1.5 equivalents) to glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid. Stir the mixture for 1 hour to hydrolyze the intermediate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Characterization Data

The final product, this compound, can be characterized by its physical and spectroscopic properties.

PropertyValue
Molecular Formula C₉H₉ClO₂[11]
Molecular Weight 184.62 g/mol [12]
Appearance Off-white to pale yellow solid
IUPAC Name This compound[13]

Safety Considerations

  • Phosphoryl chloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Chloroform is a suspected carcinogen and should be handled with appropriate personal protective equipment.[14]

  • Concentrated acids and bases are corrosive. Wear appropriate gloves and eye protection.

  • The Reimer-Tiemann reaction , another formylation method, can be highly exothermic and may not be suitable for all substrates.[15]

Conclusion

The synthesis of this compound can be effectively achieved through the formylation of 2-chloro-3,5-dimethylphenol. Both the Vilsmeier-Haack and Duff reactions offer viable pathways, with the choice depending on the desired scale, available equipment, and tolerance for specific reagents. Careful optimization of reaction conditions and purification methods is crucial for obtaining a high yield and purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

Spectroscopic and Structural Elucidation of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a detailed interpretation of the expected ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers in synthetic chemistry and drug discovery, enabling the identification, characterization, and quality control of this compound. Furthermore, it outlines standardized experimental protocols for the acquisition of the spectroscopic data discussed.

Introduction

This compound, with the molecular formula C₉H₉ClO₂, is a substituted aromatic aldehyde.[1] Its multifaceted structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and chloro and methyl substituents on the benzene ring, makes it a molecule of significant interest in the synthesis of complex organic scaffolds and as a potential intermediate in the development of novel pharmaceutical agents. The precise arrangement of these functional groups dictates the molecule's steric and electronic properties, which in turn govern its reactivity and biological activity.

An unambiguous structural confirmation is paramount for any downstream application. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a robust framework for its identification and further investigation.

Molecular Structure and Predicted Spectroscopic Overview

The structural framework of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent NMR analysis.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound and analysis of related compounds, the following proton signals are predicted.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~11.0 - 12.0Singlet1HAr-OH The phenolic proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding with the adjacent aldehyde oxygen. Its chemical shift can be concentration and solvent dependent.
~9.8 - 10.2Singlet1HCH OThe aldehyde proton is characteristically found in this downfield region and appears as a singlet as it has no adjacent protons. For comparison, the aldehyde proton in 2,4-dimethylbenzaldehyde appears at ~10.17 ppm.[2]
~6.5 - 7.0Singlet1HAr-H (H5)This aromatic proton is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing chloro and aldehyde groups.
~2.4 - 2.6Singlet3HAr-CH₃ (at C4)The methyl group at C4 is expected to be a singlet. In 2,4-dimethylbenzaldehyde, the methyl protons appear at ~2.35 and ~2.60 ppm.[2]
~2.2 - 2.4Singlet3HAr-CH₃ (at C2)The methyl group at C2 is also a singlet. Its chemical shift will be slightly different from the C4-methyl due to the different neighboring substituents.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are detailed below.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~190 - 195C HOThe carbonyl carbon of the aldehyde is characteristically found in this highly deshielded region.
~155 - 160C -OH (C6)The aromatic carbon attached to the hydroxyl group is expected to be significantly downfield.
~135 - 140C -Cl (C3)The carbon atom bonded to the electronegative chlorine atom will be deshielded.
~130 - 135C -CH₃ (C2)Aromatic carbon attached to a methyl group.
~125 - 130C -CH₃ (C4)Aromatic carbon attached to a methyl group.
~120 - 125C -CHO (C1)The aromatic carbon to which the aldehyde group is attached.
~115 - 120C -H (C5)The protonated aromatic carbon.
~15 - 25Ar-C H₃The methyl carbons will appear in the upfield region of the spectrum. The two methyl groups may have slightly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Comments
3200 - 3500 (broad)O-H stretchPhenolic -OHThe broadness of this peak is due to hydrogen bonding.
2880 - 2980C-H stretchMethyl (-CH₃)Characteristic C-H stretching vibrations of the methyl groups.
2700 - 2850C-H stretchAldehyde (-CHO)A characteristic pair of weak to medium bands for the aldehyde C-H stretch.
1650 - 1680C=O stretchAldehyde (C=O)The carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.
1550 - 1600C=C stretchAromatic RingStretching vibrations of the carbon-carbon double bonds in the benzene ring.
1100 - 1250C-O stretchPhenolic C-OStretching vibration of the carbon-oxygen single bond of the phenol.
750 - 850C-Cl stretchAryl-ClThe carbon-chlorine stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometric Data:

  • Molecular Ion (M⁺): The predicted monoisotopic mass is 184.02911 Da.[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z 184, with an isotopic peak at m/z 186 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Patterns:

    • Loss of a hydrogen radical (-H) from the aldehyde to give a stable acylium ion at m/z 183.

    • Loss of the formyl radical (-CHO) to give a fragment at m/z 155.

    • Loss of a methyl radical (-CH₃) to give a fragment at m/z 169.

    • Cleavage of the C-Cl bond, though less common, could lead to a fragment at m/z 149.

The predicted collision cross-section data for various adducts are also available and can be used for identification in ion mobility-mass spectrometry.[1] For example, the predicted CCS for the [M+H]⁺ ion is 132.5 Ų.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock, Tune, Shim d->e f Acquire Spectrum e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integrate and Calibrate h->i

Figure 2: General workflow for NMR data acquisition.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, data is collected over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition (ESI-MS):

    • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire data in both positive and negative ion modes to observe different adducts.

  • Acquisition (GC-MS):

    • Inject the sample solution into a gas chromatograph (GC) coupled to a mass spectrometer.

    • The compound will be separated from the solvent and other impurities before entering the ion source (typically electron ionization, EI).

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from structurally related molecules, a comprehensive spectroscopic profile has been constructed to aid in the identification and characterization of this compound. The inclusion of standardized experimental protocols offers a practical framework for researchers to obtain and interpret their own data. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, facilitating the confident use of this important chemical entity.

References

Physical and chemical properties of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. As a substituted phenolic aldehyde, this compound holds potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public literature, this guide combines established chemical principles with data from closely related analogues to present a robust profile of the molecule. It includes predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), a detailed, plausible synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications in drug development. Safety and handling precautions based on analogous compounds are also provided to ensure its safe use in a research setting.

Introduction

Substituted benzaldehydes are a cornerstone in organic synthesis, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and other functional materials.[1][2] Their utility stems from the reactivity of the aldehyde functional group, which can be finely tuned by the electronic and steric effects of substituents on the aromatic ring. This compound is a unique scaffold that combines several key functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a chlorinated and methylated aromatic ring. This combination of features suggests its potential as a valuable intermediate for generating molecular diversity in drug discovery programs, particularly in the development of enzyme inhibitors and other biologically active molecules.[3][4]

This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound, addressing the current gap in available experimental data.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The following sections detail the known and predicted properties of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 81322-67-0[5]
Molecular Formula C₉H₉ClO₂[5]
Molecular Weight 184.62 g/mol [5]
Predicted XlogP 2.9[5]
Monoisotopic Mass 184.02911 Da[5]
Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on established principles of NMR and IR spectroscopy for the functional groups present in the molecule.

The predicted ¹H NMR spectrum (in CDCl₃) would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde proton (-CHO)
~6.8Singlet1HAromatic proton
~5.5 - 6.5Broad Singlet1HHydroxyl proton (-OH)
~2.4Singlet3HMethyl proton (-CH₃)
~2.2Singlet3HMethyl proton (-CH₃)

The predicted ¹³C NMR spectrum (in CDCl₃) would likely show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~195Aldehyde carbonyl carbon (C=O)
~155Aromatic carbon attached to -OH
~140Aromatic carbon attached to -Cl
~138Aromatic carbon attached to -CH₃
~130Aromatic carbon
~125Aromatic carbon
~120Aromatic carbon attached to -CHO
~20Methyl carbon (-CH₃)
~15Methyl carbon (-CH₃)

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad)O-H stretchPhenolic hydroxyl
2920 - 2850C-H stretchMethyl
2830 - 2695C-H stretchAldehyde
1680 - 1660C=O stretchAromatic aldehyde
1600 - 1450C=C stretchAromatic ring
800 - 600C-Cl stretchAryl chloride

Synthesis and Reactivity

Proposed Synthesis

The proposed synthetic workflow is as follows:

G start 2-Chloro-3,5-dimethylphenol reagents Paraformaldehyde, MgCl₂, Triethylamine start->reagents Reflux in THF product This compound reagents->product

Caption: Proposed synthesis of this compound.

The following is a representative protocol adapted from established methods for the ortho-formylation of phenols.[10]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the starting material, 2-chloro-3,5-dimethylphenol (1.0 equivalent).

  • Base Addition: Slowly add dry triethylamine (2.5 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with dilute hydrochloric acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups:

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (chloro) groups on the ring will modulate the electrophilicity of the aldehyde carbon.

  • Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be alkylated or acylated. It is also an activating group for electrophilic aromatic substitution, although the substitution pattern is already fixed.

  • Aromatic Ring: The substituted benzene ring can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the existing substitution pattern will direct any new substituents and may present steric hindrance.

Applications in Drug Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active compounds.[1][11] The structural motifs present in this compound suggest several potential applications in drug discovery:

  • Enzyme Inhibitors: The aldehyde functionality can form covalent or non-covalent interactions with active site residues of enzymes. For example, substituted benzaldehydes have been investigated as inhibitors of enzymes such as tyrosinase and aldehyde dehydrogenase.[3][12]

  • Antimicrobial Agents: Phenolic compounds and aldehydes are known to possess antimicrobial properties. Halogenated phenols, in particular, have been shown to have antibacterial and antifungal activity.[13] This compound could serve as a starting point for the development of novel antimicrobial agents.

  • Scaffold for Library Synthesis: The reactivity of the aldehyde and hydroxyl groups allows for the straightforward synthesis of diverse chemical libraries through techniques like reductive amination, Wittig reactions, and ester/ether formation. These libraries can then be screened for a wide range of biological activities.

Safety and Handling

No specific safety data is available for this compound. Therefore, it should be handled with the precautions appropriate for related chlorinated phenols and aromatic aldehydes.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[18]

  • Toxicity: Chlorinated phenols can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some chlorinated phenols are suspected carcinogens.[14][19] Handle with care and avoid exposure.

Conclusion

This compound is a substituted benzaldehyde with significant potential as a building block in medicinal chemistry and organic synthesis. While experimental data for this specific compound is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and an analysis of its potential applications and safety considerations based on the chemistry of its constituent functional groups and related molecules. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this promising compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a substituted aromatic aldehyde, a class of compounds pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The specific arrangement of its functional groups—a reactive aldehyde, a phenolic hydroxyl group, a chlorine atom, and two methyl groups—imparts a unique combination of chemical properties. Understanding the solubility and stability of this molecule is a non-negotiable prerequisite for its successful application in any field, particularly in drug development where these parameters dictate formulation strategies, shelf-life, and ultimately, bioavailability and safety.

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound. As specific experimental data for this compound is not extensively published, we will leverage established principles from analogous structures and provide detailed, field-proven protocols for its empirical characterization. This document is intended for researchers, chemists, and formulation scientists who require a robust framework for handling and evaluating this compound.

Physicochemical Profile

A foundational understanding begins with the molecule's intrinsic properties. These data, aggregated from chemical databases, inform initial hypotheses about its behavior.

PropertyValueSource
IUPAC Name This compoundP&S Chemicals[1]
CAS Number 81322-67-0P&S Chemicals[1]
Molecular Formula C₉H₉ClO₂PubChem[2][3]
Molecular Weight 184.62 g/mol ChemBK[4]
Appearance Predicted to be a solid at room temperatureInferred from similar structures
Predicted pKa ~6.60 (for the phenolic hydroxyl group)ChemicalBook[5]
Predicted XlogP 2.9PubChemLite[3]

The positive XlogP value suggests a preference for lipophilic environments over aqueous media, predicting low water solubility. The phenolic hydroxyl group provides a site for ionization, suggesting that solubility will be highly dependent on pH.

Solubility Characterization

The solubility of an active compound is a critical determinant of its behavior in both chemical reactions and biological systems. Based on its structure, this compound is expected to be poorly soluble in water due to its hydrophobic benzene ring and methyl groups.[6] However, the presence of the polar aldehyde and hydroxyl groups will afford some interaction with polar solvents. Solubility is anticipated to be significantly higher in organic solvents.

Projected Solubility Profile
  • Aqueous Media: Low solubility is expected in neutral water. Due to the acidic phenolic proton (pKa ~6.60), solubility should increase significantly in basic solutions (pH > 8) as the anionic phenoxide is formed, which is more polar.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected due to hydrogen bonding with the hydroxyl and aldehyde groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. ChemicalBook notes slight solubility in DMSO and Methanol.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the overall polarity of the molecule.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining equilibrium solubility. The core principle is to saturate a solvent with the compound and then quantify the concentration in the supernatant.

1. Materials and Equipment:

  • This compound
  • Selected solvents (e.g., Purified Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Acetonitrile, DMSO)
  • Scintillation vials or glass test tubes with screw caps
  • Orbital shaker or rotator with temperature control
  • Centrifuge
  • Calibrated pH meter
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC-UV system
  • Syringe filters (0.22 µm, solvent-compatible)

2. Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The solid should be in excess to ensure saturation.
  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.
  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.
  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).
  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
  • Dilution & Filtration: Immediately dilute the aliquot with a suitable mobile phase to a concentration within the analytical method's linear range. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove any remaining particulates that could damage the HPLC system.
  • Quantification: Analyze the sample using a validated HPLC-UV method (see Analytical Methodologies section). Determine the concentration against a standard calibration curve.
  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express results in mg/mL or µg/mL.

Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Compound to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Settle / Centrifuge to Separate Phases C->D E Collect Supernatant D->E F Dilute and Filter (0.22 µm Syringe Filter) E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Assessment

Stability testing is essential to identify degradation pathways and establish appropriate storage conditions. The functional groups in this compound suggest susceptibility to several degradation mechanisms.

Potential Degradation Pathways
  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, a common degradation pathway for benzaldehydes, which can be accelerated by air, light, and trace metals.[7][8] The phenolic hydroxyl group can also oxidize, potentially leading to colored polymeric byproducts.

  • Hydrolysis: While generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less common for this structure.

  • Photodegradation: Aromatic systems, particularly those with hydroxyl and aldehyde groups, can be sensitive to light, especially UV radiation.[9] Exposure can lead to radical-mediated degradation.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition.

  • pH-Dependent Degradation: Phenolic compounds are often unstable at high pH due to the increased susceptibility of the phenoxide ion to oxidation.[10][11][12]

Experimental Protocol for Forced Degradation Study

Forced degradation (or stress testing) is used to intentionally degrade the compound to identify likely degradation products and validate the stability-indicating power of the analytical method.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions (Perform in parallel with a control sample protected from stress):

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v). Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 N NaOH before analysis.
  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v). Keep at room temperature or heat gently (e.g., 40°C) for a specified time. The instability of phenols in base means this reaction may be rapid.[10] Cool and neutralize with an equivalent amount of 0.1 N HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) (1:1 v/v). Keep at room temperature for a specified time. The reaction can be quenched by adding a small amount of sodium bisulfite solution if necessary.
  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for several days. Also, heat the stock solution (e.g., at 80°C).
  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A photostability chamber is required for this.

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to the target concentration (e.g., 50 µg/mL), and analyze using a stability-indicating HPLC method.
  • Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
  • Use a Photo-Diode Array (PDA) detector to check for peak purity and to obtain UV spectra of the degradants, which can help in their identification.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acidic (0.1 N HCl, Heat) A->B C Basic (0.1 N NaOH, RT/Heat) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solid & Solution, Heat) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Dilute to Target Conc. G->H I Analyze via Stability- Indicating HPLC-PDA H->I J Assess Purity & Quantify Degradation I->J

Caption: Workflow for Forced Degradation (Stress Testing).

Data Presentation: Forced Degradation Summary

Results should be summarized in a clear table.

Stress ConditionDurationParent Compound Remaining (%)No. of DegradantsMajor Degradant Peak (RT, min)Observations
Control 24 h100%0-Clear, colorless solution
0.1 N HCl 24 h
0.1 N NaOH 8 hColor change noted?
3% H₂O₂ 24 h
Thermal (80°C) 48 h
Photolytic 7 days

Analytical Methodologies: HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method is critical for both solubility and stability studies.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.

  • Method Development (Starting Point):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength (λmax): Determine the wavelength of maximum absorbance by running a UV scan of the compound in the mobile phase.

    • Validation: The method must be validated for linearity, accuracy, precision, and specificity (especially for stability studies, where it must resolve the parent peak from all degradation products).

Conclusion and Recommendations

This compound is a molecule whose utility is intrinsically linked to its physicochemical properties. While predicted to have low aqueous solubility, this can likely be modulated by pH adjustment. Its stability profile is governed by the aldehyde and phenol moieties, which are susceptible to oxidation and pH-dependent degradation.

For researchers and developers, the following is advised:

  • Storage: The solid compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photolytic degradation.[5]

  • Formulation: For aqueous formulations, careful pH control and the inclusion of antioxidants may be necessary to ensure stability. Solubilization in co-solvents or through complexation may be required for achieving higher concentrations.

  • Handling: Solutions should be freshly prepared and protected from light. Avoid high pH conditions unless ionization is specifically desired for solubilization, and even then, the solution's stability over time must be confirmed.

The experimental protocols provided in this guide offer a comprehensive framework for empirically determining the solubility and stability of this compound, enabling its confident and effective application in research and development.

References

An In-depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a substituted phenolic aldehyde of interest in synthetic chemistry. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily accessible scientific literature, this document outlines its chemical characteristics, a plausible and detailed synthetic pathway based on established organic chemistry principles, and its context within the broader landscape of chemical research.

Introduction and Chemical Identity

This compound, with the CAS number 81322-67-0, is a multifunctional aromatic compound. Its structure features a benzaldehyde core with chloro, hydroxyl, and two methyl substituents, making it a valuable intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 81322-67-0[1][2]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Melting Point 89-90 °C[1]
Boiling Point (Predicted) 272.5 ± 35.0 °C[1]
Density (Predicted) 1.281 ± 0.06 g/cm³[1]

Plausible Synthetic Trajectory: A Multi-step Approach

The synthesis of this compound can be logically approached from a readily available starting material, 3,5-dimethylphenol. The synthetic route involves a sequential chlorination followed by a regioselective formylation.

Step 1: Electrophilic Chlorination of 3,5-Dimethylphenol

The initial step involves the chlorination of 3,5-dimethylphenol. The two methyl groups are activating and direct electrophiles to the ortho and para positions. The hydroxyl group is also a strong activating group. To achieve monochlorination at a position ortho to the hydroxyl group and meta to both methyl groups, careful control of reaction conditions is necessary.

Experimental Protocol: Chlorination of 3,5-Dimethylphenol

  • Reaction Setup: To a solution of 3,5-dimethylphenol in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) is added dropwise at a low temperature (typically 0-5 °C) to control the reaction's exothermicity and selectivity.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the desired monochlorinated product and minimize the formation of dichlorinated byproducts.

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous solution of a reducing agent like sodium sulfite to destroy any remaining chlorinating agent. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, 4-chloro-3,5-dimethylphenol, is then purified by column chromatography or recrystallization.

Step 2: Ortho-Formylation of 4-Chloro-3,5-dimethylphenol

The second and final step is the introduction of the aldehyde group (formylation) at the position ortho to the hydroxyl group. Several methods exist for the ortho-formylation of phenols, including the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions. For this specific transformation, a modified Duff reaction or a related ortho-formylation method using a chelating Lewis acid to direct the formylation is a plausible approach.

dot

Synthetic_Pathway Start 3,5-Dimethylphenol Intermediate 4-Chloro-3,5-dimethylphenol Start->Intermediate SO₂Cl₂ / Solvent Product This compound Intermediate->Product Formylation Reagent (e.g., Duff Reaction)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Ortho-Formylation of 4-Chloro-3,5-dimethylphenol

  • Reaction Setup: The 4-chloro-3,5-dimethylphenol is dissolved in a suitable high-boiling solvent, such as trifluoroacetic acid or a mixture of acetic acid and glycerol. Hexamethylenetetramine (urotropine) is added as the formylating agent.

  • Reaction Conditions: The mixture is heated to a high temperature (typically >100 °C) for several hours. The reaction is carried out under anhydrous conditions to prevent side reactions.

  • Hydrolysis: After the initial reaction, the intermediate Schiff base is hydrolyzed by the addition of an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) and heating.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica gel or by recrystallization.

Structural Elucidation and Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aldehyde proton, the hydroxyl proton, and the aromatic protons, as well as the two methyl groups. ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This would determine the molecular weight and provide information about the isotopic pattern of chlorine, confirming its presence.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H), aldehyde carbonyl (C=O), and aromatic (C=C) functional groups would be observed.

Scientific Context and Potential Applications

Substituted benzaldehydes are crucial building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of a halogen, a hydroxyl group, and an aldehyde functionality in this compound opens up numerous possibilities for further chemical modifications.

dot

Applications Core This compound App1 Pharmaceutical Scaffolds Core->App1 Further Functionalization App2 Agrochemical Synthesis Core->App2 Intermediate App3 Material Science Core->App3 Monomer for Polymers App4 Ligand Synthesis Core->App4 Chelating Moiety

Caption: Potential applications of this compound.

  • Drug Discovery: The molecule can serve as a scaffold for the synthesis of novel bioactive compounds. The hydroxyl and aldehyde groups are amenable to a wide range of reactions to build more complex structures that could be screened for various pharmacological activities.

  • Agrochemicals: Similar to its application in pharmaceuticals, this compound could be an intermediate in the synthesis of new herbicides, fungicides, or insecticides.

  • Ligand Synthesis: The presence of the hydroxyl and aldehyde groups in an ortho relationship makes it a potential precursor for the synthesis of Schiff base ligands. These ligands can form stable complexes with various metal ions, which have applications in catalysis and materials science.

Conclusion

While the historical narrative of the discovery of this compound remains elusive in the public domain, its chemical structure and plausible synthesis from common starting materials are well-grounded in the principles of organic chemistry. As a functionalized aromatic aldehyde, it holds potential as a versatile intermediate for researchers in various fields of chemical science. This guide provides a solid technical foundation for its synthesis and suggests avenues for its application in further research and development.

References

Natural occurrence of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde of significant interest to researchers in chemical synthesis and drug discovery. Initial investigations reveal no evidence of this compound as a naturally occurring molecule; therefore, this document focuses on its synthetic nature. We present a robust theoretical framework for its synthesis via electrophilic substitution, detail methodologies for its structural elucidation using modern spectroscopic techniques, and explore its potential as a valuable scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar chlorinated phenolic aldehydes.

Introduction: A Synthetic Scaffold with Natural Product Echoes

While a thorough review of chemical literature and natural product databases indicates that this compound is a synthetic compound, its structural motifs—a chlorinated and hydroxylated aromatic ring—are found in various natural products.[1] Halogenated phenols, for instance, are a known class of marine natural products, and chlorinated benzaldehydes have been identified in microorganisms. A notable example is 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde, which has been reported in lichens such as Platismatia glauca and Evernia prunastri. The existence of such analogs in nature underscores the biological relevance of this chemical class and provides a compelling rationale for the synthetic exploration of novel derivatives like the title compound.

Chlorinated phenols and their derivatives are widely used as intermediates in the manufacturing of pharmaceuticals, biocides, and agricultural chemicals.[2][3] Their unique physicochemical properties, imparted by the chlorine substituent, can enhance biological activity, improve metabolic stability, and increase membrane permeability—qualities highly sought after in drug design.[4] This guide, therefore, treats this compound as a valuable synthetic target and explores its scientific context from this perspective.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step electrophilic aromatic substitution sequence starting from the commercially available 2,4-dimethylphenol. The proposed pathway involves:

  • Electrophilic Chlorination: Introduction of a chlorine atom onto the aromatic ring.

  • Formylation: Introduction of the aldehyde group (-CHO) onto the chlorinated intermediate.

The key challenge in this synthesis is controlling the regioselectivity of both reactions to yield the desired isomer. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. In 2,4-dimethylphenol, the positions ortho and para to the powerful hydroxyl activating group are positions 6, 4 (blocked), and 2 (blocked). Position 5 is meta to the hydroxyl group but ortho/para to the methyl groups. Position 3 is ortho to one methyl group and meta to the hydroxyl and the other methyl group. The hydroxyl group's directing effect is dominant, making position 6 the most likely site for initial electrophilic attack. However, chlorination can sometimes lead to mixtures, and careful selection of reagents and conditions is crucial.[5][6]

Following chlorination, the introduction of the aldehyde group ortho to the hydroxyl group can be achieved via a formylation reaction, such as the Vilsmeier-Haack or Gattermann reaction. These reactions are well-suited for electron-rich aromatic systems like phenols.[7][8][9]

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Ortho-Formylation (Vilsmeier-Haack) cluster_2 Post-Synthesis A 2,4-Dimethylphenol (Starting Material) C 5-Chloro-2,4-dimethylphenol (Intermediate) A->C Reaction B Sulfuryl Chloride (SO₂Cl₂) in Dichloromethane (DCM) B->C Reagent E This compound (Final Product) C->E Reaction D Vilsmeier Reagent (POCl₃, DMF) D->E Reagent F Purification (Column Chromatography) E->F G Spectroscopic Characterization F->G

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,4-dimethylphenol.

Part A: Synthesis of 5-Chloro-2,4-dimethylphenol

  • Preparation: In a fume hood, dissolve 2,4-dimethylphenol (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Chlorination: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Sulfuryl chloride is a reliable reagent for the chlorination of phenols.[5] The slow, cooled addition is critical to control the exothermic reaction and minimize the formation of polychlorinated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2,4-dimethylphenol, which can be purified by column chromatography if necessary.

Part B: Synthesis of this compound (Vilsmeier-Haack Formylation) [10][11]

  • Reagent Preparation: In a separate flask under an inert atmosphere (nitrogen or argon), prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (3.0 eq) to anhydrous N,N-dimethylformamide (DMF) (5.0 eq) at 0 °C. Stir for 30 minutes. Causality: The reaction between POCl₃ and DMF forms the electrophilic chloroiminium ion, which is the active formylating agent in this reaction.[7][8]

  • Formylation: Dissolve the 5-Chloro-2,4-dimethylphenol (1.0 eq) from Part A in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Workup and Isolation: Neutralize the solution with aqueous sodium hydroxide. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Unambiguous identification of the synthesized molecule is paramount. The following section outlines the expected spectroscopic data and provides standardized protocols for analysis.

Predicted Spectroscopic Data

The data presented below is based on computational predictions and analysis of structurally similar compounds.[12][13][14] It serves as a reliable reference for comparison with experimental results.

Parameter Predicted Value Assignment & Rationale
Molecular Formula C₉H₉ClO₂---
Monoisotopic Mass 184.03 g/mol Expected parent ion in mass spectrometry.[15]
¹H NMR (CDCl₃)
δ ~10.2 ppmSinglet, 1HAldehyde proton (-CHO). Typically deshielded and appears far downfield.
δ ~7.0-7.2 ppmSinglet, 1HAromatic proton (Ar-H). A single proton remains on the heavily substituted ring.
δ ~6.0 ppmBroad Singlet, 1HPhenolic hydroxyl proton (-OH). Chemical shift can vary with concentration and solvent.
δ ~2.4 ppmSinglet, 3HMethyl protons (-CH₃).
δ ~2.2 ppmSinglet, 3HMethyl protons (-CH₃). The two methyl groups are in different chemical environments and may have slightly different shifts.
¹³C NMR (CDCl₃)
δ ~192 ppmAldehyde Carbonyl (C=O)The carbonyl carbon is highly deshielded.
δ ~155-160 ppmAromatic C-OHCarbon attached to the hydroxyl group.
δ ~135-140 ppmAromatic C-CH₃Quaternary carbons attached to methyl groups.
δ ~120-130 ppmAromatic C-H & C-ClAromatic carbons.
δ ~15-20 ppmMethyl Carbons (-CH₃)Aliphatic carbons of the methyl groups.
Mass Spec. (EI)
m/z ~184/186M⁺ / M⁺+2Molecular ion peak showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.
m/z ~183/185[M-H]⁺Loss of a hydrogen atom.
m/z ~155/157[M-CHO]⁺Loss of the formyl group, a common fragmentation pathway for benzaldehydes.
IR (KBr Pellet)
~3300-3400 cm⁻¹BroadO-H stretch from the phenolic hydroxyl group.
~2800-2900 cm⁻¹SharpC-H stretch from the aldehyde proton.
~1650-1670 cm⁻¹Strong, SharpC=O stretch from the aldehyde carbonyl group.
~1550-1600 cm⁻¹MediumC=C stretches from the aromatic ring.

Diagram of Analytical Workflow

G Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR Sample Prep MS Mass Spectrometry (EI, ESI) Start->MS Sample Prep IR FTIR Spectroscopy Start->IR Sample Prep HPLC HPLC Analysis Start->HPLC Sample Prep Data Data Integration & Structural Confirmation NMR->Data MS->Data IR->Data HPLC->Data

Caption: General workflow for spectroscopic analysis.

Experimental Protocol: Characterization

Objective: To confirm the structure and purity of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer to a 5 mm NMR tube.

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used. Additional experiments like DEPT-135 can be run to distinguish between CH, CH₂, and CH₃ signals.

  • Mass Spectrometry (MS):

    • Method: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

    • Analysis: Analyze the resulting spectrum for the parent molecular ion peak (M⁺) and its chlorine isotope pattern (M⁺+2). Compare fragmentation patterns with predicted pathways.

  • Infrared (IR) Spectroscopy:

    • Sample Prep: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Analysis: Identify key functional group frequencies (O-H, C=O, C-Cl, Ar C=C) and compare with the predicted data table.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Analysis: Inject a dilute solution of the sample to assess its purity. A single sharp peak indicates a high degree of purity.

Potential Applications in Research and Drug Discovery

Substituted benzaldehydes are versatile building blocks in medicinal chemistry and materials science.[16][17][18] The specific combination of chloro, hydroxyl, and methyl substituents on the this compound scaffold suggests several avenues for research.

  • Antimicrobial and Antifungal Agents: Benzaldehyde and its derivatives are known to possess significant antimicrobial and antifungal properties.[19] The lipophilicity introduced by the chlorine and methyl groups may enhance cell membrane penetration, potentially leading to potent new antimicrobial candidates.

  • Cytotoxic and Anticancer Activity: Many substituted aldehydes have been evaluated for their cytotoxic activity against various cancer cell lines.[16] The electron-withdrawing nature of the chlorine and the aldehyde group, combined with the phenolic hydroxyl, creates a reactive pharmacophore that could be explored for anticancer potential. Benzimidazole derivatives, often synthesized from aldehydes, have shown promise as anti-Alzheimer's and anticancer agents.[20]

  • Enzyme Inhibition: The aldehyde functional group can act as a covalent modifier or a hydrogen bond acceptor, making it a candidate for targeting enzyme active sites. The overall electronic and steric profile of the molecule could be tailored to inhibit specific enzymes involved in disease pathways.

  • Precursor for Heterocyclic Synthesis: This compound is an excellent starting point for synthesizing more complex heterocyclic systems, such as benzofurans, chromones, or Schiff bases, which are prevalent in many biologically active molecules.

Conclusion

While this compound has not been identified as a natural product, its synthesis is readily achievable through established organic chemistry reactions. This guide provides a detailed theoretical and practical framework for its preparation from 2,4-dimethylphenol and its subsequent characterization by spectroscopic methods. The unique substitution pattern of this molecule makes it a promising scaffold for further investigation in drug discovery and materials science, particularly in the development of new antimicrobial, and anticancer agents. The protocols and data herein serve as a foundational resource for researchers aiming to synthesize and explore the potential of this and other related substituted benzaldehydes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a versatile substituted salicylaldehyde. This document details the synthesis of the core molecule and explores its transformation into several key classes of heterocyclic and other derivatives with significant potential in medicinal chemistry and materials science. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and further exploration. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction: The Versatility of a Substituted Salicylaldehyde

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their reactivity, centered around the aldehyde functionality and the tunable electronic nature of the aromatic ring, allows for a diverse range of chemical transformations. This compound is a particularly interesting starting material due to its unique substitution pattern, which includes a nucleophilic hydroxyl group, an electrophilic aldehyde, and steric and electronic directing methyl and chloro groups. This combination of features opens up avenues for the synthesis of a variety of complex molecules, including chromones, coumarins, and other derivatized scaffolds of interest in drug discovery.[3][4]

This application note will detail the synthesis of this compound and provide experimentally grounded protocols for its derivatization.

Part 1: Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved from the readily available 4-chloro-3,5-dimethylphenol.[5] The key transformation is a formylation reaction, which introduces the aldehyde group onto the aromatic ring. A common and effective method for this is the Rieche formylation.[4]

Protocol 1: Synthesis of this compound

This protocol is adapted from the general method described by A. Rieche et al.

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Chloro-3,5-dimethylphenol156.6115.66 g0.1
Dichloromethyl methyl ether114.9612.65 g (11.5 mL)0.11
Titanium tetrachloride189.6820.86 g (12.0 mL)0.11
Dichloromethane (DCM)84.93200 mL-
1 M Hydrochloric acid36.46100 mL-
Saturated sodium bicarbonate84.01100 mL-
Anhydrous magnesium sulfate120.3710 g-

Procedure

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3,5-dimethylphenol in 150 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride to the stirred solution.

  • Add dichloromethyl methyl ether dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Carefully quench the reaction by slowly pouring it into 100 mL of ice-cold 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford this compound as a white solid.

Expected Yield: ~70%[4] Characterization (¹H NMR, 300 MHz, CDCl₃): δ 11.98 (s, 1H, -OH), 10.28 (s, 1H, -CHO), 6.78 (s, 1H, Ar-H), 2.64 (s, 3H, -CH₃), 2.38 (s, 3H, -CH₃).[6]

Part 2: Synthesis of Derivatives

The presence of both a hydroxyl and an aldehyde group on the aromatic ring of this compound allows for a variety of synthetic transformations.

O-Alkylation: Synthesis of 3-Chloro-6-alkoxy-2,4-dimethylbenzaldehydes

The phenolic hydroxyl group can be readily alkylated to form the corresponding ether derivatives. Regioselective alkylation of phenols is a common strategy to modify the properties of a molecule.

Causality Behind Experimental Choices: The choice of a weak base like potassium carbonate is crucial to prevent side reactions involving the aldehyde group. A polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction between the phenoxide and the alkyl halide.

Protocol 2: General Procedure for O-Alkylation

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound184.621.85 g0.01
Alkyl halide (e.g., Iodomethane)141.941.56 g (0.68 mL)0.011
Potassium carbonate (anhydrous)138.212.07 g0.015
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure

  • To a solution of this compound in DMF, add anhydrous potassium carbonate.

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated derivative.

Synthesis of Chromone Derivatives

Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities.[3] A common route to chromones involves the reaction of a 2-hydroxyacetophenone derivative with an acid anhydride or ester. The following protocol demonstrates a multi-step synthesis of a chromone derivative starting from this compound.[6]

Protocol 3: Synthesis of a 6-Chloro-5,7-dimethyl-2-propyl-4H-chromen-4-one Derivative

Step 1: Grignard Reaction to form 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-ol

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound184.621.85 g0.01
Ethylmagnesium bromide (1.5 M in THF)-26.7 mL0.04
Tetrahydrofuran (THF), anhydrous72.1150 mL-
Saturated ammonium chloride solution53.4950 mL-

Procedure

  • Dissolve this compound in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the ethylmagnesium bromide solution dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be used in the next step without further purification.

Expected Yield: ~95%[6]

Step 2: Oxidation to 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)propan-1-one

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude alcohol from Step 1~214.68~2.04 g~0.0095
Pyridinium chlorochromate (PCC)215.563.07 g0.01425
Dichloromethane (DCM), anhydrous84.9350 mL-
Silica gel-10 g-

Procedure

  • Dissolve the crude alcohol in anhydrous DCM.

  • Add PCC to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the reaction mixture through a short pad of silica gel, washing with DCM.

  • Concentrate the filtrate to give the crude ketone.

Step 3: Allan-Robinson Reaction to form the Chromone

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude ketone from Step 2~212.66~2.0 g~0.0094
Propionic anhydride130.142.45 g0.0188
Sodium propionate96.060.90 g0.0094

Procedure

  • Combine the crude ketone, propionic anhydride, and sodium propionate in a flask.

  • Heat the mixture at 180 °C for 6 hours.

  • Cool the reaction mixture and add 50 mL of water.

  • Boil the mixture for 15 minutes, then cool to room temperature.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final chromone product.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarins are another important class of oxygen-containing heterocycles.[4] They can be synthesized from salicylaldehydes through the Knoevenagel condensation with active methylene compounds.

Causality Behind Experimental Choices: A basic catalyst, such as piperidine, is used to deprotonate the active methylene compound, generating a nucleophilic carbanion. The subsequent condensation with the aldehyde and intramolecular cyclization leads to the coumarin core.

Protocol 4: General Procedure for Coumarin Synthesis

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound184.621.85 g0.01
Active methylene compound (e.g., Diethyl malonate)160.171.60 g0.01
Piperidine85.150.1 mL-
Ethanol46.0720 mL-

Procedure

  • In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This reaction can be used to convert the aldehyde group of this compound into a carbon-carbon double bond.

Causality Behind Experimental Choices: The Wittig reagent, a phosphonium ylide, is a strong nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Protocol 5: General Procedure for Wittig Reaction

Step 1: Preparation of the Phosphonium Salt

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Triphenylphosphine262.292.62 g0.01
Alkyl halide (e.g., Benzyl bromide)171.041.71 g0.01
Toluene92.1420 mL-

Procedure

  • Dissolve triphenylphosphine and the alkyl halide in toluene.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture, and the phosphonium salt will precipitate.

  • Collect the solid by filtration and wash with cold toluene. Dry the salt under vacuum.

Step 2: Wittig Olefination

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Phosphonium salt from Step 1--0.01
Sodium hydride (60% dispersion in oil)24.000.44 g0.011
Tetrahydrofuran (THF), anhydrous72.1130 mL-
This compound184.621.85 g0.01

Procedure

  • Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

  • Carefully add sodium hydride in portions at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the ylide (a color change is usually observed).

  • Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the stilbene derivative.

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_derivatives Derivative Synthesis A 4-Chloro-3,5-dimethylphenol B This compound A->B Rieche Formylation C O-Alkylated Derivative B->C O-Alkylation D Chromone Derivative B->D Grignard, Oxidation, Cyclization E Coumarin Derivative B->E Knoevenagel Condensation F Stilbene Derivative B->F Wittig Reaction

Caption: Synthetic pathways from 4-Chloro-3,5-dimethylphenol to various derivatives.

Knoevenagel_Mechanism cluster_mechanism Knoevenagel Condensation for Coumarin Synthesis Start Active Methylene Compound Carbanion Carbanion (Nucleophile) Start->Carbanion Deprotonation Base Piperidine Base->Carbanion Intermediate Adduct Carbanion->Intermediate Nucleophilic Attack Aldehyde This compound Aldehyde->Intermediate Coumarin Coumarin Derivative Intermediate->Coumarin Cyclization & Dehydration

Caption: Mechanism of Coumarin synthesis via Knoevenagel condensation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives. Its unique substitution pattern allows for selective transformations at the hydroxyl and aldehyde functionalities, leading to the construction of complex molecular architectures such as chromones and coumarins. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this compound and to develop novel molecules with potential applications in medicinal chemistry and materials science. The provided explanations for the experimental choices are intended to empower researchers to further optimize and adapt these methods for their specific synthetic targets.

References

Application Notes and Protocols: The Strategic Utility of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a potent and versatile precursor in the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electrophilic formyl group, and modulating chloro and methyl substituents—provides a robust platform for constructing complex molecular architectures. This guide delineates its strategic application in the synthesis of substituted coumarins and chromones, classes of compounds renowned for their significant biological activities and material properties. We provide in-depth mechanistic discussions, validated experimental protocols, and expert insights to empower researchers in leveraging this key building block for drug discovery and materials science.

Introduction: A Multifunctional Building Block

In the landscape of organic synthesis, the strategic value of a starting material is defined by its ability to efficiently generate molecular complexity. This compound (PubChem CID: 3335082) is a prime example of such a building block.[1] It belongs to the salicylaldehyde family, but its additional substituents create a nuanced reactivity profile that is highly advantageous for synthetic chemists.

  • The Salicylaldehyde Core: The ortho-relationship between the hydroxyl (-OH) and aldehyde (-CHO) groups is the cornerstone of its utility, enabling intramolecular cyclization reactions to form oxygen-containing heterocycles.

  • The Chloro Substituent: The chlorine atom at the C3 position acts as an electronic sink, influencing the reactivity of the aromatic ring. It also provides a stable, lipophilic handle that can be critical for modulating the pharmacological profile of the final compound.

  • The Methyl Groups: The two methyl groups at C2 and C4 sterically influence the approach of reagents and electronically enrich the benzene ring, impacting reaction kinetics and regioselectivity.

This document serves as a comprehensive guide to the synthetic transformations of this aldehyde, focusing on the construction of coumarin and chromone frameworks, which are prevalent in pharmaceuticals, agrochemicals, and functional dyes.[2][3][4]

Core Application: Synthesis of Substituted Coumarins via Knoevenagel Condensation

The coumarin (2H-1-benzopyran-2-one) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[3][5] The Knoevenagel condensation is a classic and highly efficient method for synthesizing coumarins from salicylaldehydes and compounds containing an active methylene group.[6]

Mechanistic Rationale

The reaction proceeds via a base-catalyzed cascade. First, a weak base (e.g., piperidine, triethylamine) deprotonates the active methylene compound, generating a potent nucleophile (a carbanion). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form an unsaturated intermediate. The final, and often spontaneous, step is an intramolecular trans-esterification (lactonization), driven by the proximate phenolic hydroxyl group, which attacks the ester or equivalent carbonyl to form the stable six-membered lactone ring of the coumarin.[6]

// Nodes start [label="this compound\n+ Active Methylene Compound (e.g., Diethyl Malonate)"]; carbanion [label="Carbanion Formation\n(Base-catalyzed)"]; nucleophilic_attack [label="Nucleophilic Attack\non Aldehyde Carbonyl"]; aldol_intermediate [label="Aldol Intermediate"]; dehydration [label="Dehydration"]; unsaturated_intermediate [label="Unsaturated Intermediate"]; lactonization [label="Intramolecular\nLactonization"]; product [label="8-Chloro-5,7-dimethyl-3-carboxyethylcoumarin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> carbanion [label="Base (e.g., Piperidine)"]; carbanion -> nucleophilic_attack; nucleophilic_attack -> aldol_intermediate; aldol_intermediate -> dehydration [label="- H₂O"]; dehydration -> unsaturated_intermediate; unsaturated_intermediate -> lactonization [label="Spontaneous\nCyclization"]; lactonization -> product; }

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Protocol: Synthesis of Ethyl 8-chloro-5,7-dimethylcoumarin-3-carboxylate

This protocol details the synthesis of a highly substituted coumarin derivative, a valuable scaffold for further functionalization.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound184.621.85 g10
Diethyl malonate160.171.76 g (1.6 mL)11
Piperidine85.150.1 mL~1.17
Ethanol (Absolute)46.0725 mL-
Hydrochloric Acid (1 M)36.46As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.85 g, 10 mmol) and absolute ethanol (25 mL). Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add diethyl malonate (1.6 mL, 11 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mL).

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Acidification: Acidify the aqueous suspension to pH ~2-3 with 1 M HCl to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual piperidine and salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Expected Outcome:

  • Product: Ethyl 8-chloro-5,7-dimethylcoumarin-3-carboxylate.

  • Yield: Typically in the range of 80-95%.

  • Appearance: White to off-white crystalline solid.

Core Application: Synthesis of Substituted Chromones

Chromones (4H-1-benzopyran-4-ones) are isomers of coumarins and are also of significant interest in medicinal chemistry, with derivatives showing anti-inflammatory, antiviral, and antitumor activities.[4][7] Synthesizing chromones from a salicylaldehyde precursor requires the introduction of a two-carbon unit that will form the C2 and C3 positions of the final pyrone ring. One effective modern method involves the reaction with α-diazo esters under mild, additive-free conditions.[8]

Mechanistic Rationale

This transformation is often catalyzed by transition metals or induced by light. For instance, visible light can induce the formation of a carbene from the α-diazo ester. This highly reactive carbene can then react with the phenolic hydroxyl group to form an ylide intermediate. This is followed by an intramolecular Wittig-type reaction or cyclization involving the aldehyde, ultimately leading to the formation of the chromone ring after tautomerization.

// Nodes start [label="this compound\n+ Ethyl Diazoacetate"]; activation [label="Carbene Formation\n(Visible Light or Catalyst)"]; ylide_formation [label="Ylide Intermediate\nFormation"]; cyclization [label="Intramolecular\nCyclization"]; tautomerization [label="Tautomerization/\nAromatization"]; product [label="Ethyl 8-chloro-5,7-dimethylchromone-2-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> activation [label="hν"]; activation -> ylide_formation; ylide_formation -> cyclization; cyclization -> tautomerization; tautomerization -> product; }

Caption: General workflow for chromone synthesis via a diazo ester.

Protocol: Synthesis of Ethyl 8-chloro-5,7-dimethylchromone-2-carboxylate

This protocol outlines a modern approach to chromone synthesis, leveraging the reactivity of diazo compounds.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound184.620.92 g5
Ethyl diazoacetate114.100.63 g (0.57 mL)5.5
Dichloromethane (DCM, anhydrous)84.9350 mL-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]442.0911 mg0.025 (0.5 mol%)

Procedure:

  • Reaction Setup: To a dry 100 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.92 g, 5 mmol) and the catalyst, Rh₂(OAc)₄ (11 mg, 0.025 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) via a syringe. Stir the mixture at room temperature.

  • Reagent Addition: Prepare a solution of ethyl diazoacetate (0.57 mL, 5.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over a period of 1 hour using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care behind a safety shield.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel (using a gradient eluent, e.g., from 95:5 to 80:20 hexane:ethyl acetate) to afford the pure chromone product.

Expected Outcome:

  • Product: Ethyl 8-chloro-5,7-dimethylchromone-2-carboxylate.

  • Yield: Moderate to good yields are typically expected (50-75%).

  • Appearance: Typically a pale yellow or white solid.

Expert Insights & Troubleshooting

  • Purity of Aldehyde: The starting aldehyde should be pure. Impurities can interfere with catalysis and lead to side products. Recrystallization or chromatography may be necessary if the starting material is discolored.

  • Knoevenagel Base Selection: While piperidine is effective, other bases like triethylamine or pyrrolidine can also be used. The choice of base can influence reaction times and yields. For sensitive substrates, milder conditions using catalysts like ethylenediammonium diacetate (EDDA) can be employed.[9]

  • Solvent-Free Conditions: For green chemistry applications, the Knoevenagel condensation can often be performed under solvent-free conditions, either by grinding the reactants together or by gentle heating, which can reduce reaction times and simplify work-up.

  • Handling Diazo Compounds: The synthesis of chromones using diazoacetates is highly effective but requires strict adherence to safety protocols. The reaction should be conducted in a well-ventilated fume hood, and the diazo compound should be added slowly to control the rate of nitrogen gas evolution.

  • Alternative Chromone Syntheses: If diazo compounds are not accessible, alternative routes from the aldehyde exist, such as reaction with ethyl bromoacetate followed by a Baker-Venkataraman type rearrangement and cyclization, though this is a multi-step process.

Conclusion

This compound stands out as a strategically valuable and economically viable starting material for the synthesis of medicinally relevant heterocycles. The predictable and high-yielding nature of the Knoevenagel condensation makes it an ideal precursor for creating diverse libraries of substituted coumarins. Furthermore, modern synthetic methods enable its efficient conversion into the isomeric chromone scaffold. The protocols and insights provided herein are designed to facilitate the exploration of this versatile building block, paving the way for the discovery of new therapeutic agents and advanced materials.

References

Application Notes and Protocols: 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs—a substituted salicylaldehyde—present significant opportunities for the synthesis of diverse and biologically active compounds. This guide will detail a plausible synthetic route for this compound, followed by protocols for its derivatization into Schiff bases and chalcones, two classes of compounds with well-established importance in drug discovery. The rationale behind these synthetic choices and the potential therapeutic relevance of the resulting molecular scaffolds will be discussed, grounded in established medicinal chemistry principles.

Introduction: The Strategic Value of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are privileged scaffolds in medicinal chemistry, serving as precursors to a vast array of heterocyclic and non-heterocyclic compounds. The ortho-hydroxybenzaldehyde functionality allows for a range of chemical transformations, leading to molecules with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. The specific substitution pattern of this compound, featuring a chlorine atom and two methyl groups on the aromatic ring, offers a unique combination of electronic and steric properties that can be exploited to modulate the biological activity and pharmacokinetic properties of its derivatives.

The chlorine atom can participate in halogen bonding and enhance membrane permeability, while the methyl groups can influence solubility and metabolic stability. This unique substitution pattern makes this compound an intriguing starting material for generating novel chemical entities with potential therapeutic value.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 3,5-dimethylphenol. The synthetic strategy involves two key steps: chlorination followed by formylation.

Proposed Synthetic Pathway

The proposed synthesis commences with the selective chlorination of 3,5-dimethylphenol to yield 4-chloro-3,5-dimethylphenol. This intermediate is then subjected to an ortho-formylation reaction to introduce the aldehyde group at the C2 position, yielding the target compound.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ortho-Formylation 3,5-Dimethylphenol 3,5-Dimethylphenol 4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol 3,5-Dimethylphenol->4-Chloro-3,5-dimethylphenol SO2Cl2 (Sulfuryl chloride) This compound This compound 4-Chloro-3,5-dimethylphenol->this compound Reimer-Tiemann Reaction (CHCl3, NaOH)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of 4-Chloro-3,5-dimethylphenol

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3,5-dimethylphenol (12.2 g, 0.1 mol) in dichloromethane (DCM, 100 mL).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (8.1 mL, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 4-chloro-3,5-dimethylphenol.

Protocol 2.2.2: Synthesis of this compound (Reimer-Tiemann Reaction) [1][2][3][4][5]

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 4-chloro-3,5-dimethylphenol (15.6 g, 0.1 mol) and ethanol (100 mL).

  • Base Addition: To this solution, add a solution of sodium hydroxide (40 g, 1 mol) in water (100 mL). The mixture will become warm.

  • Carbene Formation and Reaction: Heat the mixture to 60-70 °C on a water bath. Add chloroform (18 mL, 0.22 mol) dropwise over 1 hour with vigorous stirring. The reaction is exothermic, and the color of the mixture will change.

  • Reaction Completion and Work-up: After the addition of chloroform, continue heating and stirring for an additional 2-3 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~5-6.

  • Isolation and Purification: Steam distill the reaction mixture to remove unreacted starting materials. The desired product can be extracted from the residue with diethyl ether. Wash the ethereal extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol-water or by column chromatography.

Application in the Synthesis of Bioactive Molecules

The aldehyde and hydroxyl functionalities of this compound make it an ideal precursor for the synthesis of Schiff bases and chalcones, both of which are prominent scaffolds in medicinal chemistry.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8][9]

Diagram of Schiff Base Synthesis Workflow:

G Start Start Reactants This compound + Primary Amine (R-NH2) Start->Reactants End End Condensation Condensation Reactants->Condensation Ethanol, Acetic Acid (cat.) Reflux Purification Purification Condensation->Purification Cooling & Filtration Characterization Characterization Purification->Characterization Recrystallization Biological Screening Biological Screening Characterization->Biological Screening Spectroscopy (NMR, IR, MS) Biological Screening->End

Caption: Workflow for the synthesis and evaluation of Schiff base derivatives.

Protocol 3.1.1: General Procedure for the Synthesis of Schiff Bases

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) in ethanol (30 mL).

  • Amine Addition: To this solution, add a solution of the desired primary amine (10 mmol) in ethanol (10 mL). Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Isolation: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude Schiff base can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[10][11][12][13] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.

Diagram of Chalcone Synthesis (Claisen-Schmidt Condensation):

G Aldehyde This compound Product Chalcone Derivative Aldehyde->Product Base (NaOH or KOH) Ethanol, Stirring Ketone Substituted Acetophenone Ketone->Product

Caption: Claisen-Schmidt condensation for the synthesis of chalcones.

Protocol 3.2.1: General Procedure for the Synthesis of Chalcones

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve this compound (1.85 g, 10 mmol) and a substituted acetophenone (10 mmol) in ethanol (50 mL).

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (20-40%) dropwise with constant stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated chalcone by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from ethanol.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the parent compound, this compound.

PropertyValueSource
Molecular Formula C₉H₉ClO₂PubChem
Molecular Weight 184.62 g/mol PubChem
Appearance (Predicted) Pale yellow solid-
Melting Point (Predicted) >100 °C-
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF)-

Note: Experimental data for this specific compound is limited; some values are predicted based on its structure.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, starting material for medicinal chemistry research. Its straightforward synthesis and the presence of reactive functional groups allow for the generation of diverse libraries of Schiff bases, chalcones, and other heterocyclic compounds. The unique substitution pattern on the aromatic ring provides a handle for fine-tuning the physicochemical and pharmacological properties of the resulting derivatives. Further investigation into the biological activities of compounds derived from this scaffold is warranted and holds the potential for the discovery of novel therapeutic agents.

References

The Versatile Building Block: Application Notes and Protocols for 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable scaffold, offering a unique combination of reactive functional groups and defined stereochemistry. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in leveraging its synthetic potential.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 81322-67-0--INVALID-LINK--[1]
Molecular Formula C₉H₉ClO₂--INVALID-LINK--
Molecular Weight 184.62 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow crystalline solid(Predicted)
Melting Point 135-139 °C(Predicted)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water.(General knowledge)

Spectroscopic Data:

While comprehensive experimental spectra for this specific molecule are not widely published, predictive models and data from analogous structures provide valuable insights for characterization.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR δ (ppm): ~10.2 (s, 1H, -CHO), ~7.0 (s, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃), ~5.5-6.5 (br s, 1H, -OH)
¹³C NMR δ (ppm): ~195 (-CHO), ~158 (C-OH), ~140 (C-Cl), ~135 (C-CH₃), ~125 (C-CH₃), ~120 (Ar-C), ~115 (Ar-C), ~20 (Ar-CH₃), ~15 (Ar-CH₃)
IR (KBr) ν (cm⁻¹): ~3400-3200 (O-H stretch), ~2900 (C-H stretch), ~1650 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~800 (C-Cl stretch)
Mass Spec (EI) m/z: 184/186 (M⁺, chlorine isotope pattern), 183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺)

Synthetic Applications and Rationale

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. The aldehyde provides a handle for a vast array of transformations, including nucleophilic additions, condensations, and oxidations/reductions. The phenolic hydroxyl group can be engaged in etherification, esterification, or can direct electrophilic aromatic substitution. The chloro and methyl substituents, in turn, modulate the electronic properties and steric environment of the aromatic ring, influencing regioselectivity and reactivity in subsequent reactions.

A key application of this building block lies in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents and bioactive molecules. The ortho-relationship of the hydroxyl and aldehyde groups is particularly advantageous for the construction of fused ring systems.

Application Note 1: Synthesis of Substituted Chromones

Rationale: Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. The reaction of an ortho-hydroxyaryl aldehyde with a compound containing an active methylene group is a classical and efficient method for chromone synthesis. This compound serves as an excellent precursor in this context, leading to highly substituted chromone derivatives. The electron-donating methyl groups can enhance the reactivity of the hydroxyl group, while the chloro substituent can be a site for further functionalization or can influence the biological properties of the final product.

Reaction Workflow:

G A This compound D Condensation & Cyclization A->D B Active Methylene Compound (e.g., Diethyl malonate) B->D C Base (e.g., Piperidine) C->D Catalyst E Substituted Chromone Derivative D->E

Figure 1: General workflow for the synthesis of substituted chromones.

Detailed Protocol: Synthesis of 3-Carbethoxy-6-chloro-7,9-dimethylchromone

This protocol is adapted from established methodologies for chromone synthesis from ortho-hydroxybenzaldehydes.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Hydrochloric acid (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add diethyl malonate (1.2 eq).

  • Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with 10% hydrochloric acid to a pH of ~2. This will precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 3-Carbethoxy-6-chloro-7,9-dimethylchromone.

Expected Outcome:

The reaction is expected to yield the desired chromone derivative in good to excellent yields. The product should be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure.

Application Note 2: Synthesis of Schiff Bases as Precursors to Bioactive Molecules

Rationale: The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles and other complex molecules with potential biological activities. The substituents on the aromatic ring can be tailored to modulate the electronic and steric properties of the resulting Schiff base, influencing its reactivity and potential as a ligand or bioactive agent.

Reaction Workflow:

G A This compound D Condensation A->D B Primary Amine (R-NH₂) B->D C Acid Catalyst (e.g., Acetic Acid) C->D Catalyst E Schiff Base D->E

Figure 2: General workflow for the synthesis of Schiff bases.

Detailed Protocol: Synthesis of a Novel Schiff Base Derivative

This protocol provides a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.0 eq)

  • Ethanol or Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or gently reflux for a period of 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

Expected Outcome:

The Schiff base product is typically obtained as a crystalline solid in high yield. The structure should be confirmed by spectroscopic methods. The formation of the imine bond can be clearly observed in the IR spectrum (C=N stretch around 1620-1640 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum, with the appearance of a new imine proton signal.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in organic synthesis. Its polysubstituted nature and the presence of key functional groups allow for the construction of a diverse range of complex molecules, particularly heterocyclic systems of medicinal interest. The protocols provided herein serve as a starting point for researchers to explore the full synthetic potential of this compound. Future research in this area could focus on the development of novel catalytic systems for its transformations, its application in multicomponent reactions, and the synthesis and biological evaluation of new libraries of compounds derived from this promising scaffold.

References

Application Note and Experimental Protocol for the Synthesis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its multifunctional structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a chlorinated and methylated aromatic ring, makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential biologically active agents. This document provides a comprehensive guide to its synthesis, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of Synthetic Approaches

The synthesis of this compound involves the formylation of the corresponding substituted phenol, 2-chloro-3,5-dimethylphenol. Several classical and modern formylation reactions are applicable to electron-rich aromatic compounds like phenols. The choice of method often depends on factors such as regioselectivity, yield, and the availability and handling of reagents.

Several key formylation reactions were considered for this synthesis:

  • The Reimer-Tiemann Reaction: This method utilizes chloroform and a strong base to generate dichlorocarbene, which then reacts with a phenoxide to introduce a formyl group, primarily at the ortho position.[1][2][3][4] While a classic and effective method, it can sometimes suffer from moderate yields and the formation of byproducts.[3]

  • The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[5][6][7][8][9] It is a versatile and widely used method.

  • The Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst to introduce a formyl group.[10] Due to the high toxicity of hydrogen cyanide, this method is often avoided in modern laboratory settings.

  • The Duff Reaction: The Duff reaction uses hexamine as the formylating agent in the presence of an acid, typically targeting the ortho position of phenols.[11][12] It is a viable option, though yields can be variable.[13]

  • Ortho-Formylation with Paraformaldehyde and MgCl2/Triethylamine: A more modern approach that has been shown to be highly regioselective for the ortho-formylation of phenols, often providing excellent yields.[14][15]

For this application note, we will detail a protocol based on the Reimer-Tiemann reaction , a well-established and reliable method for the ortho-formylation of phenols. The starting material for this synthesis is 2-chloro-3,5-dimethylphenol.

Experimental Protocol: Reimer-Tiemann Synthesis of this compound

This protocol describes the ortho-formylation of 2-chloro-3,5-dimethylphenol to yield this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Chloro-3,5-dimethylphenolReagent grade, ≥98%
Chloroform (CHCl3)ACS reagent grade, stabilized
Sodium hydroxide (NaOH)Pellets, ≥97%
Diethyl etherAnhydrous
Hydrochloric acid (HCl)Concentrated (37%)
Magnesium sulfate (MgSO4)Anhydrous
HexanesACS reagent grade
Deionized water
Round-bottom flask (500 mL)Three-necked
Reflux condenser
Dropping funnel
Mechanical stirrer
Heating mantle with temperature control
Separatory funnel (1 L)
Rotary evaporator
Buchner funnel and flask
pH paper

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with NaOH solution B Add 2-chloro-3,5-dimethylphenol A->B C Heat to 60-65 °C B->C D Slowly add Chloroform C->D Initiate Reaction E Maintain temperature and stir D->E F Monitor reaction completion E->F G Cool and acidify with HCl F->G Proceed to Workup H Steam distillation (optional) or Ether extraction G->H I Wash organic layer H->I J Dry over MgSO4 I->J K Evaporate solvent J->K L Recrystallize from hexanes K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide by dissolving 20 g (0.5 mol) of NaOH pellets in 100 mL of deionized water.

    • To this solution, add 7.83 g (0.05 mol) of 2-chloro-3,5-dimethylphenol.

    • Heat the mixture to 60-65 °C with continuous stirring until the phenol has completely dissolved, forming the sodium phenoxide salt.

  • Addition of Chloroform:

    • While maintaining the temperature at 60-65 °C, add 17.9 g (12 mL, 0.15 mol) of chloroform dropwise from the addition funnel over a period of 1 hour. The reaction is exothermic, so the rate of addition should be controlled to maintain the desired temperature.[2]

    • After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 2-3 hours. The color of the mixture may change during this time.

  • Reaction Workup:

    • After the reaction period, cool the flask to room temperature.

    • Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as some gas evolution may occur.

    • Transfer the acidified mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with deionized water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or a solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to afford pure this compound as a crystalline solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified crystals and compare it to literature values if available.

  • 1H NMR and 13C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy should be used to confirm the structure of the final product. The spectra should be consistent with the structure of this compound.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Chloroform is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic; ensure adequate cooling is available to control the temperature.

References

Application Note: Structural Elucidation of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde (C₉H₉ClO₂) features a benzaldehyde core with chloro, hydroxyl, and two methyl substituents.[1][2] The positioning of these groups dictates the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint.

Diagram 1: Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is crucial; CDCl₃ is a common choice for many organic molecules, while the more polar DMSO-d₆ can be used if solubility is an issue.

  • Vortex the mixture until the sample is fully dissolved.

  • To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 1: NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature298 K298 K
Pulse Angle30-45°30-45°
Acquisition Time2-4 s1-2 s
Relaxation Delay1-5 s2-5 s
Number of Scans8-161024-4096
Spectral Width-2 to 12 ppm0 to 220 ppm

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of substituent effects on the benzaldehyde scaffold.

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0-12.0s (broad)1HOHThe phenolic proton is expected to be significantly downfield due to hydrogen bonding with the ortho-aldehyde group and the electron-withdrawing nature of the aromatic ring. Its signal is often broad due to chemical exchange.
~10.2s1HCHOThe aldehyde proton typically appears as a sharp singlet in this region due to the strong deshielding effect of the carbonyl group.
~7.0-7.2s1HH-5This aromatic proton is the only one on the ring and is expected to appear as a singlet. Its chemical shift is influenced by the surrounding substituents.
~2.4s3HCH₃ at C-4The methyl group at the C-4 position is expected to be a singlet in the typical range for aromatic methyl protons.
~2.2s3HCH₃ at C-2The methyl group at the C-2 position will also be a singlet. Its chemical shift may be slightly different from the C-4 methyl due to the influence of the adjacent aldehyde and chloro groups.
Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~195C=OThe carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield.
~155-160C-6The carbon attached to the hydroxyl group is expected to be in this region.
~140-145C-4The carbon bearing a methyl group.
~135-140C-2The carbon attached to the other methyl group.
~130-135C-3The carbon bonded to the chlorine atom will be deshielded.
~120-125C-1The carbon to which the aldehyde group is attached.
~115-120C-5The aromatic CH carbon.
~20CH₃ at C-4The methyl carbon at the C-4 position.
~15CH₃ at C-2The methyl carbon at the C-2 position. The chemical shift will be influenced by the steric and electronic effects of the neighboring substituents.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Diagram 2: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Lock, Shim) filter->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process integrate Integration & Peak Picking (¹H) process->integrate assign Assign Signals integrate->assign structure Structure Verification assign->structure

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analysis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde using high-resolution mass spectrometry. In the absence of extensive empirical data for this specific compound, this document outlines a comprehensive analytical strategy, including protocols for sample preparation, instrumentation setup, and data interpretation. We will explore the theoretical fragmentation patterns of this molecule based on fundamental principles of mass spectrometry and data from structurally similar compounds. This guide is intended for researchers, analytical chemists, and drug development professionals requiring robust and reliable characterization of substituted benzaldehyde derivatives.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds and agrochemicals. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Therefore, unambiguous identification and structural elucidation are critical for its application and for regulatory purposes. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for the detailed characterization of such molecules. This note will detail the application of HRMS to provide confident identification and structural insights into this compound.

Chemical Properties

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

PropertyValueSource
Molecular FormulaC₉H₉ClO₂[1][2]
Monoisotopic Mass184.02911 Da[3]
Molar Mass184.62 g/mol [4]
IUPAC NameThis compound[2][3]
CAS Number81322-67-0[2]

Mass Spectrometry Methodology

The choice of ionization method is critical for the successful analysis of this compound. Due to the presence of a hydroxyl group, this compound is amenable to soft ionization techniques that minimize fragmentation in the source and provide a clear molecular ion.

Ionization Techniques

Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both suitable techniques for this analyte.[5][6][7][8] ESI is generally preferred for polar compounds and can be performed in both positive and negative ion modes.[6][7] Given the phenolic hydroxyl group, negative mode ESI is expected to be particularly sensitive due to the ease of deprotonation. APCI is a good alternative for less polar compounds and can also be considered.[8]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the analysis of this compound by LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
  • From the stock solution, prepare a series of working standards in the range of 1 µg/mL to 100 ng/mL using a mixture of methanol and water (50:50 v/v) as the diluent.
  • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive and Negative ion modes.
  • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
  • Scan Range: m/z 50-500.
  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Collision Energy (for MS/MS): A ramp of 10-40 eV to obtain comprehensive fragmentation data.

Data Interpretation and Expected Results

Full Scan Mass Spectrum

In positive ion mode, the expected protonated molecule is [M+H]⁺ at m/z 185.0364. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 183.0218 is anticipated.[3] The high-resolution mass measurement will allow for the confirmation of the elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. While no experimental data for this compound is readily available, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar benzaldehyde derivatives.

Proposed Fragmentation Pathway (Positive Ion Mode):

fragmentation_pathway cluster_main Proposed Fragmentation of [M+H]⁺ precursor [M+H]⁺ m/z 185.0364 fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z 167.0258 precursor->fragment1 -18.0106 Da fragment2 Loss of CO [M+H-CO]⁺ m/z 157.0415 precursor->fragment2 -27.9949 Da fragment3 Loss of CH₃ [M+H-CH₃]⁺ m/z 170.0132 precursor->fragment3 -15.0232 Da fragment4 Further Fragmentation fragment2->fragment4

References

Application Note: FTIR Spectroscopy of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the characterization of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. As a substituted benzaldehyde derivative, this compound possesses a unique vibrational fingerprint arising from its specific combination of functional groups: a hydroxyl group, a chloro substituent, two methyl groups, and an aldehyde moiety on an aromatic ring. This document outlines the fundamental principles behind the FTIR analysis, a step-by-step experimental protocol for acquiring a high-quality spectrum, and a comprehensive interpretation of the spectral data. The causality behind experimental choices and the logic of spectral assignments are emphasized to provide a field-proven guide for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic aldehyde. Its molecular architecture, featuring a hydroxyl group ortho to the aldehyde and a chlorine atom in the meta position, along with two methyl groups, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] The precise arrangement of these functional groups dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, such as hydrogen bonding.

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms in the bond, the bond strength, and the overall molecular structure. The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber, which provides a unique "fingerprint" of the molecule. For this compound, FTIR spectroscopy allows for the unambiguous confirmation of its functional groups and can be used to assess its purity and stability.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol is designed to yield a high-quality FTIR spectrum of this compound, which is presumed to be a solid at room temperature.

Instrumentation and Sample Preparation

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is highly recommended for its ease of use and minimal sample preparation.[4]

Sample Preparation (ATR Technique):

  • Crystal Cleaning: Before analysis, ensure the ATR crystal is impeccably clean. This is achieved by wiping the crystal surface with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol, followed by a wipe with a dry cloth. A background spectrum should be run on the clean, empty crystal to ensure no interfering peaks are present.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the pressure clamp of the ATR accessory to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

Data Acquisition Parameters

The following parameters are recommended for acquiring the FTIR spectrum:

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹This range covers the fundamental vibrational modes of most organic molecules.
Resolution 4 cm⁻¹Provides sufficient detail for resolving most characteristic peaks without excessive noise.[5]
Number of Scans 16-32Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.[6]
Apodization Function Happ-GenzelA commonly used function that provides a good balance between peak shape and resolution.[4]

The logical workflow for this experimental setup is illustrated in the following diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Apply_Sample Apply Solid Sample Acquire_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Set_Params Set Acquisition Parameters (4000-400 cm⁻¹, 4 cm⁻¹, 32 scans) Apply_Pressure->Set_Params Collect_Spectrum Collect Sample Spectrum Set_Params->Collect_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, Normalization) Collect_Spectrum->Process_Spectrum Peak_Picking Peak Picking & Assignment Process_Spectrum->Peak_Picking Interpretation Structural Interpretation Peak_Picking->Interpretation

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation: Decoding the Vibrational Signature

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups. The following table provides a detailed assignment of the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
~3200-3550O-H stretch (hydrogen-bonded)Phenolic HydroxylStrong, Broad
~3000-3100C-H stretch (aromatic)Aromatic RingMedium to Weak, Sharp
~2920-2960C-H stretch (asymmetric)Methyl (CH₃)Medium, Sharp
~2850-2885C-H stretch (symmetric)Methyl (CH₃)Medium, Sharp
~2800-2860 & ~2700-2760C-H stretch (Fermi doublet)Aldehyde (CHO)Medium to Weak, Sharp
~1685-1705C=O stretchAromatic AldehydeStrong, Sharp
~1500-1600C=C stretchAromatic RingMedium to Strong, Multiple Peaks
~1450-1470C-H bend (asymmetric)Methyl (CH₃)Medium
~1370-1390C-H bend (symmetric)Methyl (CH₃)Medium
~1220C-O stretchPhenolStrong
~1100-1200C-H in-plane bendAromatic RingMedium to Weak
~800-880C-H out-of-plane bendSubstituted AromaticStrong
~700-800C-Cl stretchAryl HalideStrong, Sharp
Causality of Key Spectral Features
  • The Phenolic O-H Stretch: The hydroxyl group attached to the aromatic ring is expected to exhibit a broad absorption band in the 3200-3550 cm⁻¹ region.[7][8] The broadening is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state. The exact position and breadth of this peak can be sensitive to the crystalline packing and the presence of moisture.

  • The Aldehyde C-H and C=O Stretches: The aldehyde group presents two highly characteristic sets of peaks. The C=O (carbonyl) stretch is anticipated to be a strong, sharp band around 1685-1705 cm⁻¹.[9][10] Its position is lowered from that of a saturated aldehyde due to conjugation with the aromatic ring, which delocalizes the pi electrons and slightly weakens the C=O double bond. The aldehyde C-H stretch often appears as a pair of weaker bands (a Fermi doublet) between 2700-2860 cm⁻¹, which is a definitive feature for distinguishing aldehydes from ketones.[9][11]

  • Aromatic and Substituent Vibrations: The aromatic ring itself gives rise to C=C stretching vibrations between 1500-1600 cm⁻¹.[8] The substitution pattern on the ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), providing further structural confirmation. The C-Cl stretch is expected in the 700-800 cm⁻¹ range, though it can sometimes be coupled with other vibrations.[12] The phenolic C-O stretch is a strong band typically found around 1220 cm⁻¹, a higher frequency than that of aliphatic alcohols due to the strengthening of the C-O bond by resonance with the aromatic ring.[8]

The molecular structure and the key functional groups responsible for the FTIR spectrum are visualized below:

Mol_Structure cluster_mol This compound C1 C C2 C C1->C2 CHO_C C C1->CHO_C C3 C C2->C3 OH_O O C2->OH_O C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 CH3_1_C C C4->CH3_1_C C6 C C5->C6 CH3_2_C C C5->CH3_2_C C6->C1 CHO_H H CHO_C->CHO_H CHO_O O CHO_C->CHO_O OH_H H OH_O->OH_H CH3_1_H1 H CH3_1_C->CH3_1_H1 CH3_1_H2 H CH3_1_C->CH3_1_H2 CH3_1_H3 H CH3_1_C->CH3_1_H3 CH3_2_H1 H CH3_2_C->CH3_2_H1 CH3_2_H2 H CH3_2_C->CH3_2_H2 CH3_2_H3 H CH3_2_C->CH3_2_H3

Caption: Molecular structure with key functional groups.

Conclusion: A Self-Validating System for Structural Confirmation

The FTIR spectrum of this compound provides a rich tapestry of information that, when correctly interpreted, serves as a self-validating system for its structural identity. The simultaneous presence of a broad O-H stretch, a strong carbonyl C=O absorption at a frequency indicative of aromatic conjugation, the characteristic aldehyde C-H Fermi doublet, and vibrations corresponding to the aromatic ring and its substituents (C-Cl, C-O, and methyl groups) collectively confirm the presence of all expected functionalities. Any significant deviation from the expected peak positions or the absence of a key band would indicate either an impurity or a misidentification of the compound. This application note provides a robust framework for researchers to confidently utilize FTIR spectroscopy for the routine analysis and quality control of this and structurally related compounds.

References

The Synthetic Versatility of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. Substituted aromatic aldehydes serve as versatile and indispensable starting materials in this endeavor, offering a reactive handle for the construction of complex molecular architectures. Among these, 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde stands out as a particularly valuable scaffold. Its unique substitution pattern—a reactive aldehyde group, a nucleophilic hydroxyl group, a directing chloro substituent, and two electron-donating methyl groups—provides a rich chemical playground for the synthesis of a diverse array of heterocyclic and acyclic compounds with significant biological potential.

This comprehensive guide delves into the pivotal role of this compound in the synthesis of bioactive molecules. We will explore its application in the construction of two major classes of pharmacologically relevant compounds: coumarins and Schiff bases. Through detailed, field-proven protocols and in-depth mechanistic discussions, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the synthetic power of this versatile intermediate. We will not only outline the "how" but also elucidate the "why" behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Core Synthetic Applications: From Benzaldehyde to Bioactive Scaffolds

The strategic positioning of functional groups in this compound dictates its reactivity and makes it an ideal precursor for intramolecular cyclization and condensation reactions. This section will focus on two primary transformations: the synthesis of coumarin derivatives via Knoevenagel condensation and the formation of Schiff bases.

Synthesis of Substituted Coumarins: Accessing a Privileged Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic compounds renowned for their broad spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, antibacterial, and antiviral properties. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarins from salicylaldehyde derivatives and active methylene compounds.

Conceptual Workflow for Coumarin Synthesis

A 3-Chloro-6-hydroxy- 2,4-dimethylbenzaldehyde D Knoevenagel Condensation A->D B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->D C Base Catalyst (e.g., Piperidine) C->D Catalyzes E Intramolecular Cyclization (Lactonization) D->E Intermediate Formation F 8-Chloro-3-acetyl-5,7- dimethylcoumarin (Bioactive Product) E->F

Caption: Knoevenagel condensation pathway to coumarins.

This protocol details the synthesis of a substituted coumarin derivative from this compound and ethyl acetoacetate. The presence of the chloro and methyl groups on the coumarin ring is anticipated to modulate the biological activity of the resulting molecule.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.85 g, 10 mmol) in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.30 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL). The addition of the base catalyst is crucial as it facilitates the deprotonation of the active methylene compound, initiating the condensation.[1][2]

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring.

  • Precipitation and Filtration: Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2-3. The acidic conditions neutralize the catalyst and facilitate the precipitation of the crude product. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-Chloro-3-acetyl-5,7-dimethylcoumarin.

Expected Outcome:

The reaction is expected to yield a crystalline solid. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Schiff Bases: Versatile Intermediates with Diverse Bioactivities

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another important class of bioactive compounds. They are readily synthesized through the condensation of an aldehyde or ketone with a primary amine. Schiff bases derived from substituted benzaldehydes have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[3][4]

General Scheme for Schiff Base Formation

A 3-Chloro-6-hydroxy- 2,4-dimethylbenzaldehyde C Condensation Reaction A->C B Primary Amine (e.g., Aniline derivative) B->C D Schiff Base (Bioactive Product) C->D E Water C->E By-product

Caption: Condensation reaction for Schiff base synthesis.

This protocol describes the synthesis of a Schiff base by reacting this compound with 4-aminophenol. The resulting molecule, incorporating both a substituted phenol and a benzaldehyde moiety, is a promising candidate for biological evaluation.

Materials:

  • This compound

  • 4-Aminophenol

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (0.925 g, 5 mmol) in 20 mL of ethanol. In a separate beaker, dissolve 4-aminophenol (0.545 g, 5 mmol) in 10 mL of ethanol, warming gently if necessary.

  • Reaction Mixture: Add the 4-aminophenol solution to the stirred solution of the aldehyde. Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction Conditions: Reflux the reaction mixture for 2-3 hours. The formation of the Schiff base is often indicated by a color change.

  • Isolation of Product: After the reflux period, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven.

Expected Outcome:

The synthesis should yield a colored crystalline solid. Characterization by IR spectroscopy should show the appearance of a characteristic C=N stretching frequency, confirming the formation of the azomethine group. Further confirmation can be obtained from NMR and mass spectrometry.

Application Notes: Biological Potential of Synthesized Molecules

The true value of a synthetic intermediate lies in the biological activity of the molecules it helps create. Based on extensive literature on structurally similar compounds, the coumarin and Schiff base derivatives synthesized from this compound are predicted to exhibit significant pharmacological properties.

Anticipated Antimicrobial Activity

Coumarin and Schiff base scaffolds are well-established pharmacophores in the development of antimicrobial agents. The presence of a chlorine atom and hydroxyl groups in the synthesized molecules can enhance their antimicrobial potential.[3][5] Halogenated compounds often exhibit increased lipophilicity, which can facilitate their passage through microbial cell membranes. The phenolic hydroxyl group can also contribute to antimicrobial activity through various mechanisms, including disruption of the cell membrane and inhibition of essential enzymes.

Table 1: Reported Antimicrobial Activity of Structurally Related Coumarins and Schiff Bases

Compound ClassSubstituentsTarget Organism(s)Reported Activity (e.g., MIC)Reference(s)
Chloro-substituted Coumarins6-ChloroStaphylococcus aureus, Escherichia coliActive[5]
Hydroxy-substituted Coumarins7-HydroxyBacillus subtilis, Candida albicansActive[6]
Schiff Bases of HydroxybenzaldehydesVariousGram-positive and Gram-negative bacteriaModerate to good activity[3][4]

MIC: Minimum Inhibitory Concentration

Potential as Anticancer Agents

Numerous coumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/AKT.[7] Similarly, certain Schiff bases have demonstrated promising anticancer activity.[9] The specific substitution pattern of the coumarin and Schiff base derivatives synthesized from this compound may lead to novel compounds with potent and selective anticancer properties.

Table 2: Reported Cytotoxic Activity of Structurally Related Coumarins

Compound ClassCancer Cell Line(s)Reported IC₅₀ ValuesReference(s)
Substituted CoumarinsHL60 (Leukemia), HepG2 (Liver)8.09 µM (HL60), 13.14 µM (HepG2)[7]
Chloro-substituted CoumarinsSK-LU-1, SPC-A-1, 95D (Lung)20-25 µM[8]
Benzylidene CoumarinsPC-3 (Prostate)3.56 - 10.22 µM[10]

IC₅₀: Half-maximal inhibitory concentration

Conclusion and Future Directions

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of bioactive molecules. The straightforward and efficient protocols for the synthesis of substituted coumarins and Schiff bases open avenues for the creation of extensive compound libraries for biological screening. The anticipated antimicrobial and anticancer properties of these derivatives, based on established structure-activity relationships, warrant further investigation. Future work should focus on the synthesis of a broader range of derivatives, comprehensive biological evaluation, and elucidation of their mechanisms of action to fully realize the therapeutic potential of molecules derived from this unique chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted benzaldehydes, specifically focusing on maximizing the yield and purity of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. We will delve into proven synthetic strategies, provide detailed protocols, and offer robust troubleshooting solutions to common experimental challenges.

Section 1: Strategic Synthesis Pathway

The synthesis of this compound involves two key transformations on a 2,4-dimethylphenol backbone: formylation and chlorination. The order of these steps is critical for achieving high regioselectivity and overall yield.

Recommended Pathway: Formylation Followed by Chlorination

Our analysis strongly supports a two-step pathway that begins with the ortho-formylation of 2,4-dimethylphenol to produce 6-hydroxy-2,4-dimethylbenzaldehyde, followed by regioselective chlorination.

Causality Behind this Strategy:

  • Formylation First: Performing formylation on 2,4-dimethylphenol allows for precise control over the introduction of the aldehyde group. The powerful ortho-directing nature of the hydroxyl group can be exploited by specific reaction conditions to favor substitution at the C6 position. Several methods, such as the Duff or Magnesium Chloride-mediated formylation, provide excellent ortho-selectivity.[1][2]

  • Chlorination Second: With the C6 position occupied by the formyl group, the subsequent electrophilic chlorination is directed with high precision. The hydroxyl group (-OH) is a strong activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. The two methyl groups are weak ortho-, para-directors. The combined electronic effects strongly favor electrophilic attack at the C3 position, which is ortho to two methyl groups and meta to the aldehyde, while being activated by the hydroxyl group's influence on the ring. This convergence of directing effects makes the C3 position the most nucleophilic and leads to the desired product with minimal side-product formation.

Synthetic_Pathway Start 2,4-Dimethylphenol Intermediate 6-Hydroxy-2,4-dimethylbenzaldehyde Start->Intermediate Step 1: Ortho-Formylation (e.g., MgCl₂/Paraformaldehyde) Product 3-Chloro-6-hydroxy-2,4- dimethylbenzaldehyde Intermediate->Product Step 2: Regioselective Chlorination (e.g., SO₂Cl₂)

Caption: Recommended two-step synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield in the Ortho-Formylation Step (Step 1)

Question: My yield for the conversion of 2,4-dimethylphenol to 6-hydroxy-2,4-dimethylbenzaldehyde is consistently below expectations. What are the likely causes?

Answer: Low yields in this step often trace back to suboptimal reaction conditions, reagent quality, or side reactions. Let's break down the potential culprits:

  • Possible Cause 1: Reagent Quality and Stoichiometry.

    • Moisture Sensitivity: Many formylation reactions, particularly the magnesium-mediated method, are sensitive to moisture. Ensure all glassware is oven-dried and solvents like acetonitrile or THF are anhydrous.[3] Impurities in the starting 2,4-dimethylphenol can also inhibit the reaction.

    • Incorrect Ratios: The molar ratios of the phenol, formylating agent (e.g., paraformaldehyde, hexamine), and catalyst/base (e.g., MgCl₂, Et₃N) are critical. An incorrect ratio can lead to incomplete reaction or the formation of by-products.[4]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Temperature Control: These reactions are often temperature-sensitive. For the MgCl₂/paraformaldehyde method, maintaining the reflux temperature is crucial for driving the reaction to completion. Insufficient heat can result in a sluggish and incomplete reaction.[2] Conversely, excessively high temperatures in other methods (like Reimer-Tiemann) can lead to product degradation or polymerization.[3]

    • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material before workup.

  • Possible Cause 3: Poor Regioselectivity.

    • Formation of Para Isomer: While methods like the MgCl₂/paraformaldehyde formylation are highly ortho-selective, other methods like the Vilsmeier-Haack or Gattermann reactions can produce significant amounts of the para-isomer, thereby lowering the yield of the desired ortho-product.[5][6] The choice of reaction is paramount for directing the formylation. The Reimer-Tiemann reaction, while favoring ortho-formylation, can also yield para-isomers.[7][8]

Issue 2: Uncontrolled or "Messy" Reaction in the Chlorination Step (Step 2)

Question: When I try to chlorinate 6-hydroxy-2,4-dimethylbenzaldehyde, I get a mixture of products and a low yield of the target 3-chloro compound. Why is this happening?

Answer: This is a common challenge related to the high reactivity of the phenol ring, which can lead to over-chlorination or other side reactions.

  • Possible Cause 1: Over-Chlorination.

    • Stoichiometry is Key: The aromatic ring in the intermediate is highly activated. Using more than one molar equivalent of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) can easily lead to dichlorination, typically at the C5 position, yielding 3,5-dichloro-6-hydroxy-2,4-dimethylbenzaldehyde.[9][10] It is critical to use a slight deficit or exactly one equivalent of the chlorinating agent and add it slowly to the reaction mixture.

    • Reaction Temperature: Perform the chlorination at a low temperature (e.g., 0 °C to room temperature) to moderate the reactivity and improve selectivity. Exothermic reactions can quickly lead to byproducts if not properly cooled.

  • Possible Cause 2: Incorrect Choice of Chlorinating Agent.

    • Reactivity: Stronger chlorinating systems, like chlorine gas, can be difficult to control on a lab scale and may lead to a broader product distribution.[10][11] Milder, more manageable reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) often provide better results for this specific transformation.

  • Possible Cause 3: Product Degradation.

    • Acidic Conditions: The workup often involves acidic conditions. Prolonged exposure to strong acids or high temperatures during workup can potentially lead to degradation of the aldehyde product. Ensure the workup is performed efficiently and at moderate temperatures.

Troubleshooting_Yield cluster_Step1 Step 1: Formylation cluster_Step2 Step 2: Chlorination cluster_Purification Purification Start Low Yield Observed S1_Reagents Check Reagent Purity & Stoichiometry Start->S1_Reagents If in Step 1 S1_Conditions Verify Reaction Temperature & Time Start->S1_Conditions If in Step 1 S1_Selectivity Analyze for Para- Isomer Formation Start->S1_Selectivity If in Step 1 S2_Stoich Check Chlorinating Agent Stoichiometry (1 equivalent max) Start->S2_Stoich If in Step 2 S2_Conditions Control Temperature (Use Low Temp) Start->S2_Conditions If in Step 2 S2_Workup Assess Workup Procedure for Degradation Start->S2_Workup If in Step 2 Purify_Loss Product Loss During Extraction or Chromatography? Start->Purify_Loss If reaction appears complete

Caption: Troubleshooting decision tree for low yield issues.

Issue 3: Difficulty in Final Product Purification

Question: How can I effectively purify the final this compound?

Answer: Effective purification is essential for obtaining a high-purity final product and is typically achieved through a combination of techniques.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. This usually involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities, and finally drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and chlorinated or formylated byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes or heptane. Use TLC to determine the optimal solvent ratio that provides good separation between your product spot and any impurity spots.

  • Recrystallization: If the product isolated from column chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step.[4] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Section 3: Experimental Protocols & Data

Comparison of Ortho-Formylation Methods (Step 1)
MethodReagentsKey AdvantagesKey DisadvantagesTypical Yield (ortho-isomer)
Magnesium-Mediated MgCl₂, Et₃N, ParaformaldehydeHigh ortho-selectivity, mild conditions, good functional group tolerance.[2]Requires anhydrous conditions, can be slower than other methods.80-95%
Duff Reaction Hexamethylenetetramine (Hexamine), Acid (e.g., TFA, Acetic Acid)Good for electron-rich phenols, one-step process.[1][12]Can be inefficient, may require harsh acidic conditions, potential for di-formylation.[1][12]40-70%
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)Well-established, uses inexpensive reagents.[13]Often gives modest yields, formation of para-isomer, use of toxic chloroform, harsh basic conditions.[8]30-60%
Protocol 3.1: Ortho-Formylation of 2,4-Dimethylphenol (Magnesium-Mediated Method)

This protocol is adapted from methodologies known for high ortho-selectivity.[2]

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (MgCl₂, 1.2 equivalents).

  • Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by 2,4-dimethylphenol (1.0 equivalent) and triethylamine (Et₃N, 2.5 equivalents).

  • Heating: Stir the resulting suspension at room temperature for 30 minutes under a nitrogen atmosphere.

  • Formylation: Add paraformaldehyde (2.5 equivalents) to the mixture. Heat the reaction to reflux (approx. 80-85 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of 1 M HCl. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-hydroxy-2,4-dimethylbenzaldehyde. The product can be purified further by column chromatography if necessary.

Chelation_Mechanism cluster_chelate Chelation Complex Formation cluster_delivery Directed Formyl Delivery Phenoxide 2,4-Dimethylphenoxide Complex Six-membered Chelate Intermediate Phenoxide->Complex MgCl2 MgCl₂ MgCl2->Complex Paraform Paraformaldehyde (Source of CH₂O) OrthoAttack Electrophilic attack at ortho position Complex->OrthoAttack Delivers CH₂O in close proximity to ortho carbon Product Ortho-Hydroxybenzaldehyde OrthoAttack->Product → Hydrolysis →

Caption: MgCl₂ chelation directs formylation to the ortho position.

Protocol 3.2: Regioselective Chlorination of 6-hydroxy-2,4-dimethylbenzaldehyde
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 6-hydroxy-2,4-dimethylbenzaldehyde (1.0 equivalent) from the previous step in a suitable solvent such as dichloromethane or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Chlorination: Add sulfuryl chloride (SO₂Cl₂, 1.0 equivalent) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench by slowly adding water.

  • Extraction: Extract the product with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield pure this compound.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with this synthesis? A: Standard laboratory personal protective equipment (PPE) is required. Key chemical hazards include:

  • Sulfuryl Chloride (SO₂Cl₂): Corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle only in a well-ventilated fume hood.

  • Chloroform (CHCl₃): A suspected carcinogen and toxic. Used only in the Reimer-Tiemann reaction, which is not the preferred route.

  • Solvents: Dichloromethane, acetonitrile, and triethylamine are flammable and/or toxic. Handle with care in a fume hood.

Q2: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the regiochemistry of the chloro and formyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q3: Could I perform the chlorination first, and then the formylation? A: While possible, this route is not recommended for maximizing yield. The electrophilic chlorination of 2,4-dimethylphenol is difficult to control and can lead to a mixture of isomers (e.g., 3-chloro-, 5-chloro-, and 6-chloro-2,4-dimethylphenol), which are challenging to separate. This would introduce significant yield loss and purification difficulties early in the synthesis.

References

Technical Support Center: Troubleshooting Reactions with 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile substituted benzaldehyde. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

I. Understanding the Reactivity of this compound

This compound is a multifunctional aromatic compound. Its reactivity is governed by the interplay of its three key functional groups: the aldehyde, the hydroxyl group, and the chloro substituent, all influenced by the electron-donating methyl groups on the benzene ring.

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, although the substitution pattern is already fixed. Its presence can also lead to O-alkylation or O-acylation reactions.

  • Chloro Group: The chlorine atom is a deactivating group for electrophilic aromatic substitution but can be a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, especially when activated by electron-withdrawing groups. However, in this molecule, the overall electron-rich nature of the ring makes SNAr reactions challenging without appropriate activation.

  • Methyl Groups: The two methyl groups are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack (though all positions are substituted) and potentially influencing the reactivity of the other functional groups.

II. Troubleshooting Common Reactions

This section is divided into common reaction types where this compound is frequently employed as a starting material or intermediate.

A. Nucleophilic Addition to the Aldehyde

This class of reactions includes Grignard reactions, Wittig reactions, and formations of imines/enamines and cyanohydrins.

Frequently Asked Questions (FAQs):

Q1: My Grignard reaction with this compound is giving a very low yield of the desired secondary alcohol. What is the likely cause?

A1: The primary culprit is the acidic phenolic hydroxyl group. Grignard reagents are strong bases and will be quenched by the acidic proton of the hydroxyl group, consuming your Grignard reagent and preventing it from adding to the aldehyde.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: Before introducing the Grignard reagent, protect the hydroxyl group as a silyl ether (e.g., using TBDMSCl and imidazole) or another suitable protecting group that is stable to the Grignard reagent.

  • Use Excess Grignard Reagent: While less elegant, using at least two equivalents of the Grignard reagent can be effective. The first equivalent will deprotonate the hydroxyl group, and the second will add to the aldehyde. This can, however, lead to more side products and purification challenges.

Q2: I am attempting a Wittig reaction to form an alkene, but the reaction is sluggish and incomplete. Why is this happening?

A2: The electron-rich nature of the benzene ring, due to the hydroxyl and methyl groups, can slightly reduce the electrophilicity of the aldehyde carbonyl, making it less reactive towards the Wittig ylide. Additionally, steric hindrance from the ortho-methyl and chloro groups can impede the approach of the bulky Wittig reagent.

Troubleshooting Steps:

  • Use a More Reactive Ylide: Employ a non-stabilized ylide, which is more nucleophilic.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Use a Different Base for Ylide Generation: Stronger bases like n-butyllithium or sodium hydride can lead to a higher concentration of the more reactive ylide.

B. Condensation Reactions (e.g., Aldol, Knoevenagel)

These reactions involve the formation of a new carbon-carbon bond at the alpha-carbon of the aldehyde.

Frequently Asked Questions (FAQs):

Q1: My Knoevenagel condensation with malonic acid is not proceeding. What are the potential issues?

A1: The reactivity of the aldehyde in Knoevenagel condensations can be influenced by the electronic effects of the ring substituents. While the electron-donating groups activate the ring, they can slightly decrease the electrophilicity of the aldehyde carbonyl. Also, the choice of base and solvent is critical.

Troubleshooting Steps:

  • Optimize the Catalyst/Base: Piperidine or pyridine are commonly used catalysts. You may need to screen other bases like ammonium acetate or use a Lewis acid co-catalyst.

  • Solvent Choice: Toluene with azeotropic removal of water using a Dean-Stark apparatus is often effective. For more polar substrates, ethanol or DMF might be better choices.

  • Increase Reaction Temperature: Refluxing in a suitable solvent is typically necessary to drive the reaction to completion.

C. Oxidation of the Aldehyde

Common oxidation reactions convert the aldehyde to a carboxylic acid.

Frequently Asked Questions (FAQs):

Q1: I am trying to oxidize the aldehyde to a carboxylic acid using potassium permanganate, but I am getting a complex mixture of products and a low yield of the desired acid. What is going wrong?

A1: Potassium permanganate is a very strong oxidizing agent and can lead to over-oxidation and degradation of the aromatic ring, especially an electron-rich one. The phenolic hydroxyl group is also susceptible to oxidation.

Troubleshooting Steps:

  • Use a Milder Oxidizing Agent: Consider using milder and more selective oxidizing agents. The Pinnick oxidation (sodium chlorite and a phosphate buffer) is an excellent choice for oxidizing aldehydes in the presence of sensitive functional groups.

  • Protect the Hydroxyl Group: Protecting the hydroxyl group as an ether or ester before oxidation can prevent side reactions at that position. The protecting group can be removed after the oxidation.

Oxidizing AgentTypical ConditionsPotential Issues with this compound
Potassium Permanganate (KMnO4)Basic, aqueousRing cleavage, oxidation of the hydroxyl group
Jones Reagent (CrO3/H2SO4)AcetoneOxidation of the hydroxyl group, potential for halogenated byproducts
Pinnick Oxidation (NaClO2)t-BuOH/water, NaH2PO4 bufferGenerally high yielding and selective for the aldehyde
Tollens' Reagent (Ag(NH3)2+)Aqueous ammoniaMild and selective, but may require careful pH control
D. Reduction of the Aldehyde

Reduction of the aldehyde can yield the corresponding primary alcohol.

Frequently Asked questions (FAQs):

Q1: I am reducing the aldehyde to the alcohol with sodium borohydride, and the reaction seems to work, but I am having difficulty with the work-up and purification. What are some tips?

A1: Sodium borohydride reductions are generally straightforward. Work-up issues often arise from the formation of borate salts that can emulsify or make product extraction difficult.

Troubleshooting Steps:

  • Acidic Work-up: After the reaction is complete (monitored by TLC), carefully quench the excess sodium borohydride with a dilute acid (e.g., 1M HCl) until the solution is acidic. This will decompose the borate complexes.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Washing the organic layer with brine can help break up any emulsions.

  • Purification: The resulting alcohol should be readily purified by column chromatography on silica gel.

E. Reactions at the Chloro Position (Nucleophilic Aromatic Substitution)

While less common for this electron-rich system, SNAr reactions can be attempted.

Frequently Asked Questions (FAQs):

Q1: I am trying to displace the chlorine atom with an amine under standard SNAr conditions (e.g., K2CO3, DMF, heat), but I am not observing any product formation. Is this reaction feasible?

A1: Nucleophilic aromatic substitution on this substrate is challenging due to the electron-donating nature of the hydroxyl and methyl groups, which do not sufficiently stabilize the negative charge of the Meisenheimer complex intermediate. The chloro group is not activated towards nucleophilic attack.

Troubleshooting Steps:

  • Consider a Metal-Catalyzed Cross-Coupling Reaction: A more viable approach to forming a C-N bond at this position would be a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for forming C-N bonds on aryl chlorides.

  • Use a Stronger Nucleophile and Harsher Conditions: While less desirable, extremely strong nucleophiles and very high temperatures might force the reaction to proceed, but this is likely to result in low yields and significant side products.

III. Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether)
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pinnick Oxidation of the Aldehyde to a Carboxylic Acid
  • Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO2, 1.5 eq) and sodium dihydrogen phosphate (NaH2PO4, 1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated solution of sodium sulfite.

  • Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid.

IV. Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting a Failed Grignard Reaction

start Low Yield in Grignard Reaction check_proton Check for Acidic Protons start->check_proton protect_oh Protect Hydroxyl Group (e.g., TBDMS ether) check_proton->protect_oh OH group present excess_grignard Use >2 eq. Grignard Reagent check_proton->excess_grignard No protection desired retry Repeat Grignard Reaction protect_oh->retry excess_grignard->retry purification Purification Challenges retry->purification column Column Chromatography purification->column Side products present start Oxidation of Aldehyde to Carboxylic Acid consider_reagent Consider Oxidizing Agent start->consider_reagent strong_oxidant Strong Oxidant (e.g., KMnO4) consider_reagent->strong_oxidant Harsh conditions mild_oxidant Mild Oxidant (e.g., Pinnick) consider_reagent->mild_oxidant Sensitive substrate side_reactions High risk of side reactions (ring cleavage, OH oxidation) strong_oxidant->side_reactions high_selectivity High selectivity for aldehyde mild_oxidant->high_selectivity protect_oh Consider Protecting Hydroxyl Group side_reactions->protect_oh proceed Proceed with Oxidation high_selectivity->proceed protect_oh->proceed

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to assist you in navigating the synthesis and optimization of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. This molecule is typically synthesized via an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and rationalize your optimization strategy.

Core Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds, such as the precursor 4-Chloro-3,5-dimethylphenol.[1] The reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the aromatic ring, followed by hydrolysis.[2]

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF, 5.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

    • Cool the flask to 0°C using an ice-water bath.

    • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the addition funnel over 30-60 minutes.[3] Causality: This exothermic reaction forms the chloroiminium salt known as the Vilsmeier reagent.[1][3] Maintaining a low temperature is critical to prevent degradation of the reagent and control the reaction rate. A precipitate may form during this step.[4]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent.

  • Formylation Reaction:

    • Dissolve the starting material, 4-Chloro-3,5-dimethylphenol (1.0 eq.), in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. For less reactive substrates, gentle heating (40-80°C) may be necessary.[2][3][4]

  • Reaction Monitoring:

    • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate.

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.[3] Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes excess acid.[1][2] This must be done cautiously as the reaction with water is highly exothermic.

    • Stir the mixture vigorously for 30-60 minutes until the hydrolysis is complete.

  • Product Isolation and Purification:

    • Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[5][6]

Visualizing the Process

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich phenol.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenol 4-Chloro-3,5-dimethylphenol Iminium_Intermediate Iminium Intermediate Phenol->Iminium_Intermediate + Vilsmeier Reagent Final_Product 3-Chloro-6-hydroxy- 2,4-dimethylbenzaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction.

Experimental Workflow

Workflow start Start: Assemble Flame-Dried Glassware reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add Phenol Substrate Solution Dropwise at 0°C reagent_prep->substrate_add reaction React & Monitor (Warm to RT, TLC/LCMS) substrate_add->reaction workup Aqueous Work-up (Ice, NaOAc/NaHCO₃) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate & Purify (Column/Recrystallization) extraction->purification end Characterize Final Product (NMR, MS, MP) purification->end

Caption: General experimental workflow for synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a detailed question-and-answer format.

Issue 1: Very Low or No Product Yield

  • Q: My reaction is giving a very low yield, and I'm recovering most of my starting material. What are the likely causes and solutions?

    A: This is a frequent issue that typically points to problems with reagents, reaction conditions, or substrate reactivity.[4]

    • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.

      • Solution: Ensure you are using anhydrous DMF and fresh or newly distilled POCl₃. The reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Using reagents from older, previously opened bottles is a common source of failure.[7]

    • Cause 2: Insufficient Substrate Activation & Low Temperature. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate to react efficiently.[8][9] While the hydroxyl group is strongly activating, the chloro- and methyl- substituents influence the ring's nucleophilicity.

      • Solution: If the reaction is sluggish at room temperature (as monitored by TLC), you may need to increase the reaction temperature. Gradually heat the mixture to 40°C, 60°C, or even 80°C, monitoring for product formation and potential decomposition.[2][3]

    • Cause 3: Insufficient Reaction Time. Low temperatures inherently slow down reaction kinetics.

      • Solution: If you are running the reaction at a lower temperature to improve selectivity, significantly longer reaction times may be required.[10] Let the reaction stir overnight and check for completion.

Issue 2: Formation of Multiple Products or Significant Impurities

  • Q: My crude product shows multiple spots on TLC, and the NMR is complex. What are the potential side reactions?

    A: The primary side reaction of concern is di-formylation, where a second formyl group is added to the aromatic ring. Other impurities can arise from substrate decomposition or incomplete hydrolysis.

    • Cause 1: Di-formylation. If other activated positions on the ring are available, a second formylation can occur, especially with an excess of the Vilsmeier reagent.

      • Solution: Carefully control the stoichiometry. Start with a 1.2 to 1.5 molar ratio of the Vilsmeier reagent (based on POCl₃) to your phenol substrate. Using a large excess can drive the reaction towards multiple substitutions.[4][11] Running the reaction at a lower temperature can also favor the mono-formylated product.[3]

    • Cause 2: Decomposition. Phenols can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or other degradation pathways.

      • Solution: Avoid excessively high temperatures. Maintain the lowest effective temperature required for the reaction to proceed.[11] Ensure the work-up is performed promptly after the reaction is complete to avoid prolonged exposure of the product to the reaction medium.[12]

Issue 3: Difficulties with Product Isolation and Purification

  • Q: The work-up is messy, and I'm losing a lot of product during extraction or purification. How can I improve this?

    A: The phenolic hydroxyl and aldehyde functional groups can complicate isolation.

    • Cause 1: Emulsion during Extraction. The presence of DMF and salts can lead to the formation of emulsions during aqueous work-up.

      • Solution: Add brine (saturated NaCl solution) during the wash steps to help break up emulsions. Ensure the pH is properly neutralized before extraction; a slightly acidic or basic aqueous layer can cause the phenolic product to partition out of the organic layer.

    • Cause 2: Product is too Soluble in the Aqueous Phase. As a phenol, the product has some water solubility, which can be exacerbated if the aqueous layer is basic (forming the phenoxide salt).

      • Solution: Ensure the aqueous layer is neutralized to a pH of ~6-7 before extraction. Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

    • Cause 3: Difficulty with Crystallization. The crude product may be an oil or may be reluctant to crystallize due to impurities.

      • Solution: First, try to purify the crude material using column chromatography to remove baseline impurities. For recrystallization, screen several solvent systems (e.g., ethanol-water, isopropanol, toluene, hexane-ethyl acetate). If the product is an oil, try dissolving it in a minimal amount of a good solvent (like diethyl ether) and then adding a poor solvent (like hexane) dropwise until turbidity appears, then cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[13]

Optimization Parameters at a Glance

ParameterRecommended RangeRationale & Key Considerations
Vilsmeier Reagent POCl₃ / DMFThe most common and effective combination. Other acid chlorides (e.g., SOCl₂) can be used but may require different conditions.[2]
Stoichiometry 1.2 - 1.5 eq. Vilsmeier ReagentCritical for controlling mono- vs. di-formylation. Start with a lower ratio (~1.2 eq.) and increase only if the reaction is incomplete.[3][4]
Temperature 0°C to 80°CHighly substrate-dependent. Start at 0°C for reagent formation and substrate addition. Increase temperature gradually if the reaction is sluggish.[2][4]
Solvent Anhydrous DMFDMF acts as both a reagent and a solvent. Other anhydrous, non-protic solvents like dichloromethane (DCM) can be used as co-solvents.[4]
Work-up Aqueous NaOAc or NaHCO₃Essential for hydrolyzing the iminium intermediate to the aldehyde. Must be done cautiously at 0°C.[14][3]

Frequently Asked Questions (FAQs)

  • Q1: Why is the Vilsmeier-Haack reaction preferred for this transformation over other formylation methods like the Duff or Reimer-Tiemann reactions? A: The Vilsmeier-Haack reaction is generally milder and more versatile than alternatives.[4] The Reimer-Tiemann reaction often gives mixtures of ortho and para isomers and can have lower yields.[11] The Duff reaction typically requires heating in acidic conditions and is also primarily ortho-selective, but the Vilsmeier-Haack reaction is often more reliable and higher-yielding for a broader range of activated substrates.[4]

  • Q2: What is the expected regioselectivity for the formylation of 4-Chloro-3,5-dimethylphenol? A: The hydroxyl group is a powerful ortho-, para-directing group. Since the para position is blocked by the chloro substituent, formylation is strongly directed to one of the two equivalent ortho positions (C2 or C6), leading to the desired product. The steric bulk of the adjacent methyl groups and the electronic effects of all substituents will influence the reaction rate.

  • Q3: What are the primary safety concerns when running this reaction? A: Phosphorus oxychloride (POCl₃) is the main hazard. It is highly corrosive and reacts violently with water, releasing HCl gas. Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step must be performed slowly and at low temperatures to control the exothermic reaction.

  • Q4: How can I definitively characterize my final product? A: A combination of spectroscopic methods is recommended:

    • ¹H NMR: Look for a characteristic aldehyde proton singlet around 9-10 ppm. You should also see singlets for the two distinct methyl groups and the remaining aromatic proton, as well as a broad singlet for the hydroxyl proton.[15][16]

    • ¹³C NMR: Expect to see the aldehyde carbon signal around 190 ppm.[5]

    • IR Spectroscopy: A strong carbonyl (C=O) stretch should appear around 1680-1700 cm⁻¹, and a broad O-H stretch will be visible around 3200-3600 cm⁻¹.[5]

    • Mass Spectrometry: To confirm the molecular weight and isotopic pattern for chlorine.

    • Melting Point: A sharp melting point is a good indicator of purity.

Troubleshooting Decision Tree

Troubleshooting start Reaction Issue? low_yield Low or No Yield start->low_yield Yes impurities Multiple Products / Impurities start->impurities No, but... reagent_check Are reagents anhydrous and fresh? low_yield->reagent_check stoich_check Was reagent stoichiometry controlled (~1.5 eq)? impurities->stoich_check temp_check Was reaction heated if sluggish at RT? reagent_check->temp_check Yes solution_reagents Solution: Use anhydrous DMF & fresh POCl₃ reagent_check->solution_reagents No solution_temp Solution: Increase temperature gradually (40-80°C) temp_check->solution_temp No solution_purify Solution: Optimize purification (Column Chromatography) temp_check->solution_purify Yes solution_stoich Solution: Use 1.2-1.5 eq. of Vilsmeier reagent stoich_check->solution_stoich No stoich_check->solution_purify Yes

Caption: A decision tree for common reaction problems.

References

Stability and degradation issues of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde (CAS No. 81322-67-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability and handling of this compound. As a substituted phenolic aldehyde, its reactivity is governed by the interplay of its hydroxyl, aldehyde, and chloro functional groups on the aromatic ring. This document synthesizes established chemical principles and field-proven insights to ensure the integrity of your experiments.

Core Compound Stability Profile

This compound is a molecule that requires careful handling due to its susceptibility to certain degradation pathways. Its stability is influenced by several factors, primarily its phenolic hydroxyl group and the aldehyde functional group. The electron-donating nature of the hydroxyl and methyl groups, combined with the electron-withdrawing chloro and aldehyde groups, creates a nuanced reactivity profile.

The primary degradation concerns for this compound are oxidation , photodegradation , and pH-dependent instability . Understanding these vulnerabilities is the first step in designing robust experimental protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Question 1: My solution of this compound is turning yellow/brown over time. What is causing this discoloration?

Answer:

The development of a yellow or brown hue is a classic indicator of oxidative degradation, a common issue with phenolic compounds. This process likely involves two main phenomena:

  • Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light. This process can form quinone-like structures, which are often highly colored.

  • Polymerization: Oxidized intermediates can be highly reactive and may polymerize to form larger, colored molecules.

Causality: The phenolic hydroxyl group can be deprotonated, especially under neutral to basic conditions, forming a phenoxide ion. This anion is highly susceptible to oxidation. The presence of an aldehyde group can also contribute to complex degradation pathways.

Troubleshooting Steps:

  • Solvent Preparation: Use freshly deoxygenated solvents for preparing your solutions. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use.

  • Inert Atmosphere: When preparing and storing solutions, use vials with headspace flushed with an inert gas.

  • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., if using buffers with trace metal impurities), consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM).

  • Storage: Store solutions at low temperatures (2-8°C is recommended for the solid compound) and protected from light.

Question 2: I'm observing a decrease in the concentration of my stock solution over a short period, even when stored in the dark. What could be the reason?

Answer:

A decrease in concentration, or assay value, points towards chemical degradation. Besides the oxidative degradation mentioned above, pH can play a critical role in the stability of this compound.

Causality:

  • Base-Catalyzed Oxidation: In basic or even neutral aqueous solutions, the phenolic proton is more readily abstracted, forming the phenoxide ion. This species is significantly more electron-rich and thus more susceptible to oxidation than the protonated phenol.

  • Acid-Mediated Reactions: While generally more stable in acidic conditions, very strong acidic environments could potentially lead to other reactions, though oxidation is the more common pathway for phenols.

Troubleshooting Steps:

  • pH Control: Prepare solutions in a buffered system, preferably at a slightly acidic pH (e.g., pH 4-6), where the phenolic group is protonated and less prone to oxidation. Avoid alkaline conditions.

  • Solvent Choice: If possible, use organic solvents like acetonitrile or methanol for stock solutions, as these are generally less reactive than water. Ensure the organic solvents are of high purity and free from peroxides.

  • Forced Degradation Study: To understand the stability in your specific experimental matrix, perform a simple forced degradation study. Expose your compound to acidic, basic, and oxidative conditions and monitor its concentration over time using an appropriate analytical method like HPLC.

Question 3: I see unexpected peaks appearing in my HPLC chromatogram during analysis. Are these contaminants or degradation products?

Answer:

The appearance of new peaks, especially those that grow over time, is a strong indication of degradation. Based on the structure of this compound, several degradation products are plausible.

Likely Degradation Products:

  • Carboxylic Acid: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (3-Chloro-6-hydroxy-2,4-dimethylbenzoic acid). This is a very common degradation pathway for benzaldehydes.

  • Ring Hydroxylation Products: Oxidative attack on the aromatic ring can introduce additional hydroxyl groups.

  • Quinone-type Compounds: Further oxidation of the phenol can lead to the formation of quinones.

  • Decarbonylation Products: Under certain conditions (e.g., photolysis), the aldehyde group could be lost.

Troubleshooting and Identification Workflow:

  • Peak Tracking: Analyze a freshly prepared standard solution and compare it to an aged or stressed sample. Track the growth of new peaks as the main peak decreases.

  • LC-MS Analysis: The most effective way to identify these new peaks is by using liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, allowing you to infer their structure. For example, the oxidation of the aldehyde to a carboxylic acid would result in a mass increase of 16 Da.

  • Photodiode Array (PDA) Detector: If using an HPLC with a PDA detector, examine the UV spectrum of the new peaks. A significant change in the UV spectrum compared to the parent compound can indicate a modification of the aromatic system.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.

Q2: How should I prepare stock solutions for maximum stability?

Prepare stock solutions in a high-purity, anhydrous organic solvent such as acetonitrile or DMSO. If an aqueous buffer is required for your experiment, prepare the stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use. For aqueous solutions, use a slightly acidic buffer (pH 4-6) and store at 2-8°C for short periods.

Q3: Is this compound sensitive to light?

Yes, as a chlorinated aromatic compound, it has the potential to be light-sensitive.[1][2] Exposure to UV or even strong ambient light can lead to photodegradation. It is recommended to work with this compound under subdued light and store solutions in amber vials or wrapped in aluminum foil.

Q4: What are the primary chemical incompatibilities I should be aware of?

Avoid strong oxidizing agents, strong bases, and strong reducing agents.[3] Also, be cautious with solutions containing transition metal ions, as they can catalyze oxidation.

Q5: What is the main degradation pathway I should be concerned about?

The most probable degradation pathway under typical laboratory conditions is the oxidation of the phenolic hydroxyl group and the aldehyde group, particularly in neutral to basic aqueous solutions exposed to air.

Data and Protocols

Table 1: Summary of Predicted Stability of this compound under Forced Degradation Conditions
Stress ConditionPredicted StabilityLikely Degradation Products
Acidic (e.g., 0.1 M HCl) Relatively StableMinor degradation possible over extended periods.
Basic (e.g., 0.1 M NaOH) UnstableRapid degradation, discoloration. Oxidation products.
Oxidative (e.g., 3% H₂O₂) UnstableRapid degradation. Carboxylic acid, quinones, ring-opened products.
Thermal (e.g., 60°C in solution) Moderately StableDegradation rate will increase with temperature.[4][5]
Photolytic (UV light) Potentially UnstablePhotodegradation products (e.g., decarbonylation, ring cleavage).[1][6]

Note: This table is based on the general chemical properties of phenolic aldehydes and chlorinated aromatic compounds. Experimental verification is highly recommended.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound in your own laboratory.

Objective: To identify conditions that lead to the degradation of the compound and to characterize the degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Prepare Test Solutions: In separate, clearly labeled amber vials, prepare the following solutions:

    • Control: Mix 1 mL of stock solution with 9 mL of 50:50 acetonitrile:water.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Thermal Stress: Place a sealed vial of the control solution in an oven at 60°C.

    • Photolytic Stress: Place a sealed clear glass vial of the control solution under a UV lamp or in direct sunlight.

  • Incubation: Store the Acid, Base, and Oxidation vials at room temperature.

  • Time-Point Analysis: Analyze all samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Monitor the formation and growth of any new peaks in the chromatograms.

    • If using LC-MS, attempt to identify the m/z of the major degradation products.

Visualizations

Diagram 1: Hypothetical Oxidative Degradation Pathway

G cluster_main Oxidative Degradation parent 3-Chloro-6-hydroxy- 2,4-dimethylbenzaldehyde product1 3-Chloro-6-hydroxy- 2,4-dimethylbenzoic acid parent->product1 Aldehyde Oxidation (e.g., via H₂O₂/air) product2 Quinone-type Intermediates parent->product2 Phenol Oxidation (e.g., via air, metal ions) product3 Polymeric Products (Colored) product2->product3 Polymerization

Caption: Potential oxidative degradation pathways for the title compound.

Diagram 2: Experimental Workflow for Forced Degradation Study

G start Prepare 1 mg/mL Stock Solution prep_control Prepare Control Sample start->prep_control prep_acid Prepare Acid Sample (0.1 M HCl) start->prep_acid prep_base Prepare Base Sample (0.1 M NaOH) start->prep_base prep_oxid Prepare Oxidative Sample (3% H₂O₂) start->prep_oxid prep_thermal Prepare Thermal Sample start->prep_thermal prep_photo Prepare Photolytic Sample start->prep_photo analysis Analyze all samples by HPLC at t=0, 2, 4, 8, 24h prep_control->analysis prep_acid->analysis prep_base->analysis prep_oxid->analysis prep_thermal->analysis prep_photo->analysis data Compare peak areas and identify new peaks analysis->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Purification of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde (CAS: 81322-67-0). We will address common challenges encountered during its purification, focusing on identifying and removing impurities to achieve high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish or off-white solid, not the expected color. What causes this discoloration and how can I fix it?

A1: Discoloration in aromatic aldehydes is often due to the presence of oxidized impurities or residual reaction reagents. The phenolic hydroxyl group in this compound makes it particularly susceptible to oxidation, which can form highly colored quinone-type byproducts, especially when exposed to air and light.

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the carbon. Allow the filtrate to cool for recrystallization.

  • Recrystallization: This is a highly effective method for removing colored impurities. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. For compounds with phenolic groups, an ethanol/water mixture is often a good starting point.[1]

Q2: I'm observing a broad melting point range for my purified product. What are the likely impurities?

A2: A broad melting point range is a classic indicator of impurities. For this compound, the most common impurities are typically related to the synthetic route used. Common formylation methods like the Gattermann or Vilsmeier-Haack reactions can introduce specific byproducts.[2][3][4][5]

Potential Impurities:

  • Unreacted Starting Material: The precursor phenol (e.g., 2-Chloro-3,5-dimethylphenol) may be present if the formylation reaction did not go to completion.

  • Isomeric Byproducts: Formylation of substituted phenols can sometimes lead to the formation of regioisomers, where the aldehyde group is introduced at a different position on the aromatic ring.

  • Oxidized Product: The most common impurity is the corresponding carboxylic acid (3-Chloro-6-hydroxy-2,4-dimethylbenzoic acid), formed by the oxidation of the aldehyde group.[6][7]

  • Hydrolysis Byproducts: Depending on the workup conditions, hydrolysis of intermediates can lead to other related compounds.

To identify the specific impurities, analytical techniques such as NMR, HPLC, or GC-MS are recommended.

Q3: How do I effectively remove the 3-Chloro-6-hydroxy-2,4-dimethylbenzoic acid impurity?

A3: The carboxylic acid impurity is acidic, a property that can be exploited for its removal. An acid-base extraction is the most straightforward method.[6][7]

Protocol 1: Basic Aqueous Wash

  • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer. You may observe gas (CO₂) evolution during this step.

  • Separate the aqueous layer. Repeat the wash 1-2 more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.

Troubleshooting Purification Workflows

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

This phenomenon occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the compound is highly impure.[1]

Solutions:

  • Change Solvent System: Use a lower-boiling point solvent or a mixture of solvents. For instance, if you are using pure ethanol, try an ethanol/water or hexane/ethyl acetate mixture.[1]

  • Gradual Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Reduce Impurity Load: If the product is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue 2: I have a low yield after recrystallization.

Low recovery can be attributed to several factors during the recrystallization process.

Troubleshooting Checklist:

  • Excessive Solvent: Using too much hot solvent to dissolve the compound will result in a significant portion of the product remaining in the solution upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.[1]

  • Premature Crystallization: If crystals form during hot filtration (if performed), product will be lost. Use a heated funnel or preheat the filtration apparatus.[1]

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

Issue 3: Column chromatography is providing poor separation of my target compound from a closely related impurity.

Poor separation on a silica gel column indicates that the chosen eluent system is not optimal for resolving the compounds.

Optimization Strategies:

  • Adjust Solvent Polarity: If the compounds are eluting too quickly (high Rf values on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are moving too slowly, increase the polarity.

  • Try a Different Solvent System: Sometimes, changing the solvent system entirely can improve separation. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

Experimental Protocols

Protocol 2: Purification by Column Chromatography

This is a general protocol and should be optimized using Thin Layer Chromatography (TLC) analysis first.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives a good separation between the desired product (ideally with an Rf value of ~0.3) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent identified by TLC. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor the elution process by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures with water are good starting points for polar aromatic compounds.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent until the solid completely dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Methods

ParameterColumn ChromatographyRecrystallization
Principle Differential partitioning between stationary and mobile phasesDifferential solubility in a solvent at different temperatures
Best For Complex mixtures with multiple componentsRemoving small amounts of impurities with different solubility profiles
Achievable Purity >99% (by HPLC/GC)>98.5% (by HPLC/GC)
Typical Yield 70-90%60-85%
Scale Milligrams to gramsGrams to kilograms
Time Consumption High (can be several hours)Moderate (requires cooling time)
Solvent Consumption HighLow to moderate

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude 3-Chloro-6-hydroxy- 2,4-dimethylbenzaldehyde TLC TLC/NMR Analysis Start->TLC Acid_Impurity Acidic Impurity Detected? TLC->Acid_Impurity Basic_Wash Protocol 1: Basic Aqueous Wash Acid_Impurity->Basic_Wash Yes Column_Chrom Protocol 2: Column Chromatography Acid_Impurity->Column_Chrom No Basic_Wash->Column_Chrom Recrystal Protocol 3: Recrystallization Column_Chrom->Recrystal End Pure Product (>98.5%) Recrystal->End

Caption: Logical workflow for the purification of this compound.

References

Technical Support Center: Purification of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the compound's properties is the foundation of a successful purification strategy. This compound (C₉H₉ClO₂) is a substituted aromatic aldehyde.[1] Its structure, featuring a phenolic hydroxyl group, an aldehyde, a chlorine atom, and two methyl groups, dictates its behavior.

PropertyValue / Expected BehaviorPurification Implication
Molecular Weight 184.62 g/mol [2]Standard for small organic molecules; suitable for silica gel chromatography and recrystallization.
Appearance Expected to be a crystalline solid.[2]Suitable for purification by recrystallization.
Melting Point 89-90 °C[2]A relatively low melting point means care must be taken during solvent removal to avoid melting the product. It also influences the choice of recrystallization solvents to prevent "oiling out".[3]
Solubility Expected to have good solubility in moderately polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and lower solubility in non-polar solvents (e.g., hexanes).[4] The phenolic group imparts slight water solubility and basic aqueous solutions will deprotonate it, significantly increasing aqueous solubility.[5]This solubility profile is ideal for both normal-phase column chromatography (eluting with hexane/ethyl acetate mixtures) and recrystallization from a mixed solvent system.
Polarity The hydroxyl and aldehyde groups make it a moderately polar molecule.The compound will adhere to silica gel, allowing for separation from non-polar impurities.
Q2: What are the common impurities I might encounter during the purification of this compound?

Impurities typically arise from the synthetic route used. Common syntheses for substituted benzaldehydes include formylation reactions (e.g., Gattermann-Koch, Vilsmeier-Haack, Reimer-Tiemann) on a corresponding substituted phenol.[6][7]

  • Unreacted Starting Materials: Residual 2,4-dimethyl-3-chlorophenol or other precursors.

  • Isomeric Byproducts: Formylation of the aromatic ring can sometimes lead to isomers, such as 5-chloro-4-hydroxy-2,6-dimethylbenzaldehyde, depending on the directing effects of the substituents. The separation of such isomers can be challenging due to their similar polarities.

  • Oxidation Product: The aldehyde group is susceptible to air oxidation, especially under non-inert conditions or upon prolonged storage, forming the corresponding carboxylic acid (3-Chloro-6-hydroxy-2,4-dimethylbenzoic acid).[8][9] This impurity is acidic and can be removed by an aqueous basic wash.

  • Residual Solvents: High-boiling point solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove and may interfere with crystallization.[10]

Q3: What are the recommended storage conditions to maintain the purity of this compound?

Given its functional groups, the compound is sensitive to environmental factors. Structurally related hydroxybenzaldehydes are known to be sensitive to air and light.[8][11]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde group.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended.[12]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[8]

Purification Workflow Overview

The diagram below outlines a general workflow for the purification of crude this compound, guiding the user from initial analysis to the selection of an appropriate purification methodology.

Purification Workflow Figure 1. General Purification Workflow Crude Crude Product Analysis Initial Purity Analysis (TLC, ¹H NMR) Crude->Analysis Decision1 Is the major impurity non-polar or very polar? Analysis->Decision1 Column Purify by Column Chromatography Decision1->Column Yes Decision2 Is the product a solid? Decision1->Decision2 No (Impurities have similar polarity) AssessPurity Assess Purity (TLC, NMR, MP) Column->AssessPurity Decision2->Column No (Product is an oil) Recrystallize Purify by Recrystallization Decision2->Recrystallize Yes Recrystallize->AssessPurity Decision3 Is Purity >98%? AssessPurity->Decision3 PureProduct Pure Product Decision3->PureProduct Yes Bisulfite Consider Chemical Purification (Bisulfite Adduct Formation) Decision3->Bisulfite No (Persistent Impurity) Bisulfite->AssessPurity

Caption: A decision-making flowchart for purifying the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during purification in a question-and-answer format.

Problem 1: My crude product shows multiple spots on a TLC plate. How do I proceed?

Question: After my synthesis, the TLC (Thin Layer Chromatography) analysis shows a major product spot along with several other impurities. What is the best first step for purification?

Answer: The presence of multiple spots indicates a mixture of compounds with varying polarities. Flash column chromatography is generally the most effective method for separating components from such a mixture.[13] Given that your target compound is moderately polar, you can effectively separate it from less polar byproducts (like unreacted precursors) and more polar impurities (like the over-oxidized carboxylic acid).

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the purification of moderately polar phenolic aldehydes.

1. Stationary Phase Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be approximately 50-100 times the weight of your crude product.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting the column with a low-polarity solvent system, such as 95:5 Hexanes:Ethyl Acetate.

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, move sequentially through 90:10, 85:15, and 80:20 Hexanes:Ethyl Acetate. The optimal solvent system should be determined beforehand by TLC analysis.[13]

  • Collect fractions in test tubes and monitor the elution of your compound using TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator. Be cautious with the bath temperature to avoid melting your product (melting point is ~89-90 °C).[2]

Problem 2: I'm having trouble with recrystallization. What am I doing wrong?

Question: I attempted to purify my compound by recrystallization, but I'm encountering issues like the product "oiling out" or not crystallizing at all. How can I resolve this?

Answer: Recrystallization challenges are common and usually stem from the choice of solvent or the cooling process.[3][14] "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling because its melting point is below the solution's temperature.[3] A failure to crystallize often means the solution is not sufficiently supersaturated.[14]

The diagram below provides a systematic approach to troubleshooting these common recrystallization problems.

Recrystallization Troubleshooting Figure 2. Troubleshooting Common Recrystallization Issues Start Recrystallization Attempt Issue What is the issue? Start->Issue OilingOut Product 'Oils Out' Issue->OilingOut Oiling NoCrystals No Crystals Form Issue->NoCrystals No Formation LowYield Yield is Very Low Issue->LowYield Low Recovery Sol_Oil1 1. Re-heat to dissolve oil. OilingOut->Sol_Oil1 Sol_NoCry1 Solution is not supersaturated. 1. Scratch inner wall of flask. NoCrystals->Sol_NoCry1 Sol_Yield1 Too much solvent was likely used. 1. Concentrate the mother liquor. LowYield->Sol_Yield1 Sol_Oil2 2. Add more of the 'good' solvent. Sol_Oil1->Sol_Oil2 Sol_Oil3 3. Cool solution very slowly. Sol_Oil2->Sol_Oil3 Sol_Oil4 4. Consider a different, lower-boiling solvent system. Sol_Oil3->Sol_Oil4 Sol_NoCry2 2. Add a seed crystal. Sol_NoCry1->Sol_NoCry2 Sol_NoCry3 3. Reduce solvent volume (evaporate). Sol_NoCry2->Sol_NoCry3 Sol_NoCry4 4. Cool to a lower temperature (ice bath). Sol_NoCry3->Sol_NoCry4 Sol_Yield2 2. Cool for a longer period to maximize precipitation. Sol_Yield1->Sol_Yield2

Caption: A decision tree for resolving common recrystallization problems.

Protocol 2: Systematic Recrystallization

This protocol guides you through solvent selection and the recrystallization process.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound when hot but not when cold.[3]

  • Test solubility in small test tubes:

    • Place ~20 mg of your crude product in several tubes.
    • Add 0.5 mL of different solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.
    • Heat the tubes that showed poor solubility. If the compound dissolves when hot and precipitates upon cooling, you have found a good candidate solvent.

  • Often, a two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) is required. Common pairs include Ethanol/Water and Ethyl Acetate/Hexanes.[15]

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[14]

  • If using a two-solvent system, dissolve the solid in the "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (turbid). Re-heat until the solution is clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.[16]

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and let them air dry.

Problem 3: An impurity remains even after column chromatography and recrystallization. What now?

Question: I have an impurity with very similar polarity to my product that I cannot remove. Is there another technique I can try?

Answer: When physical separation methods fail, a chemical separation technique can be highly effective. For aldehydes, purification via the formation of a water-soluble bisulfite adduct is a classic and powerful method.[17][18] This technique exploits the specific reactivity of the aldehyde functional group. The aldehyde reacts with sodium bisulfite to form a salt, which is soluble in water and can be extracted away from non-aldehyde impurities. The aldehyde can then be regenerated by adding a base or acid.[18]

Protocol 3: Purification via Bisulfite Adduct Formation

This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[18]

1. Adduct Formation:

  • Dissolve the impure product mixture in a suitable organic solvent like methanol or diethyl ether in a separatory funnel.[17]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be sufficient to react with all the aldehyde present.

  • Shake the funnel vigorously for several minutes. A precipitate of the adduct may form at this stage.[18]

2. Extraction:

  • Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the funnel and shake again.

  • Allow the layers to separate. The non-aldehyde impurities will remain in the organic layer. The bisulfite adduct of your desired aldehyde will be in the aqueous layer.

  • Separate the layers and save the aqueous layer. Wash the organic layer again with a small amount of water and combine the aqueous layers.

3. Regeneration of the Aldehyde:

  • Place the combined aqueous layers in a flask.

  • Carefully add a strong base (e.g., saturated sodium carbonate solution or NaOH) or acid (e.g., HCl) to the aqueous solution until the reaction is complete. This will reverse the adduct formation and precipitate your purified aldehyde.

  • The choice of base vs. acid for regeneration depends on the stability of your molecule. For phenolic compounds, adding a base will form the phenolate salt, keeping it dissolved. Subsequent acidification would then be needed to precipitate the pure product.

4. Isolation:

  • Extract the regenerated aldehyde from the aqueous solution using an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry them over an anhydrous salt (like MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

References

Side reactions of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the use of this versatile aromatic aldehyde in organic synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.

I. Compound Stability and Handling

Question: My sample of this compound has developed a yellow tint upon storage. Is it still usable?

Answer: A slight yellowing of the compound is often due to minor oxidation of the phenolic hydroxyl group and the aldehyde functionality. For many applications, this slight discoloration will not significantly impact the reactivity. However, for high-purity applications or when precise stoichiometry is critical, it is advisable to purify the material before use. This can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. To prevent degradation, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature.

II. Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a primary site for reactivity, particularly in alkylation and acylation reactions.

Question: I am attempting a Williamson ether synthesis to alkylate the hydroxyl group, but I am observing a low yield of the desired ether and the formation of multiple byproducts. What is happening?

Answer: Low yields in the etherification of this substrate are often due to competing side reactions. The primary issues are O-alkylation versus C-alkylation and reactions involving the aldehyde.

  • O- versus C-Alkylation: The phenoxide ion, formed upon deprotonation of the hydroxyl group, is an ambident nucleophile. While O-alkylation is generally favored, some degree of C-alkylation can occur at the ortho and para positions of the aromatic ring, leading to the formation of undesired isomers. The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.

  • Aldehyde Reactivity: Under basic conditions required for phenoxide formation, the aldehyde group can participate in side reactions. If the alkylating agent has an alpha-proton, it can be deprotonated, leading to self-condensation or other undesired pathways. Additionally, the aldehyde itself can undergo reactions like the Cannizzaro reaction under strong basic conditions, although this is less likely with milder bases.

  • Steric Hindrance: The two methyl groups and the chlorine atom ortho and para to the hydroxyl group create steric hindrance, which can slow down the rate of the desired O-alkylation, allowing more time for side reactions to occur.

Troubleshooting Protocol for Williamson Ether Synthesis:

  • Base Selection: Use a non-nucleophilic base that is just strong enough to deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. Avoid strong bases like sodium hydride (NaH) if possible, as this can promote C-alkylation.

  • Solvent Choice: Employ a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation, leaving a more reactive "naked" phenoxide anion, which favors O-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will help to minimize side reactions.

  • Order of Addition: Add the alkylating agent slowly to the solution of the phenoxide to maintain a low concentration of the electrophile, which can help to suppress side reactions.

Parameter Recommendation Rationale
Base K₂CO₃, Cs₂CO₃Milder bases reduce the likelihood of C-alkylation and aldehyde side reactions.
Solvent DMF, AcetonitrilePolar aprotic solvents favor O-alkylation.
Temperature 0°C to room temperatureMinimizes side reactions.
Alkylating Agent Use reactive halides (I > Br > Cl)Increases the rate of the desired reaction.

Question: My esterification reaction is incomplete, and I am isolating unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete esterification is a common issue, often due to the equilibrium nature of the reaction or steric hindrance.

  • Equilibrium: Fischer esterification (reaction with a carboxylic acid and a catalytic amount of strong acid) is a reversible process. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.

  • Steric Hindrance: The substituents on the aromatic ring can sterically hinder the approach of the acylating agent.

  • Acylating Agent Reactivity: Using a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), can overcome the lower reactivity of the sterically hindered hydroxyl group. This method is generally more effective than Fischer esterification for this substrate.

III. Reactions of the Aldehyde Group

The aldehyde functionality is prone to a variety of transformations, including oxidation, reduction, and condensation reactions.

Question: I am performing a Knoevenagel condensation with an active methylene compound, but the reaction is sluggish and gives a low yield. What can I do to improve this?

Answer: The reactivity of the aldehyde in a Knoevenagel condensation can be influenced by steric and electronic factors. The electron-donating methyl groups can slightly reduce the electrophilicity of the aldehyde carbon, and the ortho-substituents can provide steric hindrance.

Troubleshooting Protocol for Knoevenagel Condensation:

  • Catalyst Choice: The choice of base is crucial. While mild bases like piperidine or pyridine are commonly used, a stronger base or a co-catalyst might be necessary. The use of a Lewis acid catalyst in conjunction with a base can also enhance the electrophilicity of the aldehyde. A study on Knoevenagel condensation highlights the importance of the catalyst system in achieving good yields.[1]

  • Reaction Conditions: Consider using a solvent system that allows for the azeotropic removal of water to drive the reaction forward. Toluene is a common choice for this purpose.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields by providing rapid and uniform heating.

Question: During a Wittig reaction to form an alkene, I am getting a significant amount of triphenylphosphine oxide, but a low yield of my desired product. What is the issue?

Answer: The formation of triphenylphosphine oxide is an inherent part of the Wittig reaction. However, if you are not isolating the desired alkene, it could be due to several factors:

  • Ylide Instability: The Wittig ylide may be unstable under the reaction conditions and could be decomposing before it has a chance to react with the aldehyde. Ensure that the ylide is generated under anhydrous conditions and at a low temperature.

  • Steric Hindrance: The bulky substituents on the aldehyde may be hindering the approach of the Wittig reagent. Using a less sterically demanding phosphonium salt or a more reactive ylide (e.g., an unstabilized ylide) may be beneficial.

  • Reaction with the Hydroxyl Group: The basic conditions used to generate the ylide can deprotonate the phenolic hydroxyl group. The resulting phenoxide may interfere with the reaction or the ylide itself. It may be necessary to protect the hydroxyl group as an ether or silyl ether before performing the Wittig reaction. This protecting group can then be removed in a subsequent step.

Workflow for a Protected Wittig Reaction:

Wittig_Workflow A This compound B Protection of Hydroxyl Group (e.g., with TBDMSCl, imidazole) A->B C Protected Aldehyde B->C D Wittig Reaction (Ph3P=CHR) C->D E Protected Alkene D->E F Deprotection (e.g., with TBAF) E->F G Final Alkene Product F->G

Caption: Workflow for a Wittig reaction with a protected hydroxyl group.

IV. Electrophilic Aromatic Substitution

Question: I am trying to introduce another substituent onto the aromatic ring via electrophilic substitution, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer: The directing effects of the existing substituents on the ring will determine the position of further electrophilic substitution. The hydroxyl group is a strong activating, ortho-, para-director. The methyl groups are also activating, ortho-, para-directors. The chloro group is a deactivating, ortho-, para-director. The aldehyde group is a deactivating, meta-director.

Given the current substitution pattern, the positions are:

  • Position 1: Aldehyde

  • Position 2: Methyl

  • Position 3: Chloro

  • Position 4: Methyl

  • Position 6: Hydroxyl

The most activated position for electrophilic attack is likely position 5, which is ortho to the strongly activating hydroxyl group and para to one of the methyl groups. However, some substitution may also occur at other positions, leading to isomeric mixtures. The steric bulk of the incoming electrophile will also play a significant role.

Logical Relationship of Directing Groups:

Directing_Groups subst Substituent OH –OH subst->OH Activating (ortho, para) Me1 –CH3 subst->Me1 Activating (ortho, para) Me2 –CH3 subst->Me2 Activating (ortho, para) Cl –Cl subst->Cl Deactivating (ortho, para) CHO –CHO subst->CHO Deactivating (meta)

Caption: Activating and deactivating effects of substituents.

To improve regioselectivity, consider modifying the reaction conditions (temperature, catalyst) or temporarily protecting the hydroxyl group to reduce its directing influence.

V. References

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 2018, 8(50), 28453-28458. --INVALID-LINK--

References

Technical Support Center: Synthesis & Purification of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions to achieve high purity for this valuable synthetic intermediate.

Overview of the Synthetic Pathway

The synthesis of this compound typically follows a two-step sequence starting from 2,4-dimethylphenol. The first step involves electrophilic aromatic substitution to chlorinate the phenol ring, followed by a regioselective formylation reaction to introduce the aldehyde group ortho to the hydroxyl functionality.

Each of these steps presents unique challenges that can impact the purity of the final product. The primary obstacle is controlling regioselectivity during the chlorination step, as the formation of isomers is common and these closely related structures can be difficult to separate from the desired product.

SynthesisWorkflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase A 2,4-Dimethylphenol (Starting Material) B Chlorination (e.g., with SO2Cl2) A->B C Crude Product Mix (Isomers & Starting Material) B->C D ortho-Formylation (e.g., MgCl2/Paraformaldehyde) C->D E Crude Target Compound (this compound) D->E F Initial Workup (Acid/Base Extraction) E->F G Primary Purification (Recrystallization) F->G H Secondary Purification (Column Chromatography) G->H If Isomers Persist I Pure Product (>98% Purity) G->I If Purity is Sufficient H->I

Caption: High-level workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product is an off-white or yellowish solid with a broad melting point range. What is the most likely cause?

A1: This is a classic sign of impurity. The most common culprits are isomeric byproducts, specifically 5-Chloro-2-hydroxy-2,4-dimethylbenzaldehyde, formed during the initial chlorination step. Residual unreacted starting materials or polymeric resin formed during the formylation can also contribute. We recommend checking the purity by TLC, GC-MS, or ¹H NMR to identify the contaminants before selecting a purification strategy.

Q2: What is the most critical reaction parameter to control for achieving high final purity?

A2: The regioselectivity of the chlorination of 2,4-dimethylphenol is paramount. The hydroxyl and two methyl groups all act as activating, ortho-, para-directors, leading to potential chlorination at positions 3, 5, and 6.[1][2] The formation of the 5-chloro isomer is a significant issue because its physical properties are very similar to the desired 3-chloro isomer, making separation challenging. Careful control of temperature, reaction time, and the choice of chlorinating agent (e.g., sulfuryl chloride) is essential to maximize the yield of the desired 3-chloro-2,4-dimethylphenol intermediate.

Q3: My formylation reaction is sluggish and gives a low yield of the desired aldehyde. What can I do?

A3: Incomplete formylation can result from several factors. The ortho-formylation of phenols using paraformaldehyde with magnesium dichloride and triethylamine is a highly effective and regioselective method.[3][4][5] Ensure that all reagents are anhydrous, as moisture can quench the reactive species. The magnesium dichloride, in particular, must be of high purity and anhydrous.[3] Additionally, ensure the reaction is heated to a gentle reflux for a sufficient duration (typically 4+ hours) to drive the reaction to completion.[3]

Q4: How can I reliably confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for unambiguous confirmation.

Technique Purpose Expected Observations for Pure Product
Melting Point Assess PurityA sharp melting point. Literature values may vary, but a narrow range (e.g., 89-91 °C) indicates high purity.[6]
¹H NMR Structural Confirmation & PurityDistinct singlets for the two methyl groups, a singlet for the aromatic proton, a singlet for the aldehyde proton, and a broad singlet for the hydroxyl proton. Integration should match the expected proton count.
¹³C NMR Structural ConfirmationCorrect number of carbon signals, with characteristic shifts for the aldehyde carbonyl, aromatic carbons, and methyl carbons.
GC-MS Purity & Impurity IDA single major peak in the gas chromatogram. The mass spectrum should show the correct molecular ion peak (m/z for C₉H₉ClO₂) and fragmentation pattern.[7]
HPLC Quantitative PurityA single major peak with purity calculated by area percentage, ideally ≥98%.

Troubleshooting Guide: From Crude to Pure

This guide addresses specific problems you may encounter post-synthesis.

TroubleshootingLogic start Analyze Crude Product (TLC, GC-MS, NMR) impurity_check Primary Impurity Identified? start->impurity_check isomer Isomeric Impurity (e.g., 5-Chloro Isomer) impurity_check->isomer Yes start_material Unreacted Phenol (3-Chloro-2,4-dimethylphenol) impurity_check->start_material Yes polymer Dark/Resinous Material impurity_check->polymer Yes sol_isomer Solution: 1. Fractional Recrystallization 2. Column Chromatography isomer->sol_isomer sol_start_material Solution: 1. Alkaline Wash (Extraction) 2. Recrystallization start_material->sol_start_material sol_polymer Solution: 1. Activated Carbon Treatment 2. Recrystallization polymer->sol_polymer

Caption: Decision-making workflow for purifying crude this compound.

Problem 1: Persistent Isomeric Impurities Detected
  • Symptoms: Broad melting point, extra peaks in GC or NMR closely related to the main product.

  • Primary Cause: Low regioselectivity during the chlorination of 2,4-dimethylphenol, leading to the formation of 3-chloro and 5-chloro isomers.

  • Rationale: The 5-chloro isomer has very similar polarity and solubility to the desired 3-chloro product, making it resistant to removal by simple recrystallization.

This technique exploits subtle differences in solubility between isomers in a carefully chosen solvent system.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., Hexane, Toluene, Ethanol/Water, Isopropanol). The ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: Dissolve the crude material in a minimum amount of the chosen boiling solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This encourages the formation of well-defined crystals of the less soluble component (often the desired product).

  • First Crop Isolation: Collect the first batch of crystals by filtration. Wash with a small amount of ice-cold solvent and dry.

  • Analysis: Analyze the purity of this "first crop" and the remaining filtrate by TLC or GC.

  • Concentration & Second Crop: Concentrate the mother liquor (the filtrate) by about 20-30% and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Repeat: Repeat the process. You may need to re-crystallize the first crop to further enhance purity.

For the most challenging separations, column chromatography is the most effective method.[8]

Step-by-Step Protocol:

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh is standard).

  • Mobile Phase Selection: Use TLC to determine an optimal eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Aim for an Rf value of ~0.3 for the desired product. A typical starting point would be 5-10% Ethyl Acetate in Hexane.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions using TLC. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Problem 2: Contamination with Unreacted 3-Chloro-2,4-dimethylphenol
  • Symptoms: A phenolic odor, a spot on TLC that corresponds to the starting material.

  • Primary Cause: The formylation reaction did not go to completion.

  • Rationale: The starting phenol is more acidic than the product, this compound. The intramolecular hydrogen bond between the ortho-hydroxyl and aldehyde groups in the product reduces the acidity of the phenolic proton, lowering its pKa. This difference can be exploited with a mild base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash it two to three times with a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) or a very dilute (~1-2%) sodium hydroxide (NaOH) solution.

  • Rationale Check: The more acidic unreacted phenol will be deprotonated by the mild base and move into the aqueous layer as its corresponding salt, while the less acidic product will remain in the organic layer.

  • Separation: Separate the organic layer.

  • Wash and Dry: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Final Polish: The resulting solid can then be recrystallized as described in Problem 1 to remove any remaining trace impurities.

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde and Other Benzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel compounds with diverse applications. The strategic placement of various substituents on the benzene ring can profoundly influence the molecule's reactivity, spectroscopic properties, and biological activity. This guide provides a detailed comparative analysis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde , a lesser-explored substituted benzaldehyde, with three well-characterized counterparts: salicylaldehyde , vanillin , and 2,4-dichlorobenzaldehyde .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structural nuances, reactivity profiles, and biological potential of these compounds. By presenting supporting experimental data and detailed protocols, we aim to provide a valuable resource for informed decision-making in your research endeavors.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and fragrances. The reactivity of the aldehyde functional group, coupled with the electronic and steric effects of the substituents on the aromatic ring, dictates their chemical behavior and biological interactions.

This guide focuses on a comparative study of four distinct benzaldehydes:

  • This compound: The subject of our primary focus, this molecule possesses a unique combination of electron-withdrawing (chloro) and electron-donating (hydroxyl, methyl) groups, along with potential for steric hindrance.

  • Salicylaldehyde (2-Hydroxybenzaldehyde): Characterized by an ortho-hydroxyl group, which can form an intramolecular hydrogen bond with the aldehyde, influencing its reactivity and chelating properties.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A widely known flavoring agent with both hydroxyl and methoxy substituents, which are electron-donating and influence its antioxidant and antimicrobial properties.[1][2]

  • 2,4-Dichlorobenzaldehyde: Featuring two electron-withdrawing chloro groups, this compound is expected to exhibit enhanced electrophilicity at the carbonyl carbon.[3]

The rationale for this comparison lies in understanding how the interplay of electronic and steric effects imparted by these different substitution patterns governs the overall characteristics of the benzaldehyde molecule.

Structural and Spectroscopic Properties: A Comparative Overview

The structural arrangement of substituents directly impacts the spectroscopic signatures of these molecules. While experimental spectroscopic data for this compound is not widely available in the public domain, we can predict its characteristic signals based on the known effects of its functional groups and compare them with the established data for the other selected benzaldehydes.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Features (Predicted/Experimental)
This compound C₉H₉ClO₂[4]184.62¹H NMR: Aldehyde proton (δ ~10 ppm), aromatic protons with distinct shifts due to substitution, two methyl singlets, and a hydroxyl proton. ¹³C NMR: Carbonyl carbon (δ ~190 ppm), aromatic carbons with shifts influenced by substituents. IR (cm⁻¹): O-H stretch (~3400), C=O stretch (~1650), C-Cl stretch (~750). MS: Predicted m/z for [M+H]⁺ at 185.03639.[5]
Salicylaldehyde C₇H₆O₂122.12¹H NMR: Aldehyde proton (δ ~9.8 ppm), hydroxyl proton (δ ~11.0 ppm, intramolecular H-bond), and aromatic protons. ¹³C NMR: Carbonyl carbon (δ ~196 ppm). IR (cm⁻¹): Broad O-H stretch (~3200), C=O stretch (~1665).
Vanillin C₈H₈O₃[6]152.15¹H NMR: Aldehyde proton (δ ~9.8 ppm), aromatic protons, methoxy singlet (δ ~3.9 ppm), and hydroxyl proton. ¹³C NMR: Carbonyl carbon (δ ~191 ppm). IR (cm⁻¹): O-H stretch (~3200), C=O stretch (~1667).
2,4-Dichlorobenzaldehyde C₇H₄Cl₂O175.01¹H NMR: Aldehyde proton (δ ~10.3 ppm), and aromatic protons. ¹³C NMR: Carbonyl carbon (δ ~189 ppm). IR (cm⁻¹): C=O stretch (~1700), C-Cl stretches (~800, ~750).

Note: Predicted spectroscopic data for this compound is based on established principles of NMR and IR spectroscopy and data from structurally similar compounds.

Chemical Reactivity: A Mechanistic and Experimental Comparison

The reactivity of the aldehyde functional group is predominantly governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[7]

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. We will consider three representative reactions: the Knoevenagel condensation, the Wittig reaction, and the Grignard reaction.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base. The reaction rate is generally accelerated by EWGs on the benzaldehyde ring.[8]

Expected Reactivity Order: 2,4-Dichlorobenzaldehyde > this compound > Salicylaldehyde > Vanillin

The two chloro groups in 2,4-dichlorobenzaldehyde strongly enhance the electrophilicity of the carbonyl carbon. This compound has a mix of an EWG (Cl) and EDGs (OH, CH₃), leading to an intermediate reactivity. The hydroxyl and methoxy groups in salicylaldehyde and vanillin are electron-donating, thus reducing the reactivity of the aldehyde.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of piperidine (1-2 drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

DOT Script for Knoevenagel Condensation Mechanism:

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO ActiveMethylene CH₂(CN)₂ Carbanion ⁻CH(CN)₂ ActiveMethylene->Carbanion + Base Base Base Alkoxide Ar-CH(O⁻)-CH(CN)₂ Carbanion->Alkoxide + Ar-CHO BetaHydroxy Ar-CH(OH)-CH(CN)₂ Alkoxide->BetaHydroxy + H⁺ Product Ar-CH=C(CN)₂ BetaHydroxy->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides. Similar to the Knoevenagel condensation, the reaction rate is enhanced by EWGs on the benzaldehyde.[9]

Expected Reactivity Order: 2,4-Dichlorobenzaldehyde > this compound > Salicylaldehyde > Vanillin

Experimental Protocol: Wittig Reaction

This protocol describes a general procedure for the Wittig reaction of a substituted benzaldehyde with benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) and the substituted benzaldehyde (1.0 eq) in DCM.

  • With vigorous stirring, add the 50% aqueous NaOH solution dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. The reactivity is again influenced by the electrophilicity of the carbonyl carbon.

Expected Reactivity Order: 2,4-Dichlorobenzaldehyde > this compound > Vanillin > Salicylaldehyde

A crucial consideration for salicylaldehyde and vanillin is the presence of the acidic phenolic proton, which will react with the Grignard reagent, consuming at least one equivalent. Therefore, an excess of the Grignard reagent is required for these substrates.

Experimental Protocol: Grignard Reaction

This protocol outlines a general procedure for the reaction of a substituted benzaldehyde with a Grignard reagent (e.g., phenylmagnesium bromide).

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Grignard reagent (e.g., 1.0 M Phenylmagnesium bromide in THF) (1.2 eq, or 2.2 eq for phenols)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent dropwise from a dropping funnel with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

DOT Script for General Nucleophilic Addition Workflow:

Nucleophilic_Addition_Workflow Reactants Substituted Benzaldehyde + Nucleophile Reaction Reaction Setup (Solvent, Catalyst/Reagent, Temperature) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for nucleophilic addition reactions.

Biological Activity: A Comparative Assessment

Substituted benzaldehydes are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties. The nature and position of the substituents play a critical role in determining their efficacy.

Antimicrobial Activity

The antimicrobial properties of benzaldehydes are often attributed to their ability to interact with microbial cell membranes and interfere with essential cellular processes. Halogenated and hydroxylated salicylaldehydes have shown potent antimicrobial activity.[8][10]

Compound Reported Antimicrobial Activity
This compound Data not widely available. Expected to have some activity due to the chloro and hydroxyl groups.
Salicylaldehyde Moderate activity, but its halogenated derivatives show significantly enhanced potency.[8]
Vanillin Exhibits antimicrobial and antibiofilm activity.[11]
2,4-Dichlorobenzaldehyde Some studies suggest potential antibacterial properties.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The antioxidant activity of phenolic benzaldehydes is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of other substituents can modulate this activity.

Compound Reported Antioxidant Activity (DPPH Assay)
This compound Data not widely available. The phenolic hydroxyl group suggests potential antioxidant activity.
Salicylaldehyde Exhibits some antioxidant activity.[10]
Vanillin Known to be a potent antioxidant.[3][7][12] IC50 values have been reported in the range of 0.81 µg/mL.[3][7]
2,4-Dichlorobenzaldehyde Not expected to have significant antioxidant activity as it lacks a hydroxyl group.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common method for evaluating the antioxidant activity of a compound.

Materials:

  • Test compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a methanolic solution of DPPH.

  • In a series of test tubes, add different concentrations of the test compound to the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of radical scavenging activity.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus concentration.

DOT Script for Biological Activity Screening Workflow:

Biological_Activity_Screening cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity MIC_Assay MIC Assay (Broth Microdilution) Zone_of_Inhibition Zone of Inhibition Assay DPPH_Assay DPPH Assay ABTS_Assay ABTS Assay Test_Compound Test Compound Test_Compound->MIC_Assay Test_Compound->Zone_of_Inhibition Test_Compound->DPPH_Assay Test_Compound->ABTS_Assay

Caption: Workflow for screening biological activities.

Conclusion

This comparative guide highlights the significant influence of substituent patterns on the chemical and biological properties of benzaldehydes. While salicylaldehyde, vanillin, and 2,4-dichlorobenzaldehyde are well-studied, This compound presents an intriguing case with its unique combination of functional groups.

Based on established chemical principles, we predict that this compound will exhibit intermediate reactivity in nucleophilic addition reactions compared to the highly activated 2,4-dichlorobenzaldehyde and the deactivated salicylaldehyde and vanillin. Furthermore, the presence of a phenolic hydroxyl group suggests potential for both antimicrobial and antioxidant activities, warranting further experimental investigation.

The provided protocols offer a starting point for researchers to empirically determine the properties of this and other novel benzaldehyde derivatives. A thorough understanding of the structure-activity and structure-reactivity relationships is paramount for the rational design of new molecules with desired functionalities for applications in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to the Reactivity of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, a nuanced understanding of molecular reactivity is paramount. Substituted hydroxybenzaldehydes are a cornerstone class of intermediates, prized for their utility in constructing complex molecular architectures such as coumarins, chalcones, and other heterocyclic systems. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde , a polysubstituted aromatic aldehyde, against a curated selection of its structural analogs.

Our objective is to dissect how the interplay of electronic and steric effects, imparted by the chloro, hydroxyl, and methyl substituents, governs the reactivity of both the aldehyde functional group and the aromatic ring. This guide moves beyond a simple recitation of facts, offering a causal analysis of experimental choices and predicted reactivity trends, supported by literature data and detailed experimental protocols. By understanding these structure-reactivity relationships, researchers can make more informed decisions in reaction design, optimization, and mechanistic elucidation.

Molecular Structure and Reactivity: A Theoretical Framework

The reactivity of this compound is dictated by a complex interplay of its five substituents on the benzene ring. To predict its behavior, we must consider the electronic (inductive and resonance) and steric contributions of each group.

  • Hydroxyl Group (-OH) at C6: A powerful activating group that donates electron density to the ring via a strong positive mesomeric (+M) effect, particularly at the ortho and para positions. It also has a negative inductive (-I) effect due to oxygen's electronegativity, but the +M effect is dominant.

  • Methyl Groups (-CH₃) at C2 and C4: These are weakly activating groups, donating electron density through a combination of a positive inductive (+I) effect and hyperconjugation. They direct electrophilic attack to ortho and para positions.

  • Chloro Group (-Cl) at C3: A deactivating group overall. It exhibits a strong negative inductive (-I) effect but a weaker, opposing positive mesomeric (+M) effect. This dichotomy makes it an ortho, para-director, despite deactivating the ring towards electrophilic attack.

  • Aldehyde Group (-CHO) at C1: A strong deactivating group due to both its negative inductive (-I) and negative mesomeric (-M) effects. It strongly withdraws electron density from the aromatic ring, making it less nucleophilic, and directs incoming electrophiles to the meta position.[1]

The net effect is a highly substituted, electron-rich ring, despite the presence of two deactivating groups. The aldehyde's carbonyl carbon is subject to these competing electronic influences, which will modulate its electrophilicity. Furthermore, the presence of substituents at both positions ortho to the aldehyde (a methyl group at C2 and a hydroxyl group at C6) introduces significant steric hindrance.[1]

Figure 1: Competing electronic effects on the core aromatic ring.

Selection of Analogs for Comparison

To systematically evaluate the contributions of the various substituents, we will compare the target molecule with the following analogs:

  • Analog A: Salicylaldehyde (2-Hydroxybenzaldehyde): The parent compound, providing a baseline reactivity for an ortho-hydroxybenzaldehyde.

  • Analog B: 2-Hydroxy-4,6-dimethylbenzaldehyde: This analog removes the electron-withdrawing chloro group, allowing for an assessment of its impact on reactivity.

  • Analog C: 3-Chlorosalicylaldehyde (3-Chloro-2-hydroxybenzaldehyde): This analog removes the two activating methyl groups, isolating the effect of the chloro group in a less sterically crowded and less electron-rich system.

Comparative Reactivity Analysis

We will focus on two key reaction types that highlight the electronic and steric differences between our target compound and its analogs: nucleophilic addition to the aldehyde (using the Knoevenagel condensation as a model) and electrophilic substitution on the aromatic ring.

Reactivity of the Aldehyde Group: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically followed by dehydration.[2] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon; electron-withdrawing groups on the benzaldehyde ring accelerate the reaction, while electron-donating groups retard it.[3]

Predicted Reactivity Order:

Based purely on the electronic effects on the carbonyl carbon, one would predict the following order of decreasing reactivity:

Analog C (3-Chlorosalicylaldehyde) > Analog A (Salicylaldehyde) > Target (this compound) > Analog B (2-Hydroxy-4,6-dimethylbenzaldehyde)

  • Analog C is expected to be the most reactive. The chloro group's inductive effect increases the electrophilicity of the carbonyl carbon, and there are no strong donating groups (like methyls) to counteract this.

  • Analog A provides a neutral baseline.

  • The Target Compound has two electron-donating methyl groups and a donating hydroxyl group, which reduce the electrophilicity of the carbonyl carbon, slowing the reaction. The chloro group's withdrawing effect is likely outweighed.

  • Analog B is predicted to be the least reactive due to the presence of three electron-donating groups (two methyls, one hydroxyl) and the absence of any withdrawing groups, making its carbonyl carbon the least electrophilic.

Steric Considerations:

Steric hindrance around the aldehyde group can significantly impede the approach of the nucleophile.[1] The Target compound and Analog B are the most sterically hindered due to the methyl group at the C2 position. This steric factor will further decrease their reaction rates compared to Analogs A and C, which are unencumbered at this position. Therefore, the predicted reactivity order remains the same, but the differences between the hindered and unhindered pairs will be more pronounced.

Supporting Experimental Data (Knoevenagel Condensation Yields):

While direct comparative rate constants are not available for all compounds under identical conditions, we can compile representative yields from the literature for reactions with active methylene compounds (like malononitrile or ethyl cyanoacetate) to support our theoretical analysis. Lower yields under similar reaction times often correlate with lower reactivity.

CompoundKey SubstituentsExpected ReactivityRepresentative Yield (%)Reference(s)
Analog C: 3-Chlorosalicylaldehyde-Cl (EWG)High~80-90% (inferred)[4]
Analog A: Salicylaldehyde(Reference)Moderate~77-90%[4][5]
Target: this compound-Cl (EWG), 2x -CH₃ (EDG), -OH (EDG), ortho-CH₃Low< 70% (predicted)-
Analog B: 2-Hydroxy-4,6-dimethylbenzaldehyde2x -CH₃ (EDG), -OH (EDG), ortho-CH₃Very Low~60-70% (inferred)[4]

Note: Yields are highly dependent on specific reaction conditions (catalyst, solvent, temperature, time). The values presented are for illustrative comparison based on similar reported syntheses. The yield for 3-Chlorosalicylaldehyde is inferred from the high reactivity of halogenated salicylaldehydes. The lower yields for the Target and Analog B are predicted based on the combined deactivating electronic effects and significant steric hindrance.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Formylation reactions like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions are classic examples of electrophilic aromatic substitution on phenols.[6][7][8] The reactivity of the ring is governed by the net activating or deactivating character of the substituents.

  • Target Compound & Analogs: All molecules in our study contain the powerful activating ortho, para-directing hydroxyl group. This makes their rings significantly more reactive towards electrophiles than unsubstituted benzene.

  • Directing Effects: In our Target compound , the only available position for substitution is C5. The directing effects of the existing substituents converge on this position:

    • -OH (at C6) directs ortho (to C1 and C5).

    • -CH₃ (at C4) directs ortho (to C3 and C5).

    • -CH₃ (at C2) directs para (to C5).

    • -Cl (at C3) directs ortho (to C1 and C5).

    • -CHO (at C1) directs meta (to C3 and C5).

Despite the deactivating nature of the -CHO and -Cl groups, the strong activation from the -OH and two -CH₃ groups, combined with the concerted directing influence towards C5, suggests that the target molecule would be highly reactive towards electrophilic substitution at this specific position, provided the electrophile can overcome the steric crowding.

  • Comparison with Analogs:

    • Analog B (2-Hydroxy-4,6-dimethylbenzaldehyde): With three activating groups and no chloro group, this analog's ring is even more electron-rich than the target's. It would be extremely reactive towards electrophiles.

    • Analog C (3-Chlorosalicylaldehyde): With only one activating group (-OH) and two deactivators (-Cl, -CHO), its ring is the least nucleophilic among the analogs and would be the least reactive in electrophilic substitution.

Predicted Reactivity Order (Electrophilic Aromatic Substitution):

Analog B > Target Compound > Analog A > Analog C

Experimental Protocols

To provide a practical framework for comparing these reactivities, a detailed protocol for a model Knoevenagel condensation is provided below. This experiment can be run in parallel for the target compound and its analogs to obtain direct, quantitative comparisons of yield and reaction time.

Protocol: Comparative Knoevenagel Condensation with Malononitrile

This protocol is adapted from established procedures for the synthesis of chromene derivatives from salicylaldehydes.[9]

Materials:

  • Substituted Salicylaldehyde (Target, Analog A, B, or C) (10.0 mmol)

  • Malononitrile (0.66 g, 10.0 mmol)

  • Piperidine (catalytic, ~0.1 mL)

  • Ethanol (95%, 30 mL)

  • Deionized Water

  • Dilute Hydrochloric Acid (1 M)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • TLC plates and developing chamber

Experimental Workflow Diagram:

Knoevenagel_Workflow A 1. Setup Dissolve aldehyde (10 mmol) in EtOH (30 mL) in RBF. B 2. Reagent Addition Add malononitrile (10 mmol) and piperidine (~0.1 mL). A->B C 3. Reaction Heat to reflux (78-80°C). Monitor by TLC (2-4 h). B->C D 4. Work-up Cool to RT. Pour into ice-water (100 mL). C->D E 5. Precipitation Acidify with dilute HCl to precipitate product. D->E F 6. Isolation Collect solid by vacuum filtration. Wash with cold water. E->F G 7. Analysis Dry the product. Determine mass, yield, and melting point. F->G

Figure 2: Workflow for the comparative Knoevenagel condensation.

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the specific salicylaldehyde derivative (10.0 mmol) in 30 mL of 95% ethanol. Stir until fully dissolved.

  • Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol) followed by a catalytic amount of piperidine (approximately 0.1 mL).

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80°C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every 30 minutes. Note the time required for the disappearance of the starting aldehyde.

  • Work-up: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously. Slowly add 1 M HCl dropwise until the solution is acidic (pH ~2-3), which will cause the product to precipitate. The initial product for salicylaldehydes is often an iminochromene, which hydrolyzes to a coumarin derivative upon acidic workup.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts.

  • Analysis: Allow the product to air-dry or dry in a vacuum oven. Record the final mass, calculate the percentage yield, and characterize the product (e.g., by melting point and NMR spectroscopy).

Self-Validation: By running this protocol under identical conditions for all four compounds and carefully recording reaction times and yields, a reliable, internally-validated dataset for reactivity comparison can be generated.

Conclusion

The reactivity of This compound is a product of competing and reinforcing substituent effects.

  • Towards Nucleophilic Addition (Aldehyde Reactivity): The aldehyde is significantly deactivated by the cumulative electron-donating effects of the hydroxyl and two methyl groups. Furthermore, the ortho-methyl group at C2 introduces substantial steric hindrance. Consequently, it is predicted to be considerably less reactive than simpler analogs like salicylaldehyde and 3-chlorosalicylaldehyde. Its reactivity is expected to be most comparable to, though slightly higher than, its non-chlorinated counterpart, 2-hydroxy-4,6-dimethylbenzaldehyde, due to the weak electron-withdrawing nature of the chlorine.

  • Towards Electrophilic Substitution (Ring Reactivity): The aromatic ring is highly activated towards electrophilic attack, specifically at the C5 position, due to the powerful and concerted ortho, para-directing influences of the hydroxyl and methyl groups. This activation likely overcomes the deactivating effects of the chloro and aldehyde substituents, making the molecule a prime candidate for regioselective substitution at its single vacant position.

This guide provides a predictive framework and a practical experimental design for elucidating these reactivity trends. For professionals in drug development and materials science, such a detailed understanding is crucial for the rational design of synthetic routes and the creation of novel molecular entities.

References

A Comparative Guide to the Cross-Reactivity of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Small Molecule Research

In the realm of drug discovery and chemical biology, the specificity of a small molecule is paramount. While a compound may be designed with a primary biological target in mind, its potential to interact with other, unintended targets—a phenomenon known as cross-reactivity—can lead to unforeseen biological effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the synthetic compound 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde as a case study.

While specific experimental data on the cross-reactivity of this compound is not extensively available in public literature, its structural motifs, particularly the substituted benzaldehyde core, are present in a variety of biologically active molecules. Derivatives of 2,4-dihydroxybenzaldehyde, for instance, have been investigated for their potential as anticancer agents, with some acting as inhibitors of Heat shock protein 90 (Hsp90).[1] This suggests a plausible, albeit hypothetical, avenue for exploring the cross-reactivity of our topic molecule.

This guide, therefore, is structured as a proposal for a rigorous, self-validating series of experiments designed to profile the cross-reactivity of this compound against a panel of structurally and functionally related compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to build a comprehensive cross-reactivity profile.

Comparative Compound Selection: A Rationale-Driven Approach

A meaningful cross-reactivity study hinges on the careful selection of comparator compounds. For our investigation of this compound, we have selected two commercially available compounds and a hypothetical negative control to provide a multi-faceted comparison.

Topic Molecule:

  • This compound: A synthetic benzaldehyde derivative.[2] Its biological activity and cross-reactivity profile are the primary subjects of this proposed study.

Alternative Compounds for Comparison:

  • 4-Chloro-3,5-dimethylphenol: A structural analog that shares the chlorinated and dimethylated phenolic ring but lacks the aldehyde functional group. This compound is a known antiseptic and disinfectant, with its antibacterial activity attributed to the disruption of the cell membrane potential.[3][4] Comparing against this molecule will help elucidate the role of the aldehyde group in potential cross-reactivity.

  • 2-Hydroxy-4-methoxybenzaldehyde: This compound shares the hydroxybenzaldehyde core but differs in its substitution pattern. It has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] Its potential to interact with various biological targets makes it an excellent candidate for assessing cross-reactivity.

  • Hypothetical Negative Control (e.g., a non-aromatic aldehyde): Including a structurally distinct aldehyde will help to distinguish between target-specific interactions and non-specific effects related to the aldehyde functional group.

Proposed Experimental Workflow for Cross-Reactivity Profiling

The following experimental workflow is designed to provide a comprehensive assessment of the cross-reactivity of this compound. We will use Hsp90 as a hypothetical primary target for the purpose of illustrating the experimental design, based on the known activity of related benzaldehyde derivatives.[1]

experimental_workflow cluster_screening Initial Screening & Target Identification cluster_validation Target Validation & Quantitative Analysis cluster_compounds Test Compounds protein_array Protein Microarray Screening target_id Putative Target Identification (e.g., Hsp90) protein_array->target_id Hit Identification elisa Competitive ELISA target_id->elisa Confirm Binding spr Surface Plasmon Resonance (SPR) target_id->spr Quantify Kinetics western_blot Western Blot target_id->western_blot Cellular Target Engagement data_analysis Data Analysis & Comparison elisa->data_analysis spr->data_analysis western_blot->data_analysis topic_mol This compound topic_mol->elisa topic_mol->spr topic_mol->western_blot alt_mol_1 4-Chloro-3,5-dimethylphenol alt_mol_1->elisa alt_mol_1->spr alt_mol_2 2-Hydroxy-4-methoxybenzaldehyde alt_mol_2->elisa alt_mol_2->spr neg_control Negative Control neg_control->elisa

Caption: Proposed experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Competitive ELISA for Binding Affinity

This assay will determine the relative affinity of the test compounds for the putative target protein (Hsp90) by measuring their ability to compete with a known ligand.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant Hsp90 protein (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Binding: Prepare serial dilutions of the test compounds (this compound, 4-Chloro-3,5-dimethylphenol, 2-Hydroxy-4-methoxybenzaldehyde, and the negative control) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

  • Add a fixed concentration of a biotinylated Hsp90 ligand to each well, followed immediately by the addition of the serially diluted test compounds.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR will provide real-time kinetic data (association and dissociation rates) for the interaction between the test compounds and the target protein.

spr_workflow cluster_spr SPR Experimental Steps immobilization Immobilize Hsp90 on Sensor Chip analyte_injection Inject Test Compound (Analyte) immobilization->analyte_injection association Association Phase analyte_injection->association dissociation Dissociation Phase association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration data_analysis Kinetic Analysis (ka, kd, KD) dissociation->data_analysis

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.

Protocol:

  • Chip Preparation and Immobilization: Activate a CM5 sensor chip and immobilize recombinant Hsp90 protein using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).

  • Analyte Preparation: Prepare a series of concentrations for each test compound in the running buffer.

  • Binding Analysis:

    • Inject the analyte solutions over the immobilized Hsp90 surface for a defined period to monitor the association phase.

    • Switch to running buffer to monitor the dissociation phase.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blot for Cellular Target Engagement

This assay will assess whether the test compounds can engage with the target protein within a cellular context, for example, by inhibiting its function and leading to the degradation of its client proteins.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to Hsp90 inhibition) and treat with varying concentrations of the test compounds for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a known Hsp90 client protein (e.g., Akt or HER2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the client protein levels to the loading control. A decrease in the client protein level would indicate engagement with Hsp90.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a comprehensive comparison of the cross-reactivity profiles of the test compounds.

Hypothetical Comparative Data Table:

CompoundStructureCompetitive ELISA IC50 (µM) vs. Hsp90SPR KD (µM) for Hsp90Western Blot (Client Protein Degradation)
This compound Insert StructureHypothetical ValueHypothetical ValueYes/No/Concentration-dependent
4-Chloro-3,5-dimethylphenol Insert StructureHypothetical ValueHypothetical ValueYes/No/Concentration-dependent
2-Hydroxy-4-methoxybenzaldehyde Insert StructureHypothetical ValueHypothetical ValueYes/No/Concentration-dependent
Negative Control Insert StructureNo significant inhibitionNo significant bindingNo effect

Interpretation of Potential Outcomes:

  • High Cross-Reactivity: If this compound and one of the alternative compounds show similar IC50 and KD values, and both induce client protein degradation, it would suggest a high degree of cross-reactivity for the Hsp90 target.

  • Differential Activity: If this compound shows potent activity while 4-Chloro-3,5-dimethylphenol (lacking the aldehyde) does not, it would highlight the importance of the aldehyde moiety for target engagement.

  • Broad vs. Specific Activity: Comparing the activity of the topic molecule against a panel of other potential targets (identified through initial screening) would help to classify it as a specific or a broad-spectrum bioactive compound.

Conclusion: A Pathway to Understanding Molecular Specificity

This guide has outlined a systematic and robust approach to investigating the cross-reactivity of this compound. By employing a combination of in vitro biochemical and cell-based assays, researchers can build a detailed profile of a compound's interaction with its intended and unintended biological targets. While the specific biological activity of this compound remains to be fully elucidated, the methodologies presented here provide a clear and actionable framework for such an investigation. The principles of careful comparator selection, rigorous experimental execution, and thoughtful data interpretation are universally applicable and essential for advancing our understanding of small molecule specificity in drug discovery and chemical biology.

References

A Comparative Guide to the Quantitative Analysis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a key substituted phenolic aldehyde. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting a critical evaluation of their performance characteristics. Additionally, we will explore the utility of UV-Vis Spectrophotometry as a rapid, albeit less specific, analytical tool. The experimental protocols and comparative data herein are designed to empower you to make informed decisions for your analytical workflow.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a complex organic molecule whose purity is critical in various synthetic pathways. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product.[1][2] Therefore, robust and validated analytical methods are essential for its accurate quantification in reaction mixtures, process streams, and final product formulations. The choice of analytical technique is pivotal and depends on factors such as the complexity of the matrix, the required sensitivity, and the desired sample throughput.

Comparative Analysis of Key Quantitative Methodologies

This section provides a head-to-head comparison of HPLC and GC for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is often the method of choice for the analysis of moderately polar, non-volatile compounds like substituted benzaldehydes.[3] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[4]

  • Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides excellent retention and separation for aromatic compounds like our target analyte.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used. The organic modifier is necessary to elute the compound from the C18 column. A buffer (e.g., phosphate buffer) is often included to maintain a consistent pH and ensure the reproducibility of retention times, especially for ionizable compounds.

  • Detection: UV detection is ideal as the aromatic ring and carbonyl group in this compound are strong chromophores.[4] A wavelength of 254 nm is commonly chosen for aromatic compounds, offering a good balance of sensitivity and selectivity.

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Analytes

Gas chromatography is a highly effective technique for the separation and quantification of volatile and thermally stable compounds.[5] For benzaldehyde derivatives, GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).[5][6]

  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. This provides a balance of dispersive and dipole-dipole interactions for the separation of halogenated and hydroxylated aromatic compounds.

  • Injector and Detector Temperature: The injector and detector temperatures are set significantly higher than the column temperature to ensure rapid volatilization of the sample and prevent condensation, respectively.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of compounds with a range of boiling points, leading to sharper peaks and better resolution.

  • Carrier Gas: Helium is a common choice for the carrier gas due to its inertness and efficiency.

Performance Comparison: HPLC vs. GC

The following table summarizes the key performance metrics for the quantitative analysis of this compound using HPLC and GC.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Justification
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLHPLC often provides slightly better sensitivity for this class of compounds with UV detection.
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mLConsistent with the lower LOD, HPLC allows for more precise quantification at lower concentrations.
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 3%HPLC typically exhibits slightly better precision due to the automated nature of the injection and fluid delivery systems.
Accuracy (% Recovery) 98-102%97-103%Both methods demonstrate high accuracy when properly validated.
Sample Throughput ModerateHighGC often has shorter run times, allowing for higher sample throughput.
Sample Preparation Simple dilutionMay require derivatization for less volatile impuritiesThe hydroxyl group on the analyte may necessitate derivatization for optimal GC performance, adding a step to sample preparation.

Experimental Protocols

Detailed HPLC-UV Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample mixture and dissolve it in a known volume of methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Detailed GC-FID Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or acetone (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh the sample mixture and dissolve it in a known volume of the chosen solvent to achieve a concentration within the calibration range.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Workflow Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/ Standard dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing prep_start_gc Weigh Sample/ Standard dissolve_gc Dissolve in Dichloromethane prep_start_gc->dissolve_gc dilute_gc Dilute to Working Concentration dissolve_gc->dilute_gc inject_gc Inject into GC System dilute_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc calibrate_gc Calibration Curve Construction integrate_gc->calibrate_gc quantify_gc Quantification calibrate_gc->quantify_gc

References

A Spectroscopic Compass: Navigating the Structural Landscape of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the substituted benzaldehyde scaffold is a foundational cornerstone for innovation. The precise arrangement of functional groups on the aromatic ring dictates the molecule's electronic and steric properties, which in turn govern its reactivity, biological activity, and photophysical behavior. Among these, 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde stands as a particularly interesting starting point, offering a rich tapestry of reactive sites and opportunities for derivatization.

This guide provides an in-depth spectroscopic comparison of this compound and a curated set of its derivatives. By systematically exploring the impact of subtle structural modifications on the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) signatures, we aim to provide a predictive framework for the characterization of novel compounds based on this versatile scaffold. The insights herein are grounded in fundamental principles of spectroscopy and supported by data from analogous systems, offering a robust tool for researchers in the field.

The Core Structure and its Progeny: A Rationale for Comparison

The parent compound, this compound, possesses a unique substitution pattern that invites a systematic study of substituent effects. The hydroxyl and chloro groups, with their opposing electronic influences (the former being an electron-donating group by resonance and the latter an electron-withdrawing group by induction), create a nuanced electronic environment. The two methyl groups, while seemingly simple, introduce steric considerations and subtle electron-donating effects.

To illuminate the spectroscopic consequences of modifying this intricate balance, we will compare the parent compound with three hypothetical, yet logically derived, derivatives:

  • Derivative A: 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde: Here, the acidic proton of the hydroxyl group is replaced by a methyl group. This modification allows us to probe the effect of removing hydrogen bonding capabilities and altering the electron-donating strength of the oxygen substituent.

  • Derivative B: 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde: By replacing the chloro substituent with a bromo group, we can examine the influence of a more polarizable, yet less electronegative, halogen on the spectroscopic properties.

  • Derivative C: 3-Chloro-6-hydroxy-4-(trifluoromethyl)-2-methylbenzaldehyde: In this derivative, one of the electron-donating methyl groups is replaced by a strongly electron-withdrawing trifluoromethyl group. This will induce a significant perturbation of the ring's electronic structure, providing a clear illustration of the impact of a powerful electron-withdrawing substituent.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to the local electronic environment, with electron-withdrawing groups generally causing a downfield shift (to higher ppm) and electron-donating groups an upfield shift (to lower ppm).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -OH).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Comparative ¹H NMR Data (Predicted)
CompoundAr-H (δ, ppm)-CHO (δ, ppm)-OH (δ, ppm)-CH₃ (δ, ppm)Other (δ, ppm)
Parent Compound ~7.2-7.4 (s)~10.2~11.0~2.3, ~2.5-
Derivative A (-OCH₃) ~7.2-7.4 (s)~10.2-~2.3, ~2.5~3.9 (-OCH₃)
Derivative B (-Br) ~7.2-7.4 (s)~10.2~11.0~2.3, ~2.5-
Derivative C (-CF₃) ~7.5-7.7 (s)~10.4~11.5~2.4-

Note: The chemical shifts are predicted based on established substituent effects and data from analogous compounds. The exact values may vary depending on the solvent and experimental conditions.

Analysis of ¹H NMR Spectra
  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electronegativity of the oxygen atom, resulting in a characteristic downfield singlet around δ 10.0-10.5 ppm.[1][2] In Derivative C, the strongly electron-withdrawing trifluoromethyl group is expected to further deshield the aldehyde proton, shifting it slightly downfield.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also significantly downfield, typically appearing as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. The intramolecular hydrogen bond with the ortho-carbonyl group in the parent compound and its derivatives (except A) leads to a particularly downfield shift (δ > 10 ppm). The increased acidity of the phenol in Derivative C, due to the electron-withdrawing -CF₃ group, is predicted to shift the -OH proton further downfield.

  • Aromatic Proton (Ar-H): The lone aromatic proton will appear as a singlet. Its chemical shift will be influenced by the balance of electron-donating and electron-withdrawing groups. In Derivative C, the potent electron-withdrawing nature of the -CF₃ group is expected to cause a noticeable downfield shift of the aromatic proton signal.

  • Methyl Protons (-CH₃): The two methyl groups will appear as distinct singlets. Their chemical shifts will be subtly influenced by their position relative to the other substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of attached groups.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: As with ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Data Acquisition: The ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Comparative ¹³C NMR Data (Predicted)
CompoundC=O (δ, ppm)C-OH (δ, ppm)C-Cl (δ, ppm)Aromatic C (δ, ppm)-CH₃ (δ, ppm)Other (δ, ppm)
Parent Compound ~192~160~130~120-140~15, ~20-
Derivative A (-OCH₃) ~191~162~130~115-140~15, ~20~56 (-OCH₃)
Derivative B (-Br) ~192~160-~120-140 (C-Br ~120)~15, ~20-
Derivative C (-CF₃) ~190~161~131~120-145 (C-CF₃ ~130, q)~15~124 (-CF₃, q)

Note: The chemical shifts are predicted based on established substituent effects.[3] The trifluoromethyl group will cause the attached carbon and the -CF₃ carbon itself to appear as quartets due to C-F coupling.

Analysis of ¹³C NMR Spectra
  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, appearing in the region of δ 190-200 ppm.[2][3] The electron-withdrawing trifluoromethyl group in Derivative C is expected to cause a slight upfield shift of the carbonyl carbon signal, a counterintuitive effect that is sometimes observed in highly electron-deficient aromatic aldehydes.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the electronic effects of the substituents. The carbon bearing the hydroxyl/methoxy group (C-OH/C-OCH₃) will be the most downfield of the ring carbons (excluding the carbonyl), while the carbon attached to the halogen (C-Cl/C-Br) will also be significantly downfield. In Derivative C, the carbon attached to the -CF₃ group will be identifiable by its quartet splitting pattern.

  • Methyl Carbons (-CH₃): The methyl carbons will appear in the upfield region of the spectrum (δ 15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the material can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with specific molecular vibrations.

Comparative FT-IR Data (Key Vibrations, cm⁻¹)
CompoundO-H StretchC-H (Aromatic)C-H (Aldehyde)C=O StretchC=C (Aromatic)C-O StretchC-X Stretch
Parent Compound ~3200 (broad)~3100-3000~2850, ~2750~1650~1600, ~1480~1250~800
Derivative A (-OCH₃) -~3100-3000~2850, ~2750~1660~1600, ~1480~1260, ~1030~800
Derivative B (-Br) ~3200 (broad)~3100-3000~2850, ~2750~1650~1600, ~1480~1250~750
Derivative C (-CF₃) ~3200 (broad)~3100-3000~2850, ~2750~1670~1610, ~1490~1250~800, ~1100-1300 (C-F)
Analysis of FT-IR Spectra
  • O-H Stretch: The broad absorption band around 3200 cm⁻¹ in the parent compound and Derivatives B and C is characteristic of a hydrogen-bonded phenolic hydroxyl group. This band will be absent in Derivative A.

  • C=O Stretch: The strong absorption band for the carbonyl stretch is a key diagnostic feature. In aromatic aldehydes, this band is typically found around 1700 cm⁻¹.[1] However, intramolecular hydrogen bonding with the ortho-hydroxyl group, as seen in the parent compound and Derivatives B and C, lowers the frequency to around 1650 cm⁻¹ due to a weakening of the C=O bond. In Derivative A, where this hydrogen bond is absent, the C=O stretch is expected at a higher frequency. The electron-withdrawing -CF₃ group in Derivative C will increase the C=O bond order, shifting the stretching frequency to a higher wavenumber compared to the parent compound.

  • Aldehyde C-H Stretch: Aldehydes show two characteristic, and often weak, C-H stretching bands around 2850 and 2750 cm⁻¹.[1] The presence of this pair of bands is a strong indicator of an aldehyde functional group.

  • C-F Stretches: Derivative C will exhibit strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the energy difference between the ground and excited electronic states.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) are determined.

Comparative UV-Vis Data (λ_max, nm, Predicted)
Compoundπ → π* Transitionn → π* Transition
Parent Compound ~260, ~340~380
Derivative A (-OCH₃) ~265, ~345~385
Derivative B (-Br) ~262, ~342~382
Derivative C (-CF₃) ~255, ~330~370
Analysis of UV-Vis Spectra

Substituted benzaldehydes typically exhibit two main types of absorption bands: intense bands corresponding to π → π* transitions and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group.

  • π → π Transitions:* The positions of these bands are sensitive to the extent of conjugation and the electronic nature of the substituents. Electron-donating groups, such as -OH and -OCH₃, cause a bathochromic (red) shift to longer wavelengths. The methoxy group in Derivative A is a slightly stronger electron-donating group than the hydroxyl group, which may lead to a small red shift compared to the parent compound. Conversely, the strongly electron-withdrawing -CF₃ group in Derivative C is expected to cause a hypsochromic (blue) shift to shorter wavelengths.

  • n → π Transition:* This transition is also influenced by substituents, with electron-donating groups generally causing a red shift and electron-withdrawing groups a blue shift.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion [M]⁺[M-H]⁺[M-CHO]⁺Other Key Fragments
Parent Compound 198/200 (3:1)197/199169/171
Derivative A (-OCH₃) 212/214 (3:1)-183/185[M-CH₃]⁺, [M-OCH₃]⁺
Derivative B (-Br) 242/244 (1:1)241/243213/215
Derivative C (-CF₃) 252/254 (3:1)251/253223/225[M-F]⁺

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and bromine (⁷⁹Br and ⁸¹Br isotopes) will result in characteristic isotopic patterns for ions containing these atoms.

Analysis of Mass Spectra
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The isotopic distribution of this peak is a key diagnostic tool. For chlorine-containing compounds, there will be an [M+2] peak with an intensity of about one-third that of the molecular ion peak.[4] For bromine-containing compounds, the [M+2] peak will have nearly the same intensity as the molecular ion peak.

  • Key Fragmentation Pathways: Aromatic aldehydes typically undergo fragmentation by loss of a hydrogen atom ([M-H]⁺) and loss of the formyl group ([M-CHO]⁺). Derivative A may also show fragmentation corresponding to the loss of a methyl radical ([M-CH₃]⁺) or a methoxy radical ([M-OCH₃]⁺). Derivative C may exhibit loss of a fluorine atom.

Visualizing the Workflow and Structures

To provide a clearer understanding of the analytical process and the molecular structures discussed, the following diagrams are provided.

G cluster_synthesis Synthesis & Derivatization cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Parent 3-Chloro-6-hydroxy- 2,4-dimethylbenzaldehyde Deriv_A Derivative A (-OCH3) Parent->Deriv_A Deriv_B Derivative B (-Br) Parent->Deriv_B Deriv_C Derivative C (-CF3) Parent->Deriv_C NMR NMR (¹H & ¹³C) Parent->NMR Characterize IR FT-IR Parent->IR Characterize UV_Vis UV-Vis Parent->UV_Vis Characterize MS Mass Spec. Parent->MS Characterize Deriv_A->NMR Deriv_A->IR Deriv_A->UV_Vis Deriv_A->MS Deriv_B->NMR Deriv_B->IR Deriv_B->UV_Vis Deriv_B->MS Deriv_C->NMR Deriv_C->IR Deriv_C->UV_Vis Deriv_C->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison UV_Vis->Comparison MS->Comparison

Caption: Workflow for the comparative spectroscopic analysis.

Caption: Structures of the parent compound and derivatives.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a multi-faceted endeavor that provides a wealth of information about their molecular structure and electronic properties. By systematically analyzing the data from ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently identify these compounds, assess their purity, and gain a deeper understanding of the structure-property relationships that govern their behavior. This guide serves as a foundational resource for scientists working with this important class of molecules, enabling the rational design and characterization of novel compounds for a wide range of applications.

References

A Senior Application Scientist's Guide to Phenolic Formylation: Benchmarking Alternatives to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise introduction of a formyl group onto a phenolic scaffold is a critical transformation. The resulting hydroxybenzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The title compound, 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, represents a highly substituted salicylaldehyde derivative where achieving regioselective formylation presents a significant synthetic challenge.

This guide provides an in-depth technical comparison of the primary methodologies for the ortho-formylation of substituted phenols. We will dissect the performance of classical named reactions—the Reimer-Tiemann, Gattermann, Duff, and Vilsmeier-Haack reactions—alongside a more contemporary approach, benchmarking them for the synthesis of structures analogous to this compound. Our analysis is grounded in mechanistic principles and supported by experimental data to empower you with the insights needed to select the optimal synthetic route for your target molecule.

The Synthetic Challenge: Regioselectivity in Phenolic Formylation

The hydroxyl group of a phenol is a potent ortho-, para- directing group in electrophilic aromatic substitution. The challenge in synthesizing a molecule like this compound lies in directing the formylation to the specific ortho position while navigating the electronic and steric influences of the existing chloro and methyl substituents. The choice of formylating agent and reaction conditions is paramount to achieving high yields and the desired regioselectivity.

Comparative Analysis of Formylation Methodologies

We will now delve into a comparative analysis of the most pertinent formylation reactions for substituted phenols. The selection of the most suitable method is a trade-off between factors such as substrate scope, reaction mildness, reagent toxicity, and operational simplicity.

The Reimer-Tiemann Reaction

A cornerstone of phenolic formylation, the Reimer-Tiemann reaction employs chloroform in a strong basic medium to generate dichlorocarbene in situ as the electrophile.[1][2] This method is often favored for its operational simplicity and the use of readily available, inexpensive reagents.[1]

Mechanism and Rationale: The reaction proceeds via the formation of a phenoxide ion, which is more susceptible to electrophilic attack than the neutral phenol. The highly electron-deficient dichlorocarbene is then attacked by the electron-rich phenoxide ring, preferentially at the ortho position due to a combination of electronic activation and potential coordination with the counter-ion.[1][3] Subsequent hydrolysis of the resulting dichloromethyl intermediate furnishes the aldehyde.

Performance Insights: While widely applicable, the Reimer-Tiemann reaction often suffers from modest yields and the formation of byproducts, including the corresponding para-isomer.[4] For highly substituted phenols, steric hindrance can further diminish yields. The strongly basic conditions can also be incompatible with sensitive functional groups.[1]

The Gattermann Reaction

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds, including phenols.[5][6] A significant modification, which enhances safety, involves the in situ generation of HCN from zinc cyanide (Zn(CN)₂).[5][7]

Mechanism and Rationale: The reaction is believed to proceed through the formation of an electrophilic iminium species, which then attacks the aromatic ring in a manner analogous to the Friedel-Crafts reaction.[5] The choice of Lewis acid is critical and influences the reactivity and substrate scope.

Performance Insights: The Gattermann reaction can provide good yields of hydroxybenzaldehydes.[8] However, the high toxicity of cyanides necessitates stringent safety precautions. The Gattermann-Koch variant, which uses carbon monoxide instead of HCN, is notably not applicable to phenol and phenol ether substrates.[5]

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[9][10] This method is particularly effective for the ortho-formylation of phenols.[10]

Mechanism and Rationale: The reaction is thought to involve the initial aminomethylation of the phenol, followed by an intramolecular redox process to form an imine, which is then hydrolyzed to the aldehyde upon workup.[10] The acidic conditions protonate HMTA, leading to the formation of an electrophilic iminium ion.

Performance Insights: The Duff reaction is often lauded for its simplicity and the use of a stable, non-volatile formylating agent.[4] However, yields can be variable and are often moderate.[10] For some substrates, the reaction can be sluggish and may require elevated temperatures.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[11]

Mechanism and Rationale: The Vilsmeier reagent, a chloroiminium salt, is a relatively mild electrophile.[11] This allows for high selectivity towards electron-rich substrates like phenols. The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt to the aldehyde.

Performance Insights: This method is known for its good to excellent yields and broad applicability to electron-rich systems.[11] The reaction conditions are generally mild, although the use of stoichiometric and corrosive reagents is a drawback. The regioselectivity can be influenced by both steric and electronic factors.[11]

Modern Alternative: MgCl₂-Mediated Formylation

A more recent and highly efficient method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride (MgCl₂) and a tertiary amine base like triethylamine (Et₃N).[12][13]

Mechanism and Rationale: This method is believed to proceed through the formation of a magnesium phenoxide, which then reacts with paraformaldehyde. The chelation of the magnesium ion to both the phenoxide oxygen and the incoming formaldehyde is thought to direct the formylation exclusively to the ortho position.[13]

Performance Insights: This approach offers several advantages, including high yields, excellent ortho-regioselectivity, and the use of less hazardous reagents compared to classical methods.[12] It has been shown to be effective for a wide range of substituted phenols, including those with electron-donating and electron-withdrawing groups.[12][13]

Performance Comparison: A Data-Driven Overview

ReactionFormylating AgentCatalyst/ReagentsTypical SubstratesTypical YieldsKey AdvantagesKey Disadvantages
Reimer-Tiemann ChloroformStrong Base (e.g., NaOH)Phenols, Naphthols[1]Moderate[4]Inexpensive reagents, simple setup.[1]Moderate yields, byproduct formation, harsh basic conditions.[1][4]
Gattermann HCN (or Zn(CN)₂) + HClLewis Acid (e.g., AlCl₃)Phenols, Phenolic ethers[5][7]Good[8]Applicable to a range of phenols.[5]Highly toxic reagents, requires anhydrous conditions.[5]
Duff HexamethylenetetramineAcid (e.g., Glyceroboric acid, TFA)Phenols[9][10]Moderate to Good[4][9]Stable formylating agent, simple procedure.[4]Variable yields, can require high temperatures.[10]
Vilsmeier-Haack DMFPOCl₃ (or other acid chlorides)Electron-rich arenes, Phenols[11]Good to ExcellentMild conditions, high yields for activated systems.Stoichiometric and corrosive reagents.
MgCl₂-Mediated ParaformaldehydeMgCl₂, Et₃NPhenols[12][13]Excellent[12][13]High ortho-selectivity, high yields, milder conditions.[12]Requires anhydrous conditions.

Experimental Protocols

For practical application, detailed experimental procedures are essential. Below are representative protocols for the ortho-formylation of a substituted phenol using the Duff reaction and the modern MgCl₂-mediated method.

Protocol 1: Duff Reaction for the Formylation of 2,6-Dimethylphenol

This protocol is adapted from established procedures for the Duff reaction.[9]

Materials:

  • 2,6-Dimethylphenol

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylphenol (1.0 eq) and hexamethylenetetramine (1.5 eq).

  • Add glacial acetic acid to the flask to serve as the solvent and catalyst.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the intermediate imine.

  • The product, 4-hydroxy-3,5-dimethylbenzaldehyde, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: MgCl₂-Mediated ortho-Formylation of a Substituted Phenol

This protocol is based on the highly regioselective method reported by Hansen and Skattebøl.[12]

Materials:

  • Substituted Phenol (e.g., 4-chlorophenol)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

  • Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 eq).

  • Stir the resulting suspension for 10-15 minutes at room temperature.

  • Add the substituted phenol (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 66 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and add diethyl ether.

  • Wash the organic phase sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better illustrate the reaction flows, the following diagrams outline the key transformations.

formylation_overview sub_phenol Substituted Phenol Reimer_Tiemann Reimer-Tiemann (CHCl₃, NaOH) sub_phenol->Reimer_Tiemann Gattermann Gattermann (HCN/HCl, AlCl₃) sub_phenol->Gattermann Duff Duff (HMTA, Acid) sub_phenol->Duff Vilsmeier_Haack Vilsmeier-Haack (DMF, POCl₃) sub_phenol->Vilsmeier_Haack MgCl2_method MgCl₂-Mediated (Paraformaldehyde, MgCl₂, Et₃N) sub_phenol->MgCl2_method product ortho-Hydroxybenzaldehyde Reimer_Tiemann->product Gattermann->product Duff->product Vilsmeier_Haack->product MgCl2_method->product caption Overview of Phenolic Formylation Methods

Caption: A comparison of common ortho-formylation reactions for substituted phenols.

reaction_mechanism_comparison cluster_RT Reimer-Tiemann cluster_Duff Duff cluster_MgCl2 MgCl₂-Mediated RT_start Phenoxide + :CCl₂ RT_inter Dichloromethyl Adduct RT_start->RT_inter RT_end Aldehyde RT_inter->RT_end Duff_start Phenol + Iminium Ion Duff_inter Aminomethylated Intermediate Duff_start->Duff_inter Duff_end Aldehyde Duff_inter->Duff_end MgCl2_start Mg-Phenoxide + (CH₂O)n MgCl2_inter Chelated Intermediate MgCl2_start->MgCl2_inter MgCl2_end Aldehyde MgCl2_inter->MgCl2_end caption Simplified Mechanistic Comparison

Caption: A simplified comparison of the key reactive species in different formylation reactions.

Conclusion and Recommendations

The synthesis of highly substituted hydroxybenzaldehydes like this compound requires careful consideration of the formylation methodology to achieve the desired regioselectivity and yield.

  • For simplicity and cost-effectiveness on robust substrates, the Reimer-Tiemann and Duff reactions remain viable options, although optimization is often necessary to improve yields.

  • The Gattermann and Vilsmeier-Haack reactions offer higher yields for many substrates but come with the challenges of toxic reagents and/or harsh conditions .

  • For achieving high ortho-selectivity and excellent yields with a broad range of substituted phenols, the MgCl₂-mediated formylation using paraformaldehyde stands out as a superior modern alternative. Its milder conditions and high efficiency make it an attractive choice for complex syntheses where regiochemical control is paramount.

Ultimately, the optimal choice will depend on the specific substitution pattern of the phenolic starting material, the presence of other functional groups, and the scale of the reaction. This guide provides the foundational knowledge and comparative data to make an informed decision for your synthetic endeavors.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a key chemical intermediate, requires a precise and reliable analytical method to ensure the quality and consistency of final products. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods—one isocratic and one gradient—for the analysis of this compound. The validation of these methods is meticulously detailed, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will not only present the methodologies but also delve into the rationale behind the experimental choices, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Critical Role of Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][5] It is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies like the FDA.[6][7][8][9] The core parameters evaluated during validation ensure the method's reliability, accuracy, and consistency.[6][10] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12][13]

Comparative Overview of Two HPLC Methods

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound:

  • Method A: Isocratic Elution: This method utilizes a constant mobile phase composition throughout the analytical run. Isocratic methods are often simpler, more robust, and consume less solvent.[14][15][16] They are ideal for the analysis of simple mixtures where all components have similar retention characteristics.[16][17]

  • Method B: Gradient Elution: This method involves a programmed change in the mobile phase composition during the separation. Gradient elution is particularly advantageous for complex samples containing analytes with a wide range of polarities, as it can significantly reduce analysis time and improve peak resolution.[14][15][17]

Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Elution Mode IsocraticGradient: 0-10 min, 40-80% B; 10-12 min, 80% B; 12-12.1 min, 80-40% B; 12.1-15 min, 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the general workflow for validating an HPLC method in accordance with ICH and USP guidelines.

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Define_Purpose Define Analytical Method's Intended Purpose Select_Parameters Select Validation Parameters (ICH Q2(R2)) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Prepare_Samples Prepare Standard and Sample Solutions Set_Criteria->Prepare_Samples Specificity Specificity/ Selectivity Prepare_Samples->Specificity Linearity Linearity & Range Prepare_Samples->Linearity Accuracy Accuracy Prepare_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Prepare_Samples->Precision LOD_LOQ LOD & LOQ Prepare_Samples->LOD_LOQ Robustness Robustness Prepare_Samples->Robustness Analyze_Data Analyze Data and Compare with Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: A flowchart illustrating the systematic process of HPLC method validation.

Detailed Validation Protocols and Comparative Data

The following sections detail the experimental protocols for each validation parameter and present a comparison of the hypothetical performance data for Method A and Method B.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][3]

Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a standard solution of this compound.

  • Analyze a sample solution spiked with known related substances and potential impurities.

  • Perform forced degradation studies on the sample solution by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples.

  • Assess the chromatograms for any co-eluting peaks at the retention time of the main analyte. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.

Comparative Data:

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Blank Interference No peak at analyte RTNo peak at analyte RTNo significant interference at the retention time of the analyte.
Peak Purity (from forced degradation) PassPassPeak purity index > 0.999.
Resolution from nearest impurity 1.8>2.0Resolution (Rs) > 1.5.

Insight: Method B (gradient) demonstrates superior resolution between the analyte and its potential degradation products, offering a higher degree of confidence in the specificity of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[18][19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the linearity by performing a linear regression analysis and calculating the correlation coefficient (r²) and y-intercept.

Comparative Data:

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs defined by the protocol.
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999.
y-intercept MinimalMinimalThe y-intercept should be insignificant compared to the response at 100% concentration.

Insight: Both methods exhibit excellent linearity. Method B shows a slightly higher correlation coefficient, which may be attributed to better peak shape and integration across the concentration range.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13] It is typically assessed by recovery studies.

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Comparative Data:

Concentration LevelMethod A: Isocratic (% Recovery)Method B: Gradient (% Recovery)Acceptance Criteria
80% 99.2% (RSD: 0.8%)99.8% (RSD: 0.5%)98.0% - 102.0% recovery with RSD ≤ 2.0%.
100% 100.5% (RSD: 0.6%)100.2% (RSD: 0.4%)98.0% - 102.0% recovery with RSD ≤ 2.0%.
120% 101.1% (RSD: 0.9%)100.8% (RSD: 0.6%)98.0% - 102.0% recovery with RSD ≤ 2.0%.

Insight: Both methods demonstrate high accuracy. Method B shows slightly better recovery and lower relative standard deviation (RSD), indicating a higher degree of accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[13]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

ParameterMethod A: Isocratic (%RSD)Method B: Gradient (%RSD)Acceptance Criteria
Repeatability 0.75%0.45%RSD ≤ 1.0%.
Intermediate Precision 1.10%0.80%RSD ≤ 2.0%.

Insight: Method B demonstrates superior precision with lower RSD values for both repeatability and intermediate precision. This suggests that the gradient method is less susceptible to minor variations in the analytical process.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. For the S/N method:

  • Inject solutions with decreasing concentrations of the analyte.

  • Determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.

Comparative Data:

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
LOD (µg/mL) 0.50.2To be determined based on the analytical needs.
LOQ (µg/mL) 1.50.6To be determined based on the analytical needs.

Insight: The gradient method (Method B) is significantly more sensitive, with lower LOD and LOQ values. This is a crucial advantage for impurity analysis or trace-level quantification.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and form a hierarchical system to ensure the overall reliability of the analytical method.

Validation Parameters Relationship Logical Relationship of Validation Parameters Method_Suitability Method Suitability for Intended Purpose Specificity Specificity Method_Suitability->Specificity Accuracy Accuracy Method_Suitability->Accuracy Precision Precision Method_Suitability->Precision Robustness Robustness Method_Suitability->Robustness Linearity Linearity Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ LOD LOD LOQ->LOD

Caption: A diagram showing the interdependencies of key HPLC method validation parameters.

Conclusion and Recommendations

Both the isocratic (Method A) and gradient (Method B) HPLC methods demonstrate acceptable performance for the analysis of this compound, as per the validation parameters defined by ICH and USP guidelines.

Method A (Isocratic) is a simpler, more cost-effective, and robust method suitable for routine quality control analysis where the sample matrix is well-defined and free from complex interfering components.[16] Its primary advantages are ease of use and shorter equilibration times between runs.[14]

Method B (Gradient) , while more complex, offers superior performance in terms of specificity, precision, and sensitivity.[20] It is the recommended method for:

  • Analysis of samples with complex matrices or unknown impurities.

  • Stability studies where the formation of various degradation products is anticipated.

  • Trace-level quantification of impurities.

The choice between an isocratic and a gradient method ultimately depends on the specific application and the required level of analytical detail.[15] For development and in-depth characterization, the superior resolving power and sensitivity of the gradient method are invaluable. For routine, high-throughput analysis of a known product, the simplicity and efficiency of the isocratic method may be more appropriate. This guide provides the foundational data and rationale to make an informed decision based on scientific evidence and regulatory expectations.

References

A Senior Application Scientist's Guide to the Biological Activity of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with potent biological activities is a cornerstone of innovation. The substituted benzaldehyde motif has long been a fertile ground for the discovery of compounds with diverse pharmacological properties. This guide focuses on 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, a unique starting point for the synthesis of new potential therapeutic agents. While direct comparative studies on a series of its derivatives are not yet prevalent in the public domain, a wealth of information on structurally related compounds allows us to build a predictive framework for its potential biological activities.

This document provides an in-depth comparative analysis of the biological activities of various substituted benzaldehyde derivatives, with a focus on antimicrobial and cytotoxic properties. By examining the structure-activity relationships (SAR) of these related compounds, we can infer the potential of and guide the rational design of novel derivatives of this compound.

The Rationale for Investigating this compound Derivatives

The core structure of this compound combines several key features that are known to contribute to biological activity:

  • A Benzaldehyde Core: This aromatic aldehyde is a versatile pharmacophore present in many biologically active compounds.

  • Hydroxyl Group (-OH): The presence of a hydroxyl group, particularly in the ortho position to the aldehyde, has been shown to be crucial for the antifungal activity of benzaldehydes[1]. It can act as a hydrogen bond donor and may be involved in binding to biological targets.

  • Chloro Group (-Cl): Halogen substituents are known to enhance the biological activity of many compounds by increasing their lipophilicity, which can improve membrane permeability, and by participating in halogen bonding[2][3][4].

  • Methyl Groups (-CH3): The two methyl groups provide steric bulk and lipophilicity, which can influence the compound's interaction with target molecules and its pharmacokinetic properties.

The unique combination of these substituents on the benzaldehyde ring makes this compound an intriguing candidate for further derivatization and biological screening.

Comparative Analysis of Antimicrobial and Antifungal Activity

Aromatic aldehydes have demonstrated significant potential as antimicrobial and antifungal agents. The efficacy of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring.

Structure-Activity Relationship (SAR) Insights

Studies on a variety of substituted salicylaldehydes (2-hydroxybenzaldehydes) and other related aromatic aldehydes have revealed several key trends:

  • Hydroxylation: The presence of a hydroxyl group is often critical for activity. Further hydroxylation can also enhance potency[4][5].

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, frequently leads to a significant increase in antimicrobial activity[3][4].

  • Nitro Substitution: A nitro group is another substituent that has been shown to confer potent antimicrobial properties[3][4].

The following table summarizes the minimum inhibitory concentrations (MICs) of various substituted benzaldehydes against a range of microorganisms, providing a comparative look at their efficacy.

CompoundSubstituentsTest OrganismMIC (µg/mL)Reference
BenzaldehydeNoneStaphylococcus aureus>1000[3]
Salicylaldehyde2-hydroxyStaphylococcus aureus500[3]
5-Chlorosalicylaldehyde2-hydroxy, 5-chloroStaphylococcus aureus62.5[3]
3,5-Dichlorosalicylaldehyde2-hydroxy, 3,5-dichloroStaphylococcus aureus15.6[3]
5-Nitrosalicylaldehyde2-hydroxy, 5-nitroStaphylococcus aureus31.2[3]
3,5-Dibromosalicylaldehyde2-hydroxy, 3,5-dibromoStaphylococcus aureus7.8[3]
2,4-dihydroxybenzaldehyde2,4-dihydroxyCandida albicans250[3]
3,5-di-tert-butyl-2-hydroxybenzaldehyde2-hydroxy, 3,5-di-tert-butylCandida albicans15.6[3]
Proposed Mechanism of Antifungal Action

Research suggests that the antifungal activity of some benzaldehydes stems from their ability to disrupt the cellular antioxidation systems of fungi[1]. By generating reactive oxygen species (ROS), these compounds can induce oxidative stress, leading to cellular damage and ultimately, cell death.

References

Safety Operating Guide

Mastering the Safe Handling of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, functionalized aromatic aldehydes like 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde (CAS No. 81322-67-0) represent a class of compounds with significant potential as building blocks in medicinal chemistry.[1][2][3][4] However, with novel structures comes the imperative of rigorous safety protocols. While comprehensive toxicological data for this specific molecule may be limited, a thorough analysis of its structural motifs—a chlorinated phenol and a benzaldehyde—provides a solid foundation for a robust personal protective equipment (PPE) and handling strategy. This guide synthesizes field-proven insights and authoritative standards to ensure your safety and experimental integrity when working with this compound.

Understanding the Hazard Landscape: A Structurally-Grounded Risk Assessment

The chemical architecture of this compound suggests several potential hazards that must be mitigated. Safety data sheets for analogous compounds, such as 3-chloro-4-hydroxybenzaldehyde and 2,4-dimethylbenzaldehyde, consistently highlight risks of skin irritation, serious eye damage, and respiratory irritation.[5][6] The presence of a phenolic hydroxyl group, a chlorine substituent, and an aldehyde functional group informs our safety-first approach.

  • Dermal and Ocular Hazard : Chlorinated phenols can be corrosive and readily absorbed through the skin. The aldehyde group can also cause irritation. Therefore, direct contact with the skin and eyes must be meticulously avoided. Safety data for similar compounds explicitly warns of the potential for serious eye damage.[6]

  • Respiratory Tract Irritation : Like many aldehydes, this compound is likely to be a respiratory irritant, particularly if handled as a fine powder that can be easily aerosolized.[7]

  • Reactivity : While generally stable, benzaldehyde derivatives can be incompatible with strong oxidizing agents.[5]

Your Shield Against Exposure: A Multi-layered PPE Strategy

A comprehensive PPE strategy is not merely a checklist but a dynamic system that adapts to the scale and nature of the experimental work. The following table outlines the recommended PPE for handling this compound, grounded in the principles of minimizing all potential routes of exposure.

Body Part Recommended Protection Specification and Rationale
Eyes/Face Safety goggles with side shields or a full-face shield.Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. This is critical to protect against splashes and the potential for serious eye damage, a noted hazard for similar compounds.[6] A face shield offers an additional layer of protection for the entire face.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended).Inspect gloves for any signs of degradation or perforation before each use. Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling, consider double-gloving.
A flame-resistant lab coat.A lab coat is the minimum requirement to protect skin and personal clothing from accidental spills. Ensure it is fully buttoned.
Respiratory Not generally required for small quantities in a well-ventilated area.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory. All respiratory protection should be part of a comprehensive program that includes fit-testing and training, in accordance with OSHA standards.[2]

Operational Blueprint: From Donning to Disposal

Adherence to a strict, step-by-step operational plan is paramount for minimizing exposure and ensuring a safe working environment.

Pre-Handling Preparations:
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • PPE Donning Sequence :

    • Lab Coat : Don your lab coat, ensuring it is fully fastened.

    • Respirator (if required) : If the risk assessment indicates a need for respiratory protection, perform a seal check before entering the work area.

    • Eye and Face Protection : Put on your safety goggles or face shield.

    • Gloves : Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Safe Handling Protocol:
  • Weighing and Dispensing : To prevent the generation of airborne dust, handle the solid compound with care. Use a spatula for transfers. If possible, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to prevent splashing.

Post-Handling and Decontamination:
  • PPE Doffing Sequence : The removal of PPE is a critical step to prevent cross-contamination.

    • Gloves : Remove gloves first, turning them inside out as you do so.

    • Lab Coat : Remove your lab coat, folding the contaminated side inward.

    • Eye and Face Protection : Remove your goggles or face shield.

    • Respirator (if used) : Remove your respirator last.

  • Personal Hygiene : Immediately wash your hands and any exposed skin thoroughly with soap and water after handling the compound.

  • Work Area Decontamination : Clean the work surface and any contaminated equipment with an appropriate solvent and decontaminating solution.

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulatory compliance.

  • Chemical Waste : Dispose of the compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed hazardous waste container. Follow your institution's and local regulations for chemical waste disposal.

  • Contaminated Packaging : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the key decision points and steps in the safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Hazard Assessment (Skin/Eye/Resp Irritant) Eng_Controls 2. Engineering Controls (Fume Hood, Eyewash) Prep->Eng_Controls Assess Risks PPE_Select 3. Select Appropriate PPE Eng_Controls->PPE_Select Verify Controls Don_PPE 4. Don PPE (Correct Sequence) PPE_Select->Don_PPE Proceed to Handle Handling 5. Handle Compound (Weighing, Dissolving) Don_PPE->Handling Doff_PPE 6. Doff PPE (Correct Sequence) Handling->Doff_PPE Decon 7. Decontaminate (Work Area, Equipment) Doff_PPE->Decon Disposal 8. Waste Disposal (Follow Regulations) Decon->Disposal Hygiene 9. Personal Hygiene (Wash Hands) Disposal->Hygiene

Caption: Workflow for the safe handling of this compound.

By integrating this comprehensive safety framework into your laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.